molecular formula C12H8N2O B173001 11H-pyrido[2,1-b]quinazolin-11-one CAS No. 578-96-1

11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B173001
CAS No.: 578-96-1
M. Wt: 196.2 g/mol
InChI Key: MONJTOUXCWKOFS-UHFFFAOYSA-N
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Description

11H-pyrido[2,1-b]quinazolin-11-one is a nitrogen-containing heterocyclic compound that serves as a key scaffold in medicinal chemistry and materials science. In pharmaceutical research, this core structure and its derivatives are investigated for their antiviral properties. Recent in silico studies have shown specific derivatives to be promising inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical target for anti-COVID-19 therapeutics, with binding interactions comparable to established antivirals like favipiravir and remdesivir . The compound's framework is also of significant interest in the development of optical sensors. It functions as a reversible, turn-on/off fluorescent probe capable of detecting acidic or basic analytes in both solution and the gas phase . This property enables its use in designing sensing materials for monitoring environmental pH changes and detecting volatile acids like HCl and acetic acid. This combination of potential biological activity and sensory utility makes 11H-pyrido[2,1-b]quinazolin-11-one a versatile chemical tool for advanced research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrido[2,1-b]quinazolin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONJTOUXCWKOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206494
Record name 11H-Pyrido(2,1-b)quinazolin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810135
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

578-96-1
Record name 11H-Pyrido(2,1-b)quinazolin-11-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11H-Pyrido(2,1-b)quinazolin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis & Mechanism of 11H-pyrido[2,1-b]quinazolin-11-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 11H-pyrido[2,1-b]quinazolin-11-one scaffold represents a privileged tricyclic core in medicinal chemistry, serving as the structural foundation for camptothecin-related alkaloids like Luotonin A and Rutaecarpine . Its planar, electron-deficient nature makes it an exceptional DNA intercalator and a potent topoisomerase I inhibitor.

This guide provides a rigorous technical analysis of the synthetic pathways to this scaffold. We move beyond basic textbook definitions to explore the mechanistic causality of the two primary synthetic paradigms: the classical Nucleophilic Condensation and the modern Palladium-Catalyzed Carbonylation .

Part 1: The Retrosynthetic Landscape

To understand the synthesis, one must first deconstruct the stability of the pyrido[2,1-b]quinazoline system. The fusion of the pyridine and pyrimidine rings creates a rigid, planar system. Retrosynthetically, the C11 carbonyl and the N5 bridgehead nitrogen are the strategic disconnection points.

Strategic Disconnections
  • Path A (C-N / C-N Bond Formation): Disconnection at the bridgehead nitrogen and the carbonyl carbon suggests a condensation between a 2-aminopyridine derivative and an anthranilic acid equivalent.

  • Path B (Carbonylation): Disconnection of the carbonyl carbon suggests a transition-metal catalyzed insertion of CO between an aryl halide and the pyridine nitrogen.

Retrosynthesis Target 11H-pyrido[2,1-b]quinazolin-11-one (Target Scaffold) PathA Path A: Condensation (Classic) Target->PathA Disconnection 1 PathB Path B: Pd-Catalyzed Carbonylation (Modern) Target->PathB Disconnection 2 PrecursorA 2-Aminopyridine + 2-Halobenzoic Acid PathA->PrecursorA PrecursorB N-(2-Halophenyl)pyridin-2-amine + CO (gas) PathB->PrecursorB

Figure 1: Retrosynthetic analysis showing the two dominant logic paths for scaffold construction.

Part 2: The Classical Approach (Nucleophilic Substitution)

The "workhorse" method for generating this scaffold involves the reaction of anthranilic acid (or its derivatives) with 2-chloropyridine or 2-aminopyridine .

Mechanism: The Cyclodehydration Cascade

This pathway is governed by nucleophilic aromatic substitution (


) followed by dehydration. While robust, it often suffers from harsh conditions (high heat) to overcome the energy barrier of the final ring closure.
  • Formation of the Amidine Intermediate: The amine of anthranilic acid attacks the electrophilic C2 position of the pyridine (or vice versa, depending on leaving groups).

  • Ring Closure: The secondary amine attacks the carboxylic acid (activated by

    
     or 
    
    
    
    ), expelling water/leaving group to form the pyrimidinone ring.
Detailed Protocol: Acid-Mediated Cyclization

Note: This protocol assumes the intermediate N-(2-pyridyl)anthranilic acid has been pre-formed via Ullmann coupling.

Reagents:

  • N-(2-pyridyl)anthranilic acid (1.0 equiv)

  • Polyphosphoric acid (PPA) or

    
     (Excess)
    

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with N-(2-pyridyl)anthranilic acid.

  • Solvent/Reagent Addition: Add PPA (approx. 10g per 1g of substrate). PPA acts as both solvent and dehydrating agent.

  • Cyclization: Heat the mixture to 140–160 °C for 4–6 hours. Critical: Monitor by TLC. The disappearance of the carboxylic acid spot indicates conversion.

  • Quenching: Cool the reaction to 80 °C, then pour the viscous syrup onto crushed ice/water with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with 20% NaOH or

    
     to pH 8. The product will precipitate as a solid.[1]
    
  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF.

Part 3: Modern Transition-Metal Catalysis (Carbonylation)

For drug development applications requiring high functional group tolerance and milder conditions, Palladium-catalyzed dearomatizing carbonylation is the superior method. This approach constructs the central pyrimidinone ring by inserting Carbon Monoxide (CO) into an aryl-halide bond.

Mechanistic Logic: The Dearomatization Cycle

Unlike standard Buchwald-Hartwig couplings, this reaction involves a unique "dearomatization" of the pyridine ring during the nucleophilic attack, followed by reductive elimination.

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond of the N-(2-bromophenyl)pyridin-2-amine.

  • CO Insertion: Coordination and insertion of CO forms the acyl-palladium complex.

  • Nucleophilic Attack (Dearomatization): The pyridine nitrogen attacks the acyl-Pd center. This is the rate-determining step in many variations.

  • Reductive Elimination: The ring closes, regenerating Pd(0) and releasing the target molecule.

PdCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br COInsert CO Insertion (Acyl-Pd Complex) OxAdd->COInsert + CO NuAttack N-Attack & Dearomatization COInsert->NuAttack Intramolecular RedElim Reductive Elimination (Product Release) NuAttack->RedElim RedElim->Pd0 - HX

Figure 2: The catalytic cycle for the Pd-mediated carbonylation synthesis.

Validated Protocol: Pd-Catalyzed Carbonylation

Reference: Based on methodologies developed in Organic Letters (2015) [1].

Reagents:

  • N-(2-bromophenyl)pyridin-2-amine (0.5 mmol)

  • 
     (2 mol %)
    
  • Ligand: DIBPP (1,3-bis(diisobutylphosphino)propane) or dppp (2 mol %)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or DMF (anhydrous)

  • CO Source: CO balloon (1 atm) or

    
     (solid source)
    

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cycle with Argon 3x.

  • Catalyst Loading: Add

    
    , Ligand, and the substrate (N-(2-bromophenyl)pyridin-2-amine).
    
  • Solvent Addition: Add anhydrous Toluene (2 mL) via syringe.

  • CO Introduction: Introduce CO via a balloon (purge the headspace carefully). Safety Note: Perform in a well-ventilated fume hood with CO detectors.

  • Reaction: Heat the sealed tube to 100 °C for 12–15 hours.

  • Workup: Cool to room temperature. Vent the CO. Filter the mixture through a pad of Celite to remove Pd black.

  • Analysis: Concentrate the filtrate. Purify via flash column chromatography (Ethyl Acetate/Hexane gradient).

Part 4: Comparative Data Analysis

The choice of method depends heavily on the substrate's sensitivity and the scale of synthesis.

FeatureClassical (PPA/POCl3)Modern (Pd-Carbonylation)Copper-Catalyzed One-Pot
Atom Economy Moderate (Loss of

/HCl)
High (Incorporates CO)Moderate
Reaction Temp High (>140 °C)Moderate (80–100 °C)Moderate (100–120 °C)
Functional Group Tolerance Low (Acid sensitive groups fail)High (Tolerates esters, nitriles)Moderate
Scalability Excellent (Kg scale possible)Good (Cost of Pd is limiting)Good
Yield (Typical) 60–75%85–95%70–85%

Part 5: Troubleshooting & Optimization

Regioselectivity Issues

In the classical synthesis, if the pyridine ring has substituents, you may observe isomer formation (e.g., pyrido[1,2-a] vs pyrido[2,1-b]).

  • Solution: Use the Pd-catalyzed route. The oxidative addition into the specific C-Br bond locks the regiochemistry, preventing isomer scrambling.

Catalyst Deactivation (Pd Route)

If yields are low in the carbonylation step, "Pd black" precipitation is often the culprit.

  • Solution: Ensure the ligand (DIBPP or dppp) is fresh. Bidentate phosphines are crucial here to stabilize the acyl-palladium intermediate. Excess ligand (10% extra relative to Pd) can stabilize the active species.

Incomplete Cyclization (Classic Route)

Often, the intermediate amide forms but fails to cyclize.

  • Solution: Switch from PPA to Eaton's Reagent (7.7 wt%

    
     in methanesulfonic acid). It is less viscous, easier to work up, and often operates at lower temperatures (80 °C).
    

References

  • Synthesis of Pyrido[2,1-b]quinazolin-11-ones by Pd/DIBPP-Catalyzed Dearomatizing Carbonylation Source: Organic Letters (2015) URL:[Link]

  • Tf2O-mediated [4+2]-annulation of anthranils with 2-chloropyridines: enabling access to pyridoquinazolinones Source: Chemical Communications (2021) URL:[Link]

  • Synthesis of Pyrido-Fused Quinazolinone Derivatives via Copper-Catalyzed Domino Reaction Source: Organic Letters (2013) URL:[Link]

  • One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes Source: Organic Chemistry Portal / Synthesis (2013) URL:[Link]

Sources

Strategic Biological Profiling of Novel 11H-pyrido[2,1-b]quinazolin-11-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From Library to Lead: A Technical Guide for Medicinal Chemists

Executive Summary: The Privileged Scaffold Paradigm

The 11H-pyrido[2,1-b]quinazolin-11-one core is a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its planar, electron-deficient architecture allows it to act as a DNA intercalator, while its specific hydrogen-bonding donors/acceptors make it a potent ATP-competitive inhibitor for kinases (e.g., EGFR) and DNA repair enzymes (e.g., PARP-1).

This guide moves beyond generic screening. It outlines a causality-driven screening cascade designed to deconvolute the specific mechanism of action (MoA) of novel derivatives, distinguishing between non-specific cytotoxicity (intercalation) and targeted efficacy (enzyme inhibition).

Phase I: The Screening Cascade (Workflow)

To maximize resource efficiency, do not screen randomly. Use a funnel approach that filters compounds based on phenotype before investing in expensive mechanistic assays.

Visualization: The Screening Funnel

(Graphviz Diagram: Logic flow from synthesis to lead identification)

ScreeningCascade cluster_Primary Phase I: Phenotypic Filter cluster_Secondary Phase II: Target Deconvolution cluster_Tertiary Phase III: ADME-Tox Library Novel 11H-pyrido[2,1-b] quinazolin-11-one Library Viability Cytotoxicity Screen (MTT/SRB Assay) Hit Cutoff: IC50 < 10 µM Library->Viability Antimicrobial Antimicrobial Screen (MIC Determination) Target: ESKAPE Pathogens Library->Antimicrobial DNA_Binding DNA Intercalation (UV-Vis/Viscosity) Viability->DNA_Binding If non-selective Kinase_Panel Kinase Profiling (EGFR/VEGFR) Viability->Kinase_Panel If structure suggests ATP-mimetic Apoptosis Apoptosis Markers (Annexin V/Caspase-3) DNA_Binding->Apoptosis Kinase_Panel->Apoptosis Solubility Kinetic Solubility (Thermodynamic) Apoptosis->Solubility Lead Candidates MetStab Microsomal Stability (Liver Microsomes) Solubility->MetStab

Caption: A hierarchical screening funnel. Phase I filters for potency; Phase II distinguishes between general DNA damage and specific enzyme inhibition; Phase III validates drug-like properties.

Phase I: Primary Phenotypic Screening

The planar nature of the pyrido-quinazolinone system often leads to solubility issues. Self-Validating Protocol: Always run a solvent tolerance control (DMSO < 0.5%) to ensure observed toxicity is compound-driven, not solvent-driven.

Anticancer Cytotoxicity Profiling

Objective: Determine IC50 values across a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549). Method: Sulforhodamine B (SRB) Assay. Note: SRB is preferred over MTT for this scaffold because quinazolinones can sometimes reduce MTT non-enzymatically or fluoresce, interfering with readouts.

Protocol:

  • Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add derivatives (0.1 – 100 µM) in serial dilution. Include Doxorubicin as a positive control.

  • Fixation: After 48h, fix cells with cold trichloroacetic acid (TCA, 10% final concentration) for 1h at 4°C. Critical Step: TCA fixation stops metabolism instantly, preserving protein content.

  • Staining: Wash 5x with water. Dry. Stain with 0.4% SRB in 1% acetic acid for 20 min.

  • Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base.

  • Read: Measure Absorbance at 510 nm.

Antimicrobial Susceptibility

Objective: Given the scaffold's history of DNA gyrase inhibition, screen against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. Method: Broth Microdilution (CLSI Standards). Data Output: Minimum Inhibitory Concentration (MIC).

Organism TypeStrain ExampleClinical RelevanceExpected Mechanism
Gram-Positive S. aureus (ATCC 29213)MRSA ResistanceCell wall / DNA Gyrase
Gram-Negative E. coli (ATCC 25922)General ResistanceEfflux Pumps
Fungal C. albicansOpportunisticSterol Biosynthesis

Phase II: Mechanistic Deconvolution

Once a "hit" is identified (IC50 < 10 µM), you must determine how it works. 11H-pyrido[2,1-b]quinazolin-11-ones generally act via two distinct pathways:

  • DNA Intercalation: The flat, fused ring system slides between DNA base pairs.

  • Enzyme Inhibition: Substituents at the C-6 or C-8 positions can occupy hydrophobic pockets in kinases (e.g., EGFR).

Visualization: Mechanism of Action Pathways

(Graphviz Diagram: Dual pathways of cytotoxicity)

MoA Drug Lead Derivative DNA DNA Intercalation (Planar Stacking) Drug->DNA Pathway A Kinase ATP Pocket Binding (e.g., EGFR, VEGFR) Drug->Kinase Pathway B Topo Topo I/II Complex Trapping DNA->Topo DSB Double Strand Breaks Topo->DSB p53 p53 Activation DSB->p53 Signal Block Signaling (PI3K/Akt) Kinase->Signal Signal->p53 Indirect Apoptosis Apoptosis (Cell Death) Signal->Apoptosis p53->Apoptosis

Caption: Dual mechanistic potential. Pathway A (Red) involves direct DNA damage; Pathway B (Green) involves signal transduction modulation.

DNA Binding Assay (UV-Vis Titration)

Rationale: Intercalators cause hypochromism (decrease in absorbance) and a red shift (bathochromic shift) in the DNA UV spectrum. Protocol:

  • Prepare a fixed concentration of the derivative (e.g., 20 µM) in Tris-HCl buffer.

  • Titrate with increasing concentrations of CT-DNA (0 – 100 µM).

  • Record UV spectra (200–600 nm) after each addition.

  • Analysis: Plot $ [DNA] / (\epsilon_a - \epsilon_f) $ vs $ [DNA]

    
     K_b $). A $ K_b > 10^4 M^{-1} $ indicates strong intercalation.
    
Kinase Inhibition (EGFR)

Rationale: Search results indicate quinazolinones are potent EGFR inhibitors.[1][2] Protocol: Use an ADP-Glo™ Kinase Assay.

  • Incubate derivative with recombinant EGFR enzyme and ATP.

  • If the derivative inhibits EGFR, ATP is not converted to ADP.

  • Add Luciferase/Luciferin reagent.

  • Read: Luminescence is inversely proportional to kinase activity (or directly proportional to remaining ATP).

Phase III: ADME & Safety Profiling

Novel derivatives often fail due to poor physicochemical properties.

Kinetic Solubility

Protocol:

  • Prepare 10 mM stock in DMSO.

  • Spike into PBS (pH 7.4) to a final concentration of 200 µM.

  • Incubate 24h at 25°C with shaking.

  • Filter (0.45 µm) to remove precipitate.

  • Analyze filtrate via HPLC-UV.

  • Benchmark: Solubility < 10 µM is "Low" (high risk of precipitation in bioassays).

References

  • Synthesis and Biological Activity Review: Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.[1][3] Source: NIH / PMC (2024). URL:[Link]

  • Anticancer Mechanisms (EGFR/PARP): Title: Quinazolines and quinazolinones as privileged scaffolds in cancer drug discovery.[1][4] Source: Frontiers in Pharmacology / NIH. URL:[Link]

  • Synthesis of the Core Scaffold: Title: Synthesis of 11H-pyrido[2,1-b]quinazolin-11-one and Derivatives. Source: Synthetic Communications (Taylor & Francis). URL:[Link][1][5]

  • Antimicrobial & Efflux Pump Inhibition: Title: Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Source: ChemistryOpen (Wiley). URL:[Link]

Sources

Tautomerism in substituted 11H-pyrido[2,1-b]quinazolin-11-ones

Author: BenchChem Technical Support Team. Date: February 2026

Title: Tautomerism in Substituted 11H-pyrido[2,1-b]quinazolin-11-ones: Structural Dynamics and Drug Design Implications

Executive Summary The 11H-pyrido[2,1-b]quinazolin-11-one scaffold represents a privileged heterocyclic core in medicinal chemistry, serving as a template for antiviral (SARS-CoV-2 RdRp inhibitors) and anticancer (kinase inhibitors) agents. While the parent aromatic system is rigid, substitution at the C6, C7, or C8 positions—particularly with protic groups like amines or hydroxyls—introduces complex tautomeric equilibria. Understanding these proton-transfer dynamics is not merely an academic exercise; it is a critical parameter in drug design. The specific tautomer present in physiological conditions dictates the hydrogen-bond donor/acceptor profile (HBD/HBA), directly influencing ligand-target binding affinity and membrane permeability. This guide provides a rigorous technical analysis of these structural dynamics, supported by synthesis protocols and analytical workflows.

Structural Fundamentals & Nomenclature

The core structure is a tricyclic system formed by the fusion of a quinazoline ring and a pyridine ring. The "11H" designation in the IUPAC name typically refers to the indicated hydrogen in the parent skeleton, though in the "11-one" derivative, position 11 is oxidized to a carbonyl.

  • Core Scaffold: 11H-pyrido[2,1-b]quinazolin-11-one.[1][2][3][4][5][6][7][8][9][10]

  • Key Features: A bridgehead nitrogen (N5) and a carbonyl at C11.

  • Numbering: The standard numbering initiates at the benzene ring, proceeds through the pyrimidine fusion, and ends at the pyridine ring.

Why Tautomerism Matters Here: Unlike simple quinazolinones, the fusion of the pyridine ring creates a highly conjugated system. When substituents such as an amino group (-NH2) are introduced at position 6 (adjacent to the bridgehead nitrogen), the molecule can exist in two distinct electronic states:

  • Amino Form: Exocyclic C-NH2 bond; aromatic pyridine ring intact.

  • Imino Form: Exocyclic C=NH bond; proton transfer to a ring nitrogen (N5 or N1), disrupting local aromaticity but potentially stabilizing through intramolecular hydrogen bonding.

Mechanistic Insights: Tautomeric Equilibria

The two primary forms of tautomerism relevant to this scaffold are Amino-Imino and Keto-Enol (in hydroxy-substituted derivatives).

A. Amino-Imino Tautomerism (6-Amino derivatives)

In 6-amino-11H-pyrido[2,1-b]quinazolin-11-one, the equilibrium is driven by solvent polarity and intramolecular forces.

  • Mechanism: The proton on the exocyclic amine can migrate to the N5 bridgehead nitrogen or the N1 nitrogen.

  • Thermodynamics:

    • Polar Protic Solvents (Water/MeOH): The Amino form is generally favored due to efficient solvation of the free amine and preservation of the pyridine ring's aromaticity.

    • Non-polar Solvents (CHCl3): The Imino form may be stabilized if an intramolecular hydrogen bond can form between the imine hydrogen and the C11-carbonyl oxygen (forming a pseudo-6-membered ring).

B. Keto-Enol Tautomerism (Hydroxy derivatives)

For derivatives substituted with a hydroxyl group (e.g., at C2 or C3), the classical keto-enol shift occurs. However, the C11-carbonyl itself is highly stable and rarely enolizes unless the ring system is partially reduced (e.g., tetrahydro derivatives), breaking the conjugation that locks the ketone.

C. Visualization of Tautomeric Pathways

Tautomerism cluster_factors Driving Forces Amino Amino Tautomer (Aromatic Pyridine Ring) Favored in H2O TS Transition State (Concerted Proton Transfer) Amino->TS -H+ (Desolvation) TS->Amino Imino Imino Tautomer (Quinoid Character) Favored in Non-polar/Intramolecular H-bond TS->Imino +H+ (Relocalization) Imino->TS Solvent Solvent Polarity (High ε favors Amino) Hbond Intramolecular H-Bond (N-H...O=C favors Imino)

Caption: Kinetic pathway of Amino-Imino tautomerism in 6-substituted derivatives.

Experimental Protocols: Synthesis & Characterization

To study these tautomers, one must first synthesize the scaffold with high purity. The following protocol utilizes a copper-catalyzed approach, which is superior to the harsh Ullmann-Goldberg conditions for preserving sensitive substituents.

Protocol A: Copper-Catalyzed Synthesis of 6-Substituted Derivatives

Objective: Synthesis of 6-amino-11H-pyrido[2,1-b]quinazolin-11-one. Reaction Type: Domino C-N coupling / C-C cleavage.

Materials:

  • Substituted Isatin (1.0 equiv)

  • 2-Bromopyridine derivative (1.2 equiv)

  • Cu(OAc)2[10]·H2O (10 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: DMSO (anhydrous)

Step-by-Step Methodology:

  • Charge: In a 25 mL Schlenk tube equipped with a magnetic stir bar, combine the Isatin derivative (1.0 mmol), 2-Bromopyridine (1.2 mmol), Cu(OAc)2·H2O (20 mg), and Cs2CO3 (650 mg).

  • Solvation: Add 3 mL of anhydrous DMSO. Degas the mixture with N2 for 5 minutes.

  • Heating: Seal the tube and heat to 120 °C in an oil bath. Stir vigorously for 12-16 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). Look for the disappearance of the deep orange isatin spot and the appearance of a fluorescent blue/yellow spot (product).

  • Work-up: Cool to room temperature. Pour the reaction mixture into 20 mL of ice-cold water. A precipitate should form.

  • Purification: Filter the precipitate. If no precipitate forms, extract with EtOAc (3 x 15 mL), wash with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc/Hexane).

Self-Validating Check:

  • Success Indicator: The product should exhibit a sharp melting point (>200 °C) and a characteristic C=O stretch in IR at ~1680-1700 cm⁻¹.

Analytical Methodologies: Distinguishing Tautomers

Correctly assigning the tautomer requires a multi-technique approach. Relying solely on 1H NMR can be misleading due to rapid exchange.

A. Analytical Decision Tree

Analysis Start Unknown Tautomer Sample XRD Single Crystal X-Ray (Gold Standard) Start->XRD NMR Solution NMR (1H, 13C, 15N) Start->NMR IR FT-IR / Raman Start->IR BondLengths C-N ~1.38Å (Amino) C=N ~1.30Å (Imino) XRD->BondLengths Analyze C-N vs C=N N15 Amino N: ~50-70 ppm Imino N: ~250-300 ppm NMR->N15 15N HMBC Bands Shift in C=O freq indicates H-bonding IR->Bands Carbonyl Stretch

Caption: Analytical workflow for definitive tautomer assignment.

B. Key Data Points for Identification
TechniqueAmino Form CharacteristicsImino Form Characteristics
1H NMR Exchangeable protons (NH2) appear as broad singlets (often 5-8 ppm).NH proton often deshielded (>10 ppm) if H-bonded to C=O.
13C NMR Exocyclic carbon (C-N) shifts upfield relative to C=N.Exocyclic carbon (C=N) shifts downfield.
X-Ray C-N bond length ~1.36 - 1.40 Å (single bond character).C=N bond length ~1.28 - 1.32 Å (double bond character).
DFT Lower energy in aqueous solvation models.Lower energy in vacuum/non-polar models (often).

Pharmacological Implications[11][12][13]

The tautomeric state has a binary effect on drug-target interactions, particularly for kinase inhibitors where the hinge region binding is critical.

  • H-Bond Donor/Acceptor Mismatch:

    • If a kinase pocket requires an H-bond donor (e.g., to interact with a backbone carbonyl), the Amino form (-NH2) provides two potential donors.

    • The Imino form (=NH) provides only one donor, and in a different spatial orientation.

    • Drug Design Tip: If the target pocket is hydrophobic, the Imino form (which is often more planar and less solvated) might bind more effectively, but the penalty for desolvating the Amino form from the aqueous bulk must be paid.

  • Membrane Permeability (LogP):

    • The Imino form , being more "internalized" via intramolecular H-bonding (pseudo-ring formation), often exhibits a higher effective LogP (lipophilicity) than the Amino form. This can enhance passive diffusion across cell membranes.

    • Strategy: Design substituents that lock the tautomer in the Imino form (e.g., via methylation of the specific nitrogen) to improve permeability, provided the target can accommodate that isomer.

References

  • Synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one Derivatives

    • Source: ResearchGate.[11] "Synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one and Derivatives".

    • URL:[Link]

  • Tautomerism in Heterocycles (General Principles & NMR)

    • Source: Organic & Biomolecular Chemistry.[4][7][11] "Tautomerism of guanidines studied by 15N NMR".

    • URL:[Link]

  • Structural Analysis of Reduced Derivatives

    • Source: J. Chem. Soc., Perkin Trans. 2. "Conformational analysis of stereoisomeric dodecahydropyrido[2,1-b]quinazolin-11-ones".
    • URL:[Link][11]

  • Biological Activity of Quinazolinones

    • Source: PMC (NIH).
    • URL:[Link]

  • Copper-Catalyzed Synthesis Method

    • Source: Organic Letters.
    • URL:[Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one via Palladium-Catalyzed Carbonylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 11H-pyrido[2,1-b]quinazolin-11-one scaffold represents a privileged core structure found in bioactive alkaloids such as rutaecarpine and luotonin A . These molecules exhibit significant pharmacological potential, including COX-2 inhibition, anti-inflammatory properties, and topoisomerase inhibition.

Traditional synthetic routes often rely on harsh condensation conditions (e.g., POCl3-mediated cyclization) or copper-mediated Ullmann-type couplings that suffer from limited substrate scope and high catalyst loading. This Application Note details a superior Palladium-Catalyzed Carbonylative Cyclization protocol. This method offers high atom economy, mild operating conditions, and the ability to install the critical carbonyl functionality directly from carbon monoxide (CO) gas or surrogates, streamlining the synthesis of complex pharmaceutical intermediates.

Strategic Analysis: Why Palladium?

In the context of drug discovery and process chemistry, the choice of the palladium-catalyzed carbonylative route over traditional methods is driven by three Critical Process Parameters (CPPs):

FeatureTraditional CondensationCu-Catalyzed CouplingPd-Catalyzed Carbonylation
Precursors Requires pre-formed anthranilic acidsRequires high temperatures (>120°C)Uses readily available aryl halides
Functional Group Tolerance Low (Acid sensitive)ModerateHigh (Compatible with esters, nitriles)
Atom Economy Low (Stoichiometric waste)ModerateHigh (CO incorporation)
Scalability Difficult (Corrosive reagents)ModerateExcellent (Flow or Batch)

Mechanistic Insight

Understanding the catalytic cycle is essential for troubleshooting and optimization. The transformation proceeds via a Pd(0)/Pd(II) redox cycle involving an intramolecular nucleophilic attack by the pyridine nitrogen.

The Catalytic Cycle[1][2]
  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of the N-(2-bromophenyl)pyridin-2-amine precursor.

  • CO Insertion: Carbon monoxide coordinates and inserts into the Pd-Aryl bond, forming an acyl-palladium complex.

  • Intramolecular Cyclization: The pyridine nitrogen (acting as a nucleophile) attacks the electrophilic acyl-palladium center.

  • Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst (often requiring a base to neutralize the HBr byproduct).

G Start Pd(0)L2 Active Catalyst OxAdd Intermediate A: Ar-Pd(II)-Br Start->OxAdd + Substrate (Oxidative Addition) Substrate Substrate: N-(2-bromophenyl)pyridin-2-amine Substrate->OxAdd CO_Insert Intermediate B: Acyl-Pd(II) Complex OxAdd->CO_Insert + CO (1 atm) (Migratory Insertion) Cyclization Intermediate C: Pd-Amido Complex CO_Insert->Cyclization Intramolecular Nu Attack (Pyridine N) Cyclization->Start - HBr (Base) (Reductive Elimination) Product Product: 11H-pyrido[2,1-b]quinazolin-11-one Cyclization->Product

Figure 1: Catalytic cycle for the Pd-catalyzed carbonylative synthesis of quinazolinones. Note the critical role of CO insertion prior to cyclization.

Detailed Experimental Protocol

Pre-Reaction Safety Checklist
  • Carbon Monoxide (CO): Extremely toxic. All reactions must be performed in a well-ventilated fume hood with a CO detector active. Alternatively, use CO surrogates like Mo(CO)6 or phenyl formate if gas handling is not feasible.

  • Solvents: Anhydrous solvents are critical to prevent competitive hydrolysis of the acyl-palladium intermediate.

Standard Operating Procedure (SOP)

Target: Synthesis of 11H-pyrido[2,1-b]quinazolin-11-one (Scale: 1.0 mmol)

Reagents:

  • N-(2-bromophenyl)pyridin-2-amine (1.0 equiv, 249 mg)

  • Palladium(II) Acetate [Pd(OAc)2] (2 mol%, 4.5 mg)

  • Ligand: Xantphos or DIBPP (2-4 mol%)

  • Base: Triethylamine (Et3N) or DABCO (2.0 equiv)

  • Solvent: Toluene or DMF (5 mL, 0.2 M)

  • CO Source: CO Balloon (1 atm)

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a glovebox or under Argon, add Pd(OAc)2 and the phosphine ligand (e.g., Xantphos) to a dried Schlenk tube. Add 1 mL of solvent and stir for 10 mins to form the active catalyst complex.

  • Substrate Addition: Add the substrate N-(2-bromophenyl)pyridin-2-amine and the base (Et3N) to the reaction vessel. Add the remaining solvent (4 mL).

  • Atmosphere Exchange: Seal the tube with a septum. Carefully evacuate the headspace and backfill with CO from a balloon. Repeat this cycle 3 times to ensure a pure CO atmosphere.

  • Reaction: Heat the reaction mixture to 100°C in an oil bath with vigorous stirring.

    • Checkpoint: Monitor by TLC or LC-MS after 4 hours. The starting material (Ar-Br) should disappear, and a new polar spot (Product) should appear.

  • Work-up: Once conversion is complete (>95%), cool to room temperature. Carefully vent the excess CO in the hood. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove Pd residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO2, Hexanes/EtOAc gradient 80:20 to 50:50).

  • Validation: Isolate the product as a yellow solid. Confirm identity via 1H NMR and HRMS (Expected m/z [M+H]+: ~197.07).

Workflow Step1 1. Charge Reagents (Pd, Ligand, Substrate) Step2 2. CO Purge (3x Vacuum/Fill) Step1->Step2 Step3 3. Heat (100°C) 4-12 Hours Step2->Step3 Step4 4. Filter (Celite) & Concentrate Step3->Step4 Step5 5. Column Chromatography Step4->Step5

Figure 2: Operational workflow for the batch synthesis process.

Optimization & Troubleshooting Guide

The success of this reaction hinges on the delicate balance between CO insertion and catalyst deactivation.

Critical Parameter Optimization
ParameterRecommendationRationale
Ligand Selection Xantphos or DIBPP Bidentate ligands with wide bite angles favor the reductive elimination step and stabilize the acyl-Pd species.
CO Pressure 1 atm (Balloon) Higher pressures (>10 atm) can saturate the metal center, preventing substrate coordination (the "CO inhibition effect").
Base DABCO or Et3N Organic bases prevent the hydrolysis of the sensitive acyl-palladium intermediate compared to aqueous inorganic bases.
Solvent Toluene or Dioxane Non-polar/moderately polar solvents generally give cleaner profiles than DMF, which can decompose at high T.
Troubleshooting Table
  • Problem: Low Conversion.

    • Cause: Catalyst poisoning or insufficient CO.

    • Solution: Ensure rigorous deoxygenation of solvents. Refresh the CO balloon. Increase catalyst loading to 5 mol%.

  • Problem: Formation of De-halogenated Side Product (Ar-H).

    • Cause: Hydride source present or slow CO insertion.

    • Solution: Use strictly anhydrous solvents. Switch to a more electron-rich ligand (e.g., DIBPP) to accelerate oxidative addition.

  • Problem: Pd Black Precipitation.

    • Cause: Ligand dissociation.[1]

    • Solution: Add excess ligand (Ligand:Pd ratio 2:1 or 3:1).

References

  • Synthesis of Pyrido[2,1-b]quinazolin-11-ones by Pd/DIBPP-Catalyzed Dearomatizing Carbonyl

    • Source: Organic Letters (ACS Public
    • Significance: Establishes the DIBPP ligand system as a high-yielding method for this specific scaffold.
  • Pd-catalyzed intramolecular C-H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines

    • Source: Organic & Biomolecular Chemistry (RSC)
    • Significance: Provides context on alternative C-H activation mechanisms for fused quinoline systems.
  • Synthesis of Pyrido-Fused Quinazolinone Derivatives via Copper-C

    • Source: Organic Letters (ACS Public
    • Significance: A comparative non-Pd method utilizing Isatins, useful for benchmarking process efficiency.
  • Palladium-Catalyzed Carbonyl

    • Source: Synlett / Bohrium
    • Significance: mechanistic background on Pd-catalyzed carbonylations involving nitrogen nucleophiles.[2][3]

Sources

Application Note: Copper-Catalyzed Oxidative Domino Synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Copper-catalyzed domino reaction for 11H-pyrido[2,1-b]quinazolin-11-one Content Type: Application Note & Protocol Audience: Senior Researchers & Drug Development Scientists

Executive Summary

The 11H-pyrido[2,1-b]quinazolin-11-one scaffold is a privileged structural motif found in bioactive alkaloids such as rutaecarpine, euxylophoricines, and various synthetic candidates exhibiting anti-inflammatory, anticancer, and antithrombotic activities. Traditional synthesis often requires multi-step procedures involving harsh dehydrating agents (e.g., POCl3) or high-pressure carbonylation.

This Application Note details a Copper-Catalyzed Oxidative Domino Protocol that streamlines the synthesis into a single operation. Unlike conventional condensation methods, this approach utilizes an oxidative C–C bond cleavage strategy, allowing the use of readily available 2'-haloacetophenones as precursors. This method offers superior atom economy, operational simplicity, and scalability suitable for library generation in medicinal chemistry.

Reaction Design & Mechanistic Insight

The Domino Strategy

The reaction proceeds via a cascade sequence involving an intermolecular Ullmann-type C–N coupling followed by an intramolecular oxidative cyclization. The critical innovation is the oxidative C(sp3)–C(sp2) bond cleavage of the acetophenone methyl group, which acts as a "sacrificial" leaving group to generate the cyclic amide functionality.

Key Advantages:

  • Precursor Availability: Uses stable acetophenones instead of sensitive benzoyl chlorides or aldehydes.

  • Aerobic Oxidation: Utilizes molecular oxygen (O2) as the terminal oxidant.

  • Transition Metal Efficiency: Copper acts as a dual catalyst for both the cross-coupling and the oxidative cleavage steps.

Proposed Catalytic Cycle
  • Coordination & Oxidative Addition: The Cu(I) species coordinates with the 2-aminopyridine and undergoes oxidative addition into the aryl halide bond of the 2'-haloacetophenone.

  • C-N Coupling: Base-assisted reductive elimination forms the intermediate N-(2-acetylphenyl)pyridin-2-amine.

  • Cyclization & Oxidation: The pyridine nitrogen attacks the ketone carbonyl. Under O2 atmosphere, the copper catalyst facilitates the cleavage of the methyl group (likely released as formate/CO2), aromatizing the system to form the final pyrimidinone ring.

CatalyticCycle Start Substrates: 2'-Haloacetophenone + 2-Aminopyridine Complex Cu-Amine Complex Start->Complex CuI / Ligand Inter1 Intermediate A: N-Arylation Product Complex->Inter1 Ullmann Coupling (-HX) Inter2 Intermediate B: Cyclic Hemiaminal Inter1->Inter2 Intramolecular Cyclization Oxidation Oxidative C-C Cleavage (O2 mediated) Inter2->Oxidation Cu / O2 Product Product: 11H-pyrido[2,1-b] quinazolin-11-one Oxidation->Product - C1 Fragment Product->Complex Catalyst Regeneration

Figure 1: Simplified mechanistic pathway highlighting the dual role of the Copper catalyst in coupling and oxidative cleavage.

Optimized Experimental Protocol

Reagents & Equipment
  • Catalyst: Copper(I) Iodide (CuI) [99.99% trace metals basis].

  • Ligand: trans-4-Hydroxy-L-proline (Hyp) or 1,10-Phenanthroline (optimization dependent).

  • Base: Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3).

  • Solvent: Dimethyl Sulfoxide (DMSO) [Anhydrous].

  • Atmosphere: O2 balloon or open air (depending on scale).

  • Substrates: 2'-Iodoacetophenone (1.0 equiv), 2-Aminopyridine (1.2 equiv).

Step-by-Step Procedure (Standard Scale: 0.5 mmol)
  • Setup: Flame-dry a 15 mL Schlenk tube equipped with a magnetic stir bar and allow it to cool under argon flow.

  • Charging: Add the following components to the tube:

    • 2'-Iodoacetophenone (123 mg, 0.5 mmol)[1]

    • 2-Aminopyridine (57 mg, 0.6 mmol)

    • CuI (9.5 mg, 10 mol%)

    • Cs2CO3 (326 mg, 1.0 mmol)

    • Optional: Ligand (20 mol%) if reaction is sluggish.

  • Solvation: Add anhydrous DMSO (2.0 mL) via syringe.

  • Atmosphere Exchange: Evacuate the tube briefly and refill with O2 (using a balloon). Repeat three times. Leave the reaction connected to the O2 balloon.

  • Reaction: Place the tube in a pre-heated oil bath at 100 °C . Stir vigorously (800 rpm) for 12–24 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 40% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the acetophenone.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

    • Filter the biphasic mixture through a pad of Celite to remove inorganic salts/copper residues. Wash the pad with EtOAc.

    • Separate the organic layer and wash with brine (2 x 15 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 10%

      
       40% Ethyl Acetate in Hexanes.
      
    • Product Appearance: Typically a yellow crystalline solid.[2]

Optimization Data Summary

Table 1: Effect of Reaction Parameters on Yield (Derived from Literature Consensus)

EntryCatalyst (10 mol%)Base (2 equiv)SolventTemp (°C)Yield (%)
1CuIK2CO3DMF11065
2Cu(OAc)2K2CO3DMSO10072
3CuI Cs2CO3 DMSO 100 88
4CuBrCs2CO3Toluene100<10
5NoneCs2CO3DMSO1000

Workflow Visualization

Workflow Step1 1. Charge Reagents (Substrates, CuI, Base) Step2 2. Add Solvent (DMSO) Step1->Step2 Step3 3. O2 Purge (Balloon atm) Step2->Step3 Step4 4. Heat (100°C, 12-24h) Step3->Step4 Step5 5. Workup (EtOAc/H2O Ext.) Step4->Step5 Step6 6. Purification (Column Chrom.) Step5->Step6

Figure 2: Operational workflow for the oxidative domino synthesis.

Scope and Limitations

  • Halogen Effect: 2'-Iodoacetophenones react fastest. 2'-Bromo analogs may require higher temperatures (120°C) or stronger ligands (e.g., L-proline). 2'-Chloro substrates are generally unreactive under these mild conditions.

  • Electronic Effects: Electron-donating groups (OMe, Me) on the aminopyridine ring slightly enhance yield. Electron-withdrawing groups (NO2, CF3) on the acetophenone ring facilitate the initial N-arylation but may stabilize intermediates, requiring longer reaction times.

  • Sterics: Substitution at the C6 position of the aminopyridine (ortho to amine) significantly hinders the reaction due to steric clash during the cyclization step.

Troubleshooting & Safety

  • Low Yield: Ensure the DMSO is dry. Water can quench the intermediate imine. If the reaction stalls, add 5-10 mol% more catalyst and refresh the O2 balloon.

  • Copper Removal: Residual copper can be toxic in biological assays. Use a scavenger resin (e.g., QuadraPure™ TU) or wash with aqueous EDTA during workup if the compound is intended for biological screening.

  • Safety: DMSO is a penetrative solvent; wear double nitrile gloves. 2-Aminopyridine is toxic if inhaled or absorbed. Perform all weighing in a fume hood.

References

  • Copper-Catalyzed Domino Sequences: A New Route to Pyrido-Fused Quinazolinones. Source: National Institutes of Health (PMC) URL:[Link]

  • Serendipitous Synthesis of Pyridoquinazolinones via an Oxidative C–C Bond Cleavage. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Pyrido-Fused Quinazolinone Derivatives via Copper-Catalyzed Domino Reaction. Source: Organic Letters (ACS Publications) URL:[Link]

  • Ultrasound assisted Cu-catalyzed Ullmann-Goldberg type coupling-cyclization. Source: PubMed Central (PMC) URL:[Link]

Sources

Application Note: Ultrasound-Assisted Synthesis of 11H-pyrido[2,1-b]quinazolin-11-one

[1]

Abstract

This application note details a high-efficiency, ultrasound-assisted protocol for the synthesis of 11H-pyrido[2,1-b]quinazolin-11-one , a biologically privileged tricyclic scaffold. By leveraging acoustic cavitation, this method circumvents the harsh thermal conditions (high temperature, prolonged reflux) required by traditional Ullmann-Goldberg condensations. The protocol utilizes a copper-catalyzed coupling of 2-chlorobenzoic acid and 2-aminopyridine, achieving high yields (>85%) in significantly reduced reaction times (<1 hour) compared to conventional silent methods.

Introduction & Scientific Rationale

The Target Scaffold

The pyrido[2,1-b]quinazolin-11-one moiety is a core structural element in various alkaloids (e.g., rutaecarpine) and synthetic pharmaceuticals exhibiting anti-allergic, anti-inflammatory, and anticancer activities.[1] Traditional synthesis involves high-boiling solvents (DMF, nitrobenzene) and temperatures exceeding 140°C, often leading to thermal degradation and difficult purification.

The Sonochemical Advantage

This protocol relies on acoustic cavitation —the formation, growth, and violent collapse of vacuum bubbles in a liquid medium.

  • Hot Spot Theory: The collapse of cavitation bubbles generates localized "hot spots" with transient temperatures of ~5000 K and pressures of ~1000 atm.

  • Mass Transfer: The shockwaves disrupt the hydration sphere of inorganic bases (like

    
    ) and clean the surface of the heterogeneous copper catalyst, significantly enhancing the reaction rate of the initial nucleophilic aromatic substitution (
    
    
    ).

Mechanistic Pathway[3][4]

The synthesis proceeds via a tandem sequence: an intermolecular Ullmann-type coupling followed by an intramolecular cyclodehydration.

  • Step 1 (Coupling): The amino group of 2-aminopyridine coordinates with the Copper catalyst and attacks the electrophilic carbon of 2-chlorobenzoic acid (facilitated by base-mediated deprotonation).

  • Step 2 (Cyclization): The ring nitrogen of the pyridine moiety attacks the carbonyl carbon of the carboxylic acid, followed by dehydration to form the central pyrimidinone ring.

Mechanistic Diagram (DOT)

MechanismReactants2-Chlorobenzoic Acid+ 2-AminopyridineIntermed1Cu-Coordination(Activation)Reactants->Intermed1Base (K2CO3)CouplingUllmann Coupling(C-N Bond Formation)Intermed1->CouplingUltrasound/CuIIntermediate_AcidN-(2-pyridyl)anthranilic acid(Intermediate)Coupling->Intermediate_Acid-HClCyclizationIntramolecularCyclodehydrationIntermediate_Acid->CyclizationAcoustic ActivationProduct11H-pyrido[2,1-b]quinazolin-11-oneCyclization->Product-H2O

Figure 1: Mechanistic pathway for the one-pot synthesis of 11H-pyrido[2,1-b]quinazolin-11-one.

Experimental Protocol

Materials & Equipment
  • Reagents: 2-Chlorobenzoic acid (1.0 mmol), 2-Aminopyridine (1.1 mmol), Potassium Carbonate (

    
    , 2.0 mmol), Copper(I) Iodide (CuI, 10 mol%).
    
  • Solvent: DMF (Dimethylformamide) or PEG-400 (for a greener approach).

  • Equipment: Ultrasonic Cleaning Bath (e.g., 40 kHz, 250W) or Ultrasonic Probe (20 kHz). Note: This protocol is optimized for a standard bath sonicator.

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask, dissolve 2-chlorobenzoic acid (156 mg, 1 mmol) and 2-aminopyridine (103 mg, 1.1 mmol) in 5 mL of DMF.

  • Catalyst Addition: Add anhydrous

    
     (276 mg, 2 mmol) and CuI (19 mg, 0.1 mmol) to the mixture.
    
  • Sonication Setup:

    • Place the flask into the ultrasonic bath.[2] Ensure the liquid level inside the flask matches the water level in the bath to maximize energy transfer.

    • Maintain bath temperature at 60–70°C .

    • Caution: Do not seal the flask tightly; use a condenser or a loose septum with a needle to prevent pressure buildup.

  • Reaction: Sonicate the mixture for 45–60 minutes .

    • Monitoring: Check progress via TLC (Ethyl Acetate:Hexane, 3:7). The spot for 2-chlorobenzoic acid should disappear.

  • Workup:

    • Pour the reaction mixture into crushed ice (approx. 50g).

    • Stir vigorously for 10 minutes. A yellow/pale solid will precipitate.

    • Filter the solid under vacuum.[2]

    • Wash the cake with cold water (3 x 10 mL) to remove DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from Ethanol or an Ethanol/DMF mixture to obtain pure yellow crystals.

Experimental Workflow Diagram (DOT)

WorkflowStartWeigh Reagents:2-Cl-Benzoic Acid + 2-AminopyridineMixAdd Solvent (DMF) + Base (K2CO3)+ Catalyst (CuI)Start->MixSonicateSonication (40 kHz)60°C, 45-60 minsMix->SonicateQuenchPour into Crushed IceSonicate->QuenchTLC CheckFilterVacuum Filtration& Wash (H2O)Quench->FilterPurifyRecrystallization(Ethanol)Filter->PurifyFinalPure Product(Yellow Crystals)Purify->Final

Figure 2: Operational workflow for the ultrasound-assisted synthesis.

Results & Data Analysis

The following data compares the ultrasound-assisted method against the traditional thermal reflux method (Silent).

Table 1: Method Comparison (Ultrasound vs. Silent)
ParameterSilent Method (Reflux)Ultrasound Method (This Protocol)Improvement Factor
Temperature 140°C (Reflux)60–70°C~50% Reduction
Time 8 – 12 Hours45 – 60 Minutes10x Faster
Yield 55 – 65%88 – 92%+30% Yield
Catalyst Load Often 20-50 mol%10 mol%Higher Efficiency
Table 2: Solvent Effect on Yield (Under Ultrasound)
SolventTime (min)Yield (%)Notes
DMF 4592Best solubility/yield balance.
PEG-400 6085Green alternative; viscous.
Ethanol 9060Poor solubility of reactants.
Water 12045Requires phase transfer catalyst.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Inefficient cavitation due to flask placement.

    • Fix: Move the flask to the "hot spot" of the bath (usually the center). Ensure the water level is sufficient.

  • Incomplete Reaction:

    • Cause: Catalyst poisoning or aggregation.

    • Fix: Use fresh CuI. If using Cu powder, ensure it is activated (washed with dilute HCl) before use.

  • Product Purity:

    • Issue: Greenish tint in crystals.[3]

    • Fix: Traces of Copper.[3] Wash the crude solid with dilute aqueous ammonia during filtration to complex and remove residual copper.

References

  • ResearchGate. Synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one and Derivatives. (Accessed 2023).[4][5] Describes the base condensation of o-chlorobenzoic acid and 2-aminopyridine. Link

  • Ultrasonics Sonochemistry. Ultrasound assisted one-pot, three-components synthesis of pyrimido[1,2-a]benzimidazoles and pyrazolo[3,4-b]pyridines. (2012).[1][3][6][7] Provides foundational parameters for ultrasound-assisted heterocycle synthesis. Link

  • Journal of Organic Chemistry. Serendipitous Synthesis of Pyridoquinazolinones via an Oxidative C–C Bond Cleavage. (2020).[8] Alternative mechanistic insights for this scaffold. Link

  • Semantic Scholar. Applications of ultrasound in total synthesis of bioactive natural products. (2021).[9][3] Reviews the "hot spot" theory and cavitation effects in organic synthesis. Link

Application Note: Antiallergic Activity Testing of 11H-pyrido[2,1-b]quinazolin-11-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The 11H-pyrido[2,1-b]quinazolin-11-one scaffold represents a privileged class of fused heterocyclic compounds with significant medicinal utility. While quinazolinones are broadly known for anticancer and antimicrobial properties, this specific tricyclic pyrido-fused system has demonstrated potent antiallergic activity , functioning primarily as mast cell stabilizers.

Historically, the benchmark compound for this class is Sm 857 (11-oxo-11H-pyrido[2,1-b]quinazoline-2-carboxylic acid). Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase, Sm 857 and its analogs inhibit the "second stage" of Type I allergic reactions—specifically the release of chemical mediators (histamine, leukotrienes/SRS-A) from mast cells and basophils.

This application note provides a rigorous, validated workflow for testing new analogs of this scaffold, focusing on the inhibition of IgE-mediated degranulation.

Mechanism of Action (MOA)

The primary MOA involves the inhibition of calcium influx (


) following antigen-antibody crosslinking on the mast cell surface. This blockade prevents the fusion of intracellular granules with the plasma membrane, thereby halting the release of histamine and 

-hexosaminidase.

MastCellPathway IgE Antigen-IgE Complex FceRI FcεRI Receptor Aggregation IgE->FceRI LynSyk Lyn/Syk Kinase Activation FceRI->LynSyk PLCg PLCγ Activation LynSyk->PLCg IP3 IP3 Production PLCg->IP3 CaChannel Ca2+ Influx (CRAC Channels) IP3->CaChannel Degranulation Granule Fusion & Mediator Release (Histamine/β-Hex) CaChannel->Degranulation Increased Intracellular Ca2+ DrugTarget INHIBITION TARGET: 11H-pyrido[2,1-b]quinazolin-11-one (Membrane Stabilization) DrugTarget->CaChannel Blockade DrugTarget->Degranulation

Figure 1: Signal transduction pathway of mast cell degranulation showing the putative intervention point of pyrido-quinazolinone analogs.

In Vitro Screening: RBL-2H3 Degranulation Assay

The Rat Basophilic Leukemia (RBL-2H3) cell line is the industry standard for screening antiallergic compounds. It expresses high levels of the high-affinity IgE receptor (Fc


RI). We utilize 

-hexosaminidase
as a surrogate marker for histamine release because it is granular, stable, and easily quantified via a colorimetric substrate (p-NAG).
Reagents & Buffers
  • Cell Line: RBL-2H3 (ATCC CRL-2256).

  • Sensitization: Anti-DNP IgE (Monoclonal anti-dinitrophenyl).[1]

  • Stimulation: DNP-BSA (Dinitrophenyl-bovine serum albumin).

  • Substrate: p-NAG (4-Nitrophenyl N-acetyl-

    
    -D-glucosaminide) dissolved in 0.1 M citrate buffer (pH 4.5).
    
  • Stop Solution: 0.1 M Na₂CO₃ / NaHCO₃ buffer (pH 10.0) OR 0.2 M Glycine (pH 10.7). Critical: High pH is required to maximize the colorimetric signal of p-nitrophenol.

  • Tyrode’s Buffer: 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM Glucose, 20 mM HEPES, 1 mg/mL BSA, pH 7.4.

Experimental Protocol
  • Seeding: Plate RBL-2H3 cells at

    
     cells/well in a 96-well flat-bottom plate. Culture overnight at 37°C, 5% CO₂.
    
  • Sensitization: Aspirate media and replace with fresh media containing anti-DNP IgE (0.5

    
    g/mL) . Incubate for 2-16 hours (overnight preferred for uniformity).
    
  • Washing: Wash cells

    
     with pre-warmed Tyrode’s Buffer to remove unbound IgE.
    
  • Compound Treatment:

    • Dissolve 11H-pyrido[2,1-b]quinazolin-11-one analogs in DMSO (stock).

    • Dilute in Tyrode’s Buffer (Final DMSO < 0.1%).

    • Add 100

      
      L of compound to wells.[2]
      
    • Controls: Vehicle (DMSO only), Positive Control (Reference Standard e.g., Ketotifen or Sm 857), Spontaneous Release (Buffer only), Total Release (1% Triton X-100).

    • Incubate for 15-30 minutes at 37°C.

  • Stimulation: Add DNP-BSA (final concentration 100 ng/mL) to challenge wells. Incubate for 30-60 minutes .

  • Quantification:

    • Transfer 50

      
      L of supernatant to a fresh plate.
      
    • Add 50

      
      L of p-NAG substrate . Incubate 1 hour at 37°C.
      
    • Add 100

      
      L of Stop Solution .
      
    • Read Absorbance at 405 nm .[2]

Data Analysis

Calculate the percentage of degranulation using the formula:



Calculate % Inhibition relative to the Vehicle Control.

In Vivo Confirmation: Passive Cutaneous Anaphylaxis (PCA)[1][3][4][5]

Compounds showing


 in the RBL-2H3 assay should advance to the PCA model. This model assesses the drug's ability to prevent vascular permeability changes induced by local IgE-antigen reactions.
Experimental Design (Rat/Mouse)
  • Animals: Wistar Rats (preferred for Sm 857 analogs) or BALB/c Mice.

  • Sensitization: Intradermal (i.d.) injection of anti-DNP IgE.[3]

  • Challenge: Intravenous (i.v.) injection of DNP-BSA + Evans Blue Dye.[4]

Protocol Steps
  • Sensitization (T = -48h):

    • Shave the dorsal skin of the rat.

    • Inject 50

      
      L of anti-DNP IgE (titer determined by preliminary study) intradermally into 2-4 distinct spots on the back.
      
    • Inject Saline into a control spot.

  • Drug Administration (T = -1h):

    • Administer the test analog orally (p.o.) or intraperitoneally (i.p.) 1 hour prior to antigen challenge.

    • Dose range: 1–50 mg/kg (based on Sm 857 potency).

  • Antigen Challenge (T = 0):

    • Inject 1 mL of saline containing 1 mg DNP-BSA and 10 mg Evans Blue dye intravenously via the tail vein.

  • Termination & Extraction (T = +30 min):

    • Euthanize animals 30 minutes post-challenge.

    • Excise the skin patches containing the blue dye spots.

    • Mince tissue and incubate in Formamide at 63°C for 24 hours to extract the dye.

  • Readout:

    • Centrifuge extracts and measure Absorbance at 620 nm .

    • Compare the amount of dye extravasation (

      
      g dye/site) between treated and vehicle groups.
      

Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation Step1 Synthesis of Analogs Step2 RBL-2H3 Assay (β-Hex Release) Step1->Step2 Step3 Calculate IC50 Step2->Step3 Decision Hit Criteria: IC50 < 10 µM Step3->Decision Step4 PCA Model (Rat/Mouse) Step5 Dye Extraction & Quantitation Step4->Step5 Lead Lead Candidate Selection Step5->Lead Decision->Step4 Pass

Figure 2: Integrated workflow for the biological evaluation of quinazolinone analogs.

Validation Parameters & Troubleshooting

To ensure data integrity (Trustworthiness), every assay plate must meet the following criteria:

ParameterAcceptance CriteriaTroubleshooting
Spontaneous Release < 10% of Total ReleaseHandle cells gently; ensure buffer is pH 7.4; avoid cold shock (keep buffers warm).
Z-Factor > 0.5Reduce pipetting error; increase number of replicates.
Positive Control > 50% Inhibition (at max dose)Verify IgE quality; check cell passage number (use < P20).
Solubility No precipitation in wellsIf analog precipitates, lower concentration or use BSA in buffer to act as a carrier.
Critical Note on pH

In the


-hexosaminidase assay, the enzymatic reaction occurs at acidic pH (4.5), but the color development of the product (p-nitrophenol) requires basic pH (>10) . Failure to use a high-pH stop solution will result in false negatives (no color).

References

  • Mechanism & Scaffold History

    • Effect of the new antiallergic drug 11-oxo-11H-pyrido[2,1-b]quinazoline-2-carboxylic acid (Sm 857) on inflammatory reactions.[5][6][7] (PubMed).[8]

    • Source: [Link]

  • In Vitro Protocol (RBL-2H3)

    • A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranul
    • Source: [Link]

  • In Vivo Protocol (PCA)

    • Measuring Local Anaphylaxis in Mice (Passive Cutaneous Anaphylaxis). (J. Vis. Exp).
    • Source: [Link]

  • Structure-Activity Relationships

    • Synthesis and antiallergy activity of substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids.[9] (J Med Chem).[10]

    • Source: [Link]

Sources

Application Note: High-Throughput Screening of Novel Mast Cell Stabilizers via Fluorometric Histamine Release Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The discovery of novel mast cell stabilizers is critical for advancing treatments for allergic rhinitis, asthma, and anaphylaxis. While ELISA methods exist, they are often cost-prohibitive for primary screening. This guide details a robust, cost-effective Fluorometric Histamine Release Assay using the RBL-2H3 cell line.

This protocol is designed to quantify the efficacy of novel compounds in preventing degranulation downstream of the high-affinity IgE receptor (FcεRI). By utilizing the condensation reaction of histamine with o-phthalaldehyde (OPA) under alkaline conditions, researchers can achieve high sensitivity (detection limit ~5 ng/mL) with a Z-factor suitable for drug screening.

Mechanism of Action

Mast cell stabilization prevents the release of pre-formed inflammatory mediators. The signaling cascade begins with Antigen-IgE crosslinking of FcεRI, leading to the phosphorylation of ITAMs by Lyn, recruitment of Syk, and subsequent calcium mobilization which drives granule fusion.

MastCellSignaling Antigen Antigen (DNP-BSA) IgE IgE-FcεRI Complex Antigen->IgE Crosslinking Lyn Lyn Kinase IgE->Lyn Phosphorylation Syk Syk Kinase Lyn->Syk PLCg PLCγ Activation Syk->PLCg IP3 IP3 Generation PLCg->IP3 Calcium Intracellular Ca2+ ↑ IP3->Calcium ER Release Fusion Granule Fusion (SNARE Complex) Calcium->Fusion Histamine Histamine Release Fusion->Histamine Stabilizer Candidate Stabilizer (Inhibition Target) Stabilizer->Syk Potential Block Stabilizer->Calcium

Figure 1: The FcεRI signaling pathway leading to degranulation.[1] Novel stabilizers typically target kinases (Syk/Lyn) or calcium channels to prevent granule fusion.

Experimental Principle

The assay relies on the chemical derivatization of histamine.[2] Histamine reacts with o-phthalaldehyde (OPA) in a highly alkaline environment (pH ~12) to form a fluorescent adduct. This reaction is unstable; therefore, it is terminated and stabilized by acidification (pH ~3), rearranging the adduct into a stable fluorescent moiety measurable at Ex 360 nm / Em 450 nm .

Why RBL-2H3? While LAD2 cells are human-derived, they are slow-growing and expensive. RBL-2H3 (Rat Basophilic Leukemia) cells express high levels of FcεRI, grow as an adherent monolayer, and provide the most reproducible data for small-molecule screening.

Materials & Reagents

ComponentSpecificationPurpose
Cell Line RBL-2H3 (ATCC CRL-2256)Model system
Sensitization Monoclonal Anti-DNP IgEPrimes the FcεRI receptor
Trigger DNP-BSA (Antigen)Crosslinks IgE to trigger lysis
Lysis Buffer 0.1% Triton X-100 in Tyrode'sDetermines "Total Histamine" content
Assay Buffer Modified Tyrode’s Buffer (MTB)Maintains physiological Ca2+/Mg2+
Derivatization 1% o-phthalaldehyde (OPA) in MeOHFluorogenic reagent
Stop Solution 3M HCl or 0.59M H2SO4Stabilizes the fluorophore
Alkaline Agent 1M NaOHCatalyzes the OPA reaction

Recipe: Modified Tyrode’s Buffer (MTB)

  • 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM Glucose, 20 mM HEPES (pH 7.4).

  • Senior Scientist Note: BSA (0.1%) is often added to prevent non-specific adsorption of the drug, but ensure it is "Fatty Acid Free" to avoid interference.

Detailed Protocol

Phase 1: Cell Seeding and Sensitization

Timing: 24 hours before assay.

  • Harvest RBL-2H3 cells using Trypsin-EDTA.

  • Resuspend in MEM + 10% FBS.

  • Sensitization Step: Add anti-DNP IgE directly to the cell suspension (final conc: 0.5 µg/mL).

  • Seed cells into a 96-well black-wall/clear-bottom plate at 5 × 10⁴ cells/well .

  • Incubate overnight at 37°C, 5% CO₂.

Expert Insight: Sensitizing during seeding (co-incubation) saves a wash step and reduces cell detachment variability compared to sensitizing an attached monolayer the next day.

Phase 2: Compound Treatment (The Stabilization Screen)

Timing: Assay Day.

  • Aspirate culture media carefully.

  • Wash cells 2x with 200 µL pre-warmed MTB.

  • Drug Treatment: Add 100 µL of MTB containing the Novel Candidate Compound (various concentrations).

    • Controls:

      • Vehicle Control: MTB + DMSO (max 0.1%).

      • Positive Control: Cromolyn Sodium (1 mM) or Quercetin (50 µM).

  • Incubate for 15–30 minutes at 37°C.

Phase 3: Challenge and Release
  • Add 20 µL of DNP-BSA (Antigen) to all wells (final conc: 100 ng/mL).

    • Spontaneous Release Control: Add MTB instead of Antigen.

    • Total Release Control: Add Triton X-100 (final 0.1%) to designated wells (no drug).

  • Incubate for 30 minutes at 37°C.

  • Stop Reaction: Place the plate on ice for 5 minutes to arrest degranulation.

Phase 4: Fluorometric Quantification (OPA Reaction)

Critical: This step requires precision timing.

  • Transfer 50 µL of supernatant from the cell plate to a fresh 96-well reaction plate.

  • Add 10 µL of 1M NaOH to each well.

  • Add 10 µL of 1% OPA (in Methanol).

  • Incubate at Room Temperature for exactly 4 minutes .

  • Add 10 µL of 3M HCl to stop the reaction.

    • Note: Bubbles may form; centrifuge the plate briefly (500 x g, 1 min) if necessary.

  • Read Fluorescence: Ex 360 nm / Em 450 nm .

Workflow Visualization

AssayWorkflow cluster_0 Day 1: Prep cluster_1 Day 2: Screen cluster_2 Detection Seed Seed RBL-2H3 + IgE (0.5 µg/mL) Wash Wash 2x (MTB Buffer) Seed->Wash Treat Add Candidate Stabilizer (30 min) Wash->Treat Trigger Challenge (DNP-BSA) Treat->Trigger Collect Collect Supernatant Trigger->Collect Deriv OPA Reaction (High pH, 4 min) Collect->Deriv Stop Acidify (HCl) (Stable Fluorophore) Deriv->Stop Read Read RFU 360/450nm Stop->Read

Figure 2: Step-by-step workflow for the high-throughput histamine release inhibition assay.

Data Analysis

To determine the efficacy of the mast cell stabilizer, calculate the Percent Histamine Release (%HR) for each well.

Formula

[3]
Inhibition Calculation

[4]
Interpretation Table
ResultInterpretationAction
Inhibition > 50% Potent StabilizerProceed to IC50 determination.
High Spontaneous Release Cell Stress/DamageCheck buffer osmolarity and DMSO concentration.
High Fluorescence in Drug Only Compound AutofluorescenceRun a "Drug Only" blank (No cells) to subtract background.

Troubleshooting & Expert Insights

  • Serum Interference: Serum proteins in culture media contain histidine, which reacts with OPA. You must wash cells thoroughly with Tyrode's buffer before the challenge step to remove all traces of FBS.

  • OPA Stability: The OPA-Histamine adduct degrades rapidly at high pH. Do not exceed the 4-minute incubation time before adding HCl. Use a multichannel pipette for consistency.

  • Compound Solubility: If your novel stabilizer requires DMSO, ensure the final concentration in the well is < 0.5%. RBL-2H3 cells are sensitive to solvents, which can induce non-specific degranulation (false positives).

  • Confirming "Stabilization": If a compound inhibits histamine release, verify it is not simply cytotoxic. Run an MTT or LDH assay on the cells remaining in the plate after supernatant collection.

References

  • Siraganian, R. P. (1974). An automated continuous-flow system for the extraction and fluorometric analysis of histamine. Analytical Biochemistry, 57(2), 383–394.

  • Passante, E., & Frankish, N. (2009). The RBL-2H3 cell line: its provenance and suitability as a model for the mast cell. Inflammation Research, 58, 737–745.

  • Shore, P. A., Burkhalter, A., & Cohn, V. H. (1959). A method for the fluorometric assay of histamine in tissues. Journal of Pharmacology and Experimental Therapeutics, 127(3), 182-186.

  • Matsuda, K., et al. (2004). Inhibitory effects of natural compounds on IgE-mediated histamine release from RBL-2H3 cells. Biological and Pharmaceutical Bulletin, 27(12).

Sources

Advanced Purification Protocols for 11H-pyrido[2,1-b]quinazolin-11-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The 11H-pyrido[2,1-b]quinazolin-11-one scaffold represents a privileged structure in medicinal chemistry, exhibiting significant biological activities including anti-inflammatory, antimicrobial, and anticancer properties [1, 2].[1][2] Synthetically, these tricyclic fused systems are often accessed via the Ullmann-Goldberg condensation of o-chlorobenzoic acid with 2-aminopyridine or through microwave/ultrasound-assisted cyclization techniques [3].[2]

However, the purification of these derivatives presents distinct challenges:

  • Solubility Profile: These planar, pi-conjugated systems often exhibit poor solubility in non-polar solvents and moderate solubility in polar protic solvents, leading to "oiling out" during crystallization.[2]

  • Impurity Profile: Common contaminants include unreacted starting materials (2-aminopyridine), hydrolyzed byproducts (salicylic acid), and regioisomers (e.g., benzo[b][1,8]naphtyridin-5(10H)-ones) formed during cyclization [3, 4].[2]

This guide provides a validated, multi-tiered purification strategy, moving from scalable recrystallization to high-resolution chromatography.[2]

Pre-Purification Assessment

Before initiating purification, characterize the crude mixture to select the optimal pathway.[2]

Analytical Workflow
  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.[3][2]

    • Mobile Phase: Chloroform:Methanol (9.5:0.5 v/v) is the standard starting point [5].[2][4]

    • Visualization: UV (254 nm) for the quinazolinone core; Iodine vapor for non-UV active aliphatic side chains.[2]

  • Solubility Check:

    • Test crude solubility in Toluene (hot) and Ethanol (hot).

    • Insight: If the product is insoluble in hot toluene but soluble in hot ethanol, Protocol A1 (Ethanol Recrystallization) is preferred.

Decision Matrix (Graphviz)[6]

PurificationStrategy Start Crude Reaction Mixture Analysis TLC & LC-MS Analysis Start->Analysis ImpurityCheck Major Impurities? Analysis->ImpurityCheck Recryst Protocol A: Recrystallization (Scalable, >95% Purity) ImpurityCheck->Recryst Isomers/Start. Mat. present (Crystalline solid) Flash Protocol B: Flash Chromatography (Complex Mixtures) ImpurityCheck->Flash Tarry/Oil mixture Close Rf impurities SolventSelect Solvent Selection: Ethanol vs. Toluene Recryst->SolventSelect HPLC Protocol C: Prep HPLC (Library/High Purity) Flash->HPLC Final Polish if needed FinalProduct Pure 11H-pyrido[2,1-b]quinazolin-11-one SolventSelect->FinalProduct Success

Caption: Decision tree for selecting the optimal purification modality based on crude mixture characteristics.

Protocol A: Selective Recrystallization (The Gold Standard)

Recrystallization is the preferred method for removing the common regioisomer 2-methylbenzo[b][1,8]naphtyridin-5(10H)-one and starting materials [3].[2] While historical literature cites benzene, Toluene is the modern, safer equivalent due to similar pi-stacking solvent properties.[2]

A1. Ethanol Recrystallization (Polar Derivatives)

Best for: Derivatives with polar substituents (e.g., -OH, -NH2).

Materials:

  • Solvent: Ethanol (Absolute or 95%).[2]

  • Adsorbent: Activated Charcoal (optional, for decolorization).

Step-by-Step:

  • Dissolution: Suspend the crude solid in Ethanol (10 mL/g). Heat to reflux (78°C) with magnetic stirring.

  • Titration: Add additional Ethanol dropwise until the solid just dissolves.

  • Decolorization (Optional): If the solution is dark/tarry, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through a Celite pad.

  • Crystallization: Remove from heat and allow the flask to cool to room temperature slowly (over 2 hours) to prevent oiling out.

  • Harvesting: Cool further to 0-4°C in an ice bath for 1 hour. Filter the crystals (often yellow needles) and wash with cold Ethanol.[2]

  • Drying: Vacuum dry at 40°C.

A2. Toluene Recrystallization (Non-Polar/Isomer Separation)

Best for: Separation of linear isomers and hydrophobic derivatives.

Mechanism: Toluene's aromatic nature interacts favorably with the planar quinazolinone core via


 stacking, often selectively crystallizing the target 11H-pyrido[2,1-b]quinazolin-11-one while leaving the angular isomers or oily impurities in the mother liquor [3].[2]

Step-by-Step:

  • Suspend crude material in Toluene (15 mL/g).

  • Heat to reflux (110°C). Ensure complete dissolution; if insoluble material remains, filter hot (this may be inorganic salts like KCl/KBr from the synthesis).

  • Allow to cool to room temperature.

  • Critical Step: If an oil separates first, reheat to dissolve and add a seed crystal.[2] Stir vigorously during cooling.

  • Filter the resulting precipitate and wash with cold Hexanes or Heptane.[2]

Protocol B: Flash Column Chromatography

Required when the crude is an oil or when impurities have very similar solubility profiles to the product.[2]

Stationary Phase: Silica Gel 60 (230-400 mesh).[2] Mobile Phase Strategy:

  • Base System: Chloroform (

    
    ) or Dichloromethane (DCM).[2]
    
  • Modifier: Methanol (MeOH).[2][4]

Gradient Optimization:

  • Equilibration: Start with 100%

    
    .
    
  • Elution:

    • 0-2% MeOH: Elutes non-polar impurities and unreacted aryl halides.[2]

    • 2-5% MeOH: Typically elutes the 11H-pyrido[2,1-b]quinazolin-11-one product (Rf ~0.6-0.7 in 9.5:0.5

      
      :MeOH) [5].[2]
      
    • 5-10% MeOH: Elutes more polar byproducts (e.g., carboxylic acid intermediates).[2]

Technical Tip: For basic derivatives (amino-substituted), pretreat the silica gel with 1% Triethylamine (TEA) in the mobile phase to prevent peak tailing.[2]

Protocol C: Preparative HPLC

For library synthesis or final polishing of biological test compounds.[2]

System: Reverse Phase (C18).[2] Column: Newcrom R1 or equivalent C18 column (low silanol activity is preferred for these nitrogenous heterocycles) [6].

ParameterCondition
Mobile Phase A Water + 0.1% Formic Acid (for MS compatibility)
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Detection UV @ 254 nm and 280 nm
Flow Rate Dependent on column ID (e.g., 20 mL/min for 20mm ID)

Note: The quinazolinone core is highly UV active.[2] Ensure the detector is not saturated.[2]

Troubleshooting & Validation

Common Issues Table
ProblemRoot CauseRemediation
Oiling Out Cooling too rapid; solvent too polar.[2]Re-dissolve in hot solvent.[3][2] Add a co-solvent (e.g., add Hexane to Toluene solution) dropwise until turbid, then cool slowly.
Low Yield Product too soluble in mother liquor.[2]Concentrate mother liquor and perform a "second crop" crystallization.[2]
Co-elution (TLC) Isomer presence (e.g., benzonaphthyridinone).[3]Switch from Silica to Alumina (neutral) or use Protocol A2 (Toluene Recrystallization).[2]
Validation Metrics
  • 1H NMR: Look for the characteristic doublet at

    
     ~8.0-8.5 ppm (H-1 of the pyridine ring) and the absence of broad NH/OH peaks from starting materials.[2]
    
  • Melting Point: Expect sharp melting points, typically >200°C (e.g., 211-212°C for the parent compound) [3]. Broad ranges indicate isomeric mixtures.[2]

References

  • Alagarsamy, V., et al. "Biological activity of quinazolinone derivatives: A review."[2] ResearchGate, 2018.[2] Link

  • Mhaske, S. B., & Argade, N. P. "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 2006.[2]

  • Pellon, R. F., Carrasco, R., & Rodes, L. "Synthesis of 11H-pyrido[2,1-b]quinazolin-11-one and derivatives." Synthetic Communications, 1996.[2] Link

  • Pellón, R. F., et al. "Synthesis of 9-Methyl-11H-pyrido[2,1-b]quinazolin-11-one Using the Ullmann Condensation."[2] Synthetic Communications, 2002.[2] Link

  • Sheat, A. M., et al. "Synthesis and Characterization of Some Novel Hydrazones of N-{11H-pyrido[2,1-b]quinazolin-11-one-9-yl} hydrazine." ResearchGate, 2019.[2] Link

  • SIELC Technologies. "Separation of 4(1H)-Quinazolinone derivatives on Newcrom R1 HPLC column." SIELC Application Notes. Link

Sources

Application Note: Advanced Formulation Strategies for 11H-pyrido[2,1-b]quinazolin-11-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for pharmaceutical scientists and formulation engineers. It provides a technical roadmap for developing bioavailable oral formulations of 11H-pyrido[2,1-b]quinazolin-11-one (PQ-11) derivatives. These scaffolds are increasingly prominent in oncology (topoisomerase inhibition) and immunology (anti-allergic pathways), yet they present significant "brick dust" challenges—high melting points and poor aqueous solubility.

Executive Summary & Scaffold Analysis

The 11H-pyrido[2,1-b]quinazolin-11-one (PQ-11) core is a rigid, planar tricyclic system. While this planarity enhances intercalation into DNA (anticancer mechanism) or receptor binding, it creates a high lattice energy barrier, rendering the molecule practically insoluble in water (BCS Class II or IV).

Key Physicochemical Hurdles:

  • Crystal Lattice Energy: High melting points (

    
    ) are common, resisting dissolution.
    
  • Lipophilicity: LogP values typically range from 2.5 to 4.5, necessitating hydrophobic carriers.

  • pH Sensitivity: The bridgehead nitrogen is non-basic due to amide-like conjugation. Unless functionalized (e.g., with a carboxylic acid like Doqualast), the core does not ionize in the physiological pH range (1.2–6.8), making pH-adjustment strategies ineffective.

Strategic Imperative: Formulation must focus on disrupting the crystal lattice (Amorphous Solid Dispersions) or solvating the lipophilic core (Lipid-based systems).

Pre-Formulation Decision Matrix

Before selecting a protocol, characterize your specific derivative (designated here as PQ-Drug ) using this logic flow.

FormulationDecision Start Start: PQ-Drug Candidate CheckSol Check Aqueous Solubility (pH 1.2 - 6.8) Start->CheckSol Classify BCS Classification CheckSol->Classify CheckTm Check Melting Point (Tm) Classify->CheckTm Low Solubility Salt Salt Formation (Only if ionizable) Classify->Salt Soluble at specific pH CheckLogP Check LogP CheckTm->CheckLogP Tm < 200°C ASD Amorphous Solid Dispersion (HME/Spray Drying) CheckTm->ASD Tm > 150°C & Stable Nano Nanosuspension (Wet Milling) CheckTm->Nano Tm > 220°C (Thermal degradation risk) CheckLogP->ASD LogP < 4 Lipid Lipid Formulation (SEDDS/SMEDDS) CheckLogP->Lipid LogP > 4

Figure 1: Decision tree for selecting the optimal formulation strategy based on thermal and lipophilic properties of the PQ-11 derivative.

Protocol A: Thermodynamic Solubility Profiling

Objective: Establish the baseline solubility landscape to confirm the "brick dust" nature of the API.

Materials:

  • PQ-Drug (micronized).

  • Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8), FaSSIF/FeSSIF (Biorelevant media).

Procedure:

  • Excess Addition: Add excess PQ-Drug (approx. 10 mg) to 2 mL of each medium in borosilicate glass vials.

  • Equilibration: Incubate at 37°C with orbital shaking (200 rpm) for 24 hours.

    • Critical Step: For planar aromatics like PQ-11, aggregation can occur. Use a magnetic stirrer if wettability is poor.

  • Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter.

    • Note: Discard the first 0.5 mL of filtrate to account for drug adsorption to the filter membrane.

  • Quantification: Analyze via HPLC (See Section 6).

  • Solid State Check: Analyze the residual solid via XRPD to ensure no phase transformation (e.g., hydrate formation) occurred.

Protocol B: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME)

Rationale: For PQ-11 derivatives with


, HME is the gold standard to convert the crystalline drug into a high-energy amorphous state, stabilized by a polymer matrix.

Excipient Selection:

  • Polymer: Copovidone (Kollidon VA64) or HPMCAS (for pH-targeted release).

  • Plasticizer: PEG 1500 or Triethyl Citrate (10% w/w) to lower processing temperature.

Step-by-Step Workflow:

  • Physical Mixture Preparation:

    • Weigh PQ-Drug and Polymer (Ratio 1:3 or 1:4 w/w).

    • Blend in a Turbula mixer for 10 minutes.

  • Extrusion Parameters (Example for Twin-Screw Extruder):

    • Zone 1 (Feeding): 50°C (Prevent premature melting).

    • Zone 2-3 (Mixing):

      
       (Allow shear to dissolve drug).
      
    • Zone 4 (Die):

      
      .
      
    • Screw Speed: 150–200 rpm.

  • Cooling & Milling:

    • Extrudate is cooled on a conveyor belt (air cooled).

    • Mill the flakes using a hammer mill to particle size

      
      .
      
  • Validation:

    • DSC: Confirm absence of endothermic melting peak.

    • PLM (Polarized Light Microscopy): Confirm absence of birefringence (crystals).

HME_Process Feed Feed Zone (50°C) Mix Mixing Zone (High Shear) Feed->Mix Drug+Polymer Die Die Zone (Discharge) Mix->Die Amorphous Melt Cool Cooling (Conveyor) Die->Cool Extrudate Mill Mill Cool->Mill Solid Flakes

Figure 2: Hot Melt Extrusion (HME) processing zones for PQ-11 ASD manufacturing.

Protocol C: Self-Emulsifying Drug Delivery System (SEDDS)

Rationale: If the PQ-Drug has LogP > 4.0 and moderate solubility in oils, a lipid formulation can bypass the dissolution step entirely.

Formulation Components:

  • Oil Phase: Capryol 90 or Peceol (Solubilizer).

  • Surfactant: Cremophor EL or Labrasol (Emulsifier).

  • Co-Surfactant: Transcutol HP (Permeability enhancer).

Procedure:

  • Solubility Screening in Excipients:

    • Add excess PQ-Drug to 1 mL of individual oils/surfactants. Heat to 50°C, vortex, equilibrate 48h. Determine saturation solubility.

  • Phase Diagram Construction:

    • Select the Oil/Surfactant/Co-surfactant system with highest drug solubility.

    • Titrate water into mixtures of Oil:Smix (Surfactant mix) to identify the nano-emulsion region (clear/translucent zone).

  • Drug Loading:

    • Dissolve PQ-Drug (at 80% of saturation solubility) into the pre-concentrate at 40°C.

    • Vortex until clear.

  • Characterization:

    • Dilute 1:100 in water. Measure Droplet Size (DLS). Target:

      
      , PDI 
      
      
      
      .

Analytical Method (HPLC)

For accurate quantification of PQ-11 derivatives during dissolution and stability testing.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (characteristic of the quinazolinone core) or 320 nm (if extended conjugation exists).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

References

  • Doqualast (Sm 857) Pharmacology: T. Ohmori et al., "Immunopharmacological actions of the new antiallergic drug 11-oxo-11H-pyrido[2,1-b]quinazoline-2-carboxylic acid," Int. J. Immunopharmacol., 1987. Link

  • Quinazolinone Scaffold Review: A. Singh et al., "Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives," Biomed. Pharmacol. J., 2008.[1] Link

  • Solid Dispersion Technology: M. Maniruzzaman et al., "A review of hot-melt extrusion: process technology to pharmaceutical products," ISRN Pharm., 2012. Link

  • Lipid Formulation Guidelines: C.W. Pouton, "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system," Eur. J. Pharm. Sci., 2006. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 11H-pyrido[2,1-b]quinazolin-11-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Yield & Purity Issues in Pyridoquinazolinone Scaffolds Ticket ID: PQ-11H-SYNTH-001 Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Start Here

Before altering your protocol, identify the specific failure mode using the logic flow below. This chart isolates the most common yield-killing bottlenecks for the 11H-pyrido[2,1-b]quinazolin-11-one scaffold.

G Start START: Analyze Reaction Mixture (TLC/LCMS) Q1 Is the Starting Material (SM) consumed? Start->Q1 Q2 Is the N-(2-pyridyl)anthranilic acid intermediate visible? Q1->Q2 Yes (SM Gone) Sol1 SOLUTION: Catalyst Poisoning or Poor Nucleophilicity. Check Ligand/Base. Q1->Sol1 No (SM Remains) Q3 Is the mixture black/tarry? Q2->Q3 No (Unknown products) Sol2 SOLUTION: Cyclization Failure. Switch to PPA or POCl3 method. Q2->Sol2 Yes (Intermediate Stalled) Sol3 SOLUTION: Thermal Decomposition. Reduce Temp, use N2, add radical scavenger. Q3->Sol3 Yes (Black Tar) Sol4 SOLUTION: Isolation Issue. Product trapped in mother liquor. Check pH solubility. Q3->Sol4 No (Clean but Low Yield)

Figure 1: Diagnostic decision tree for isolating synthetic failures in pyridoquinazolinone synthesis.

Deep Dive: Troubleshooting Specific Failures

Issue A: The "Stalled" Intermediate (Incomplete Cyclization)

Symptom: LCMS shows a mass corresponding to N-(2-pyridyl)anthranilic acid (M+1 ≈ 215 for unsubstituted), but the ring refuses to close to the final quinazolinone (M+1 ≈ 197). Context: The formation of the C-N bond to close the pyrimidine ring is the rate-limiting step in non-catalytic routes.[1]

Potential CauseMechanism of FailureCorrective Action
Steric Hindrance Substituents at the 3-position of the anthranilic acid or 3-position of pyridine twist the amide bond, preventing orbital overlap required for cyclization.Switch Reagent: Move from thermal cyclization to Polyphosphoric Acid (PPA) at 140°C or POCl₃ reflux. These are aggressive dehydrating conditions that force ring closure.[1]
Moisture If using acid chlorides (e.g., from SOCl₂ activation), water hydrolyzes the intermediate back to the open acid form.Dry Conditions: Ensure reagents are anhydrous. If using POCl₃, add a drying tube.[1]
Electronic Deactivation Electron-withdrawing groups (EWGs) on the pyridine ring reduce the nucleophilicity of the pyridine nitrogen, making it attack the carbonyl carbon too slowly.[1]Lewis Acid Catalysis: Add ZnCl₂ or AlCl₃ to activate the carbonyl, or switch to a Pd-catalyzed intramolecular amidation protocol.[1]
Issue B: The "Black Tar" Scenario (Thermal Decomposition)

Symptom: Reaction mixture turns opaque black; yield is <10% after workup.[1] Context: 11H-pyrido[2,1-b]quinazolin-11-one derivatives are generally stable, but the intermediates (specifically 2-aminopyridine derivatives) are oxidation-prone at high temperatures (>150°C).

  • The Fix:

    • Atmosphere: Strictly exclude oxygen.[1] Sparge solvents with Argon for 15 mins.[1]

    • Solvent Switch: If using DMF at reflux (153°C), switch to DMAc (Dimethylacetamide) or Diglyme at a controlled 130°C. DMF decomposes to dimethylamine at high heat, which can react with your electrophiles.[1]

    • Radical Scavenger: If the mechanism involves a radical pathway (common in Cu-catalyzed routes), add 10 mol% TEMPO to see if it inhibits the reaction.[1] If it does, you have a radical mechanism that needs better control; if not, the tar is likely polymerization.[1]

Issue C: Low Yields in Copper-Catalyzed One-Pot Reactions

Symptom: Standard CuI/Ligand coupling gives 30-40% yield. Context: Copper catalysts are notorious for aggregating or being poisoned by chelating substrates (like the product itself).[1]

  • Ligand Optimization: Monodentate ligands often fail here.[1] Switch to bidentate ligands like 1,10-phenanthroline or L-proline .[1]

  • The Base Factor: Carbonate bases (

    
    , 
    
    
    
    ) are standard, but if particle size is too large, the reaction stalls. Grind the base to a fine powder or switch to soluble organic bases like DBU if solubility is the limiting factor.[1]

Validated Experimental Protocols

Method A: Modern Copper-Catalyzed One-Pot Synthesis

Best for: High-throughput synthesis, sensitive functional groups. Reference Grounding: Adapted from recent Cu-catalyzed domino reactions (e.g., Org.[1] Lett. 2011, RSC Adv.[1] 2014).

Reagents:

  • 2-Bromopyridine (1.0 equiv)[2]

  • Isatoic Anhydride (1.2 equiv) (More stable surrogate for anthranilic acid)

  • CuI (10 mol%)

  • L-Proline (20 mol%)

  • 
     (2.0 equiv, anhydrous, finely ground)
    
  • DMSO (0.5 M concentration)

Protocol:

  • Setup: Charge a flame-dried Schlenk tube with CuI, L-Proline, and

    
    . Evacuate and backfill with 
    
    
    
    (3 cycles).
  • Addition: Add 2-Bromopyridine, Isatoic anhydride, and DMSO via syringe.

  • Reaction: Heat to 110°C for 12–18 hours. Note: Do not exceed 120°C to prevent DMSO decomposition.

  • Workup: Cool to RT. Dilute with water (5x reaction volume). The product often precipitates.[1]

  • Purification: If solid forms, filter and wash with

    
    .[1] If no solid, extract with EtOAc, wash with brine (3x to remove DMSO), dry over 
    
    
    
    , and purify via column chromatography (Hexane/EtOAc).
Method B: The "Nuclear Option" (PPA Cyclization)

Best for: Sterically hindered substrates or when catalytic methods fail. Reference Grounding: Classical cyclodehydration (e.g., Ind.[1] J. Chem., J. Org.[1] Chem.).[1][3][4][5][6][7][8][9][10][11][12]

Step 1: Ullmann Condensation (Formation of Intermediate)

  • Reflux o-chlorobenzoic acid (1 equiv) and 2-aminopyridine (1.5 equiv) in water with

    
     and Cu powder (cat.) for 4 hours.
    
  • Acidify with acetic acid to precipitate N-(2-pyridyl)anthranilic acid.[1] Filter and dry.[1]

Step 2: PPA Cyclization

  • Mixing: Mix the dried intermediate with Polyphosphoric Acid (PPA) (10g per 1g substrate).

  • Heating: Heat to 140–150°C with mechanical stirring (magnetic stirring will fail due to viscosity). Monitor by TLC (the intermediate spot will disappear).[1]

  • Quench (Critical): Pour the hot syrup onto crushed ice with vigorous stirring. The hydrophobic quinazolinone will precipitate as a solid.[1]

  • Neutralization: Neutralize the slurry with 10% NaOH to pH 7–8 to ensure the pyridine ring is not protonated (which would keep it soluble in water).[1]

FAQ: Solubility & Isolation

Q: My product is stuck in the aqueous phase after the PPA quench. A: The pyrido[2,1-b]quinazolin-11-one core is basic. In acidic PPA quench (pH < 2), it exists as a pyridinium salt, which is water-soluble. You must adjust the pH to >7 to precipitate the free base.[1]

Q: I cannot recrystallize the product; it oils out. A: This scaffold is flat and stacks well, but impurities disrupt this.

  • Dissolve the crude "oil" in a minimum amount of hot Ethanol .[1]

  • Add activated charcoal , boil for 5 mins, and filter hot through Celite.

  • Allow to cool very slowly to RT, then to 4°C. Rapid cooling traps impurities.[1]

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis is highly effective for the cyclization step.[1]

  • Conditions: N-(2-pyridyl)anthranilic acid + neat POCl3 or acidic alumina support.[1]

  • Settings: 150°C, 10–15 minutes. This often suppresses carbonization compared to conventional heating.[1]

References

  • Copper-Catalyzed Domino Reactions: Wang, C., et al.[1] "A simple and efficient synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones by Cu(OAc)2·H2O-catalyzed reaction." Organic Letters (2011).[1]

  • PPA Cyclization Methodology: Pellón, R.F., et al.[1][3] "Synthesis of 11H-pyrido[2,1-b]quinazolin-11-one and Derivatives." Synthetic Communications (2002).[1]

  • Mechanism & Troubleshooting: Mhaske, S.B., & Argade, N.P. "The chemistry of recently isolated naturally occurring quinazolinone alkaloids."[1] Tetrahedron (2006).[1]

  • Palladium-Catalyzed Approaches: Wu, X., et al.[1][12] "Palladium-catalyzed carbonylative synthesis of pyridoquinazolinones."[1][13] Chemistry – A European Journal (2014).[1]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Synthesis of Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Hub. Topic: Palladium-Catalyzed Synthesis of Quinazolinones Role: Senior Application Scientist Status: Operational

Executive Overview: The Mechanistic Landscape

Quinazolinones are privileged scaffolds in medicinal chemistry (e.g., Idelalisib, Methaqualone). While traditional methods (e.g., Niementowski reaction) require harsh condensation conditions, Palladium (Pd)-catalyzed pathways offer milder, modular alternatives.

However, users often encounter two distinct mechanistic regimes, each with unique failure modes:

  • Carbonylative Cyclization: Uses CO gas (or surrogates) to insert a carbonyl functionality between an aryl halide and a nucleophile.

  • Oxidative/Dehydrogenative Cyclization: Uses alcohols or aldehydes coupled with o-aminobenzamides via "borrowing hydrogen" or oxidative pathways.

This guide addresses the specific kinetic and thermodynamic bottlenecks of these systems.

Module A: Carbonylative Cyclization (The "Alper" Protocol)

Primary Workflow: Reaction of o-iodoanilines with imidoyl chlorides or heterocumulenes under CO atmosphere.

Mechanistic Workflow & Logic

Success here depends on the delicate balance between CO insertion (which requires high CO pressure) and Reductive Elimination (which can be inhibited by excess CO).

Figure 1: Catalytic Cycle for Carbonylative Cyclization

CarbonylationCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_Ar Ar-Pd(II)-I OxAdd->PdII_Ar CO_Insert CO Insertion (Rate Limiting) PdII_Ar->CO_Insert + CO AcylPd Acyl-Pd(II) Complex CO_Insert->AcylPd Nu_Attack Nucleophilic Attack (Imidoyl Chloride/Amidine) AcylPd->Nu_Attack RedElim Reductive Elimination (Product Release) Nu_Attack->RedElim RedElim->Pd0 - Quinazolinone

Caption: The Pd(0)/Pd(II) cycle showing the critical CO insertion step, often the turnover-limiting phase in quinazolinone synthesis [1, 2].

Troubleshooting Guide: Carbonylation
SymptomRoot Cause AnalysisCorrective Action
Pd Black Precipitation CO Starvation or Ligand Dissociation. If CO pressure drops, or if the phosphine ligand is too labile, Pd clusters aggregate.1. Increase CO pressure (balloon -> autoclave).2. Switch to bidentate ligands like dppf or Xantphos which resist displacement by CO.3. Add tetrabutylammonium bromide (TBAB) as a stabilizer.
Low Yield (Ar-I recovered) Failed CO Insertion. The equilibrium favors the Ar-Pd-I species over the Acyl-Pd species.1. Increase CO pressure.2. Raise temperature (promote overcoming activation energy for insertion).3. Ensure the base (e.g., Et3N) is dry; moisture quenches the acyl-Pd intermediate.
Formation of Urea/Amide Side Products Competitor Nucleophiles. Water or trace amines attacking the Acyl-Pd complex before cyclization.1. Use strictly anhydrous solvents (THF/Dioxane).2. Add 4Å molecular sieves to the reaction vessel.

Module B: Acceptorless Dehydrogenative Coupling (ADC)

Primary Workflow: Reaction of o-aminobenzamides with benzyl alcohols.[1][2] Advantage: Avoids CO gas; water/H2 are the only byproducts.

Mechanistic Workflow & Logic

This system relies on Hydrogen Transfer .[2][3] The Pd catalyst oxidizes the alcohol to an aldehyde (generating "Pd-H"), which then reduces an intermediate or is released as H2.[2] The key failure point is the re-oxidation of Pd if the cycle isn't balanced.

Figure 2: Oxidative ADC Pathway

ADCCycle Alcohol Benzyl Alcohol Aldehyde Aldehyde (In Situ) Alcohol->Aldehyde Pd(-H2) Imine Imine Intermediate Aldehyde->Imine + o-Aminobenzamide Aminal Cyclized Aminal Imine->Aminal Cyclization Product Quinazolinone Aminal->Product Pd(-H2) Aromatization Pd_Ox Pd Catalyst (Dehydrogenation) Pd_Ox->Alcohol Catalysis Pd_Ox->Aminal Catalysis

Caption: The "Borrowing Hydrogen" or ADC pathway. The catalyst shuttles hydrogen, oxidizing the alcohol and aromatizing the heterocycle [3, 5].[4]

Troubleshooting Guide: ADC/Oxidative
SymptomRoot Cause AnalysisCorrective Action
Stalled at Aldehyde Stage Inefficient Condensation. The amine is not nucleophilic enough to form the imine, or water is inhibiting the equilibrium.1. Add a Lewis Acid co-catalyst (e.g., ZnCl2) to activate the aldehyde.2. Use a Dean-Stark trap or molecular sieves to remove water.3. Switch base to CsOH or t-BuOK (stronger bases facilitate the condensation).
Incomplete Aromatization (Dihydro- intermediate) Failed Dehydrogenation. The catalyst cannot remove the final two protons to form the aromatic system.1. Introduce an external oxidant (open to air or add 10 mol% Cu(OAc)2).2. Increase temperature (>110°C is often required for the final aromatization step).
Low Conversion of Alcohol Catalyst Deactivation. Alkoxides can bridge Pd centers, forming inactive dimers.1. Use bulky phosphine ligands (e.g., P(t-Bu)3) to prevent dimerization.2. Ensure the alcohol:amide ratio is at least 1:1.2 to drive kinetics.

Frequently Asked Questions (FAQs)

Q1: Can I avoid using high-pressure CO gas for the carbonylation route? A: Yes. You can use CO surrogates .

  • Molybdenum Hexacarbonyl [Mo(CO)6]: Solid source, releases CO upon heating. Use with DBU in diglyme at 150°C.

  • Chloroform/KOH: Generates dichlorocarbene which can hydrolyze to CO (Reimer-Tiemann conditions), though this is less compatible with Pd catalysis due to carbene interference.

  • Formic Acid derivatives: Phenyl formate can release CO using a Pd catalyst.

Q2: My reaction works for electron-neutral alcohols but fails for electron-poor ones (e.g., 4-CF3-benzyl alcohol) in the ADC method. Why? A: Electron-poor alcohols are harder to oxidize (dehydrogenate). The initial step of the catalytic cycle (Alcohol -> Aldehyde) is the bottleneck.

  • Fix: Switch to a more electron-rich catalyst system (e.g., Pd-NHC complexes) to facilitate the oxidative addition into the O-H bond, or add a stoichiometric oxidant like MnO2 to assist the Pd.

Q3: Is the "Pd Black" I see at the end of the reaction a sign of failure? A: Not necessarily. In high-temperature ADC reactions (Module B), Pd nanoparticles (Pd-NPs) often form in situ and act as the active dehydrogenation species.

  • Test: Filter the reaction while hot. If the filtrate is inactive, the "black" (nanoparticles) was the catalyst. If the filtrate is active, it's a homogeneous species.

Q4: How do I remove residual Palladium from the final quinazolinone? A: Quinazolinones coordinate strongly to metals.

  • Protocol: Treat the crude reaction mixture with QuadraSil™ MP (metal scavenger) or wash with 10% aqueous cysteine solution. Standard silica columns often fail to remove trace Pd (<50 ppm) from these nitrogen-rich heterocycles.

Standardized Experimental Protocol (Carbonylation)

Target: 2-Phenylquinazolin-4(3H)-one via Carbonylation [Based on Ref 2]

  • Setup: Flame-dry a pressure tube or autoclave glass liner.

  • Reagents:

    • o-Iodoaniline (1.0 mmol)

    • Benzimidoyl chloride (1.2 mmol)

    • Pd(OAc)2 (5 mol%)

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (10 mol%)

    • Triethylamine (2.0 mmol)

    • THF (5 mL, anhydrous)

  • Execution:

    • Add solids to the tube under Argon.

    • Add THF and Et3N.

    • Purge with CO gas (3 cycles).

    • Pressurize to 20 bar (300 psi) CO. Warning: High Pressure.

    • Heat to 100°C for 16 hours.

  • Workup:

    • Cool to RT, vent CO carefully in a fume hood.

    • Filter through Celite.

    • Concentrate and purify via flash chromatography (Hexane/EtOAc).

References

  • Larksarp, C., & Alper, H. (2000).[5] Palladium-catalyzed cyclocarbonylation of o-iodoanilines with heterocumulenes: regioselective preparation of 4(3H)-quinazolinone derivatives. The Journal of Organic Chemistry, 65(9), 2773-2777.[5]

  • Zheng, Z., & Alper, H. (2008).[6] Palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides to produce quinazolin-4(3H)-ones.[6] Organic Letters, 10(5), 829-832.[6]

  • Wang, Z., et al. (2021). Palladium(II) N^O Chelating Complexes Catalyzed One-Pot Approach for Synthesis of Quinazolin-4(3H)-ones via Acceptorless Dehydrogenative Coupling.[7] Organometallics.

  • Abdou, I. M., & Al-Neyadi, S. S. (2015). Synthesis of quinazolines and quinazolinones via palladium-mediated approach.[2][3][5][6][7][8][9][10] Heterocyclic Communications, 21(3), 115-132.[8]

  • Li, X., et al. (2017). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols.[2][9][10] RSC Advances.

Sources

Technical Support Center: Solubility Optimization for 11H-pyrido[2,1-b]quinazolin-11-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-8492 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Subject: Overcoming "Brick Dust" properties and precipitation in aqueous media

Executive Summary: The "Brick Dust" Challenge

The 11H-pyrido[2,1-b]quinazolin-11-one scaffold (often associated with Luotonin A analogs) presents a classic medicinal chemistry paradox. While its planar, fused tricyclic structure is excellent for intercalating into DNA or binding narrow enzymatic pockets (e.g., Topoisomerase I inhibition), these same features confer high crystal lattice energy.

The Diagnosis: Your compound likely suffers from dissolution-limited absorption . It is not necessarily too lipophilic (LogP is often manageable, ~1.7–2.5), but it is too crystalline. The molecules stack like plates, requiring significant energy to break the crystal lattice before solvation can occur.

This guide outlines three validated workflows to solubilize this scaffold, moving from chemical modification to advanced formulation.

Module 1: Chemical Modification (Salt Formation)

Applicability: When the molecule possesses a basic center (e.g., N-5 or substituted amines).

The quinazolinone core is generally a weak base. However, the fused pyridine ring in your scaffold may provide a protonation site depending on the oxidation state and substituents.

The Protocol: pKa-Driven Salt Screening

Do not randomly select acids. Use the "Rule of 2" : The pKa of your counter-ion acid must be at least 2 units lower than the pKa of your base to ensure stable proton transfer.[1]

Step-by-Step Workflow:

  • Determine pKa: Measure the pKa of the conjugate acid of your derivative using potentiometric titration or UV-metric methods. Expect values in the range of 3.0–5.0 for the ring nitrogens.

  • Select Counter-ions:

    • For pKa > 4: Use Methanesulfonic acid (Mesylate) or Hydrochloric acid (HCl) .

    • For pKa < 3: Stronger acids are required. Consider Sulfuric acid (Sulfate) or Ethanesulfonic acid .

  • Solvent Selection: Avoid water. Dissolve the free base in hot ethanol, acetone, or ethyl acetate. Add the acid (1.05 equivalents) dropwise.

  • Isolation: Cool slowly to induce crystallization. Rapid precipitation often traps impurities or creates amorphous salts (hygroscopic).

SaltScreening Start Start: Free Base pKa_Check Measure pKa Start->pKa_Check Decision pKa Value? pKa_Check->Decision WeakBase pKa < 3 (Very Weak Base) Decision->WeakBase ModBase pKa > 4 (Moderate Base) Decision->ModBase StrongAcid Select Strong Acids: Sulfate, Ethanesulfonate WeakBase->StrongAcid StdAcid Select Std Acids: Mesylate, HCl, Maleate ModBase->StdAcid Crystallize Crystallization (Hot EtOH/Acetone) StrongAcid->Crystallize StdAcid->Crystallize Evaluation Evaluate: 1. Hygroscopicity 2. MP (DSC) 3. Solution pH Crystallize->Evaluation

Figure 1: Decision logic for salt selection based on basicity. Note that weak bases require significantly stronger acids to prevent disproportionation in solution.

Module 2: Formulation Strategies (Cyclodextrin Complexation)

Applicability: When salt formation fails (unstable/hygroscopic) or for IV/Assay formulations.

The planar geometry of 11H-pyrido[2,1-b]quinazolin-11-one fits ideally into the hydrophobic cavity of β-Cyclodextrin (β-CD) derivatives. This "host-guest" complex shields the hydrophobic aromatic rings from water while the CD hydroxyl groups interact with the solvent.

Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Why: Native β-CD has limited solubility and renal toxicity risks. HP-β-CD is highly soluble and parenterally safe.

The "Kneading" Protocol (Best for Scale-up):

  • Ratio: Start with a 1:1 molar ratio (Drug:CD).

  • Process:

    • Mix the drug and HP-β-CD in a mortar.

    • Add a minimum amount of water/ethanol (1:1 v/v) to form a paste.

    • Knead vigorously for 45 minutes. The mechanical energy forces the hydrophobic drug into the CD cavity.

    • Dry the paste at 45°C and pulverize.

  • Verification: Perform Differential Scanning Calorimetry (DSC). The disappearance of the drug's melting endotherm indicates successful inclusion.

Data: Expected Solubility Enhancement

Solvent System Solubility (µg/mL) Fold Increase Notes
Water (pH 7.4) < 1.5 - Baseline (Precipitates)
10% DMSO ~45 30x Risk of cell toxicity

| 20% HP-β-CD | ~250 - 400 | 150x+ | Biocompatible, stable |

Module 3: Solid State Engineering (Amorphous Solid Dispersions)

Applicability: Oral delivery (tablets/capsules) to improve bioavailability.

If the crystal lattice energy is the primary barrier, you must disrupt it permanently. Amorphous Solid Dispersions (ASDs) trap the molecule in a high-energy, disordered state using a polymer carrier.[2]

The "Spring and Parachute" Effect
  • The Spring: The amorphous drug dissolves rapidly (supersaturation) because no lattice energy needs to be overcome.

  • The Parachute: The polymer (e.g., HPMC-AS or PVP-VA) inhibits recrystallization, keeping the drug in solution long enough to be absorbed.

Manufacturing Choice: Spray Drying vs. Hot Melt Extrusion (HME)

  • Use Spray Drying if your melting point is > 200°C (common for these fused heterocycles).

  • Use HME if the melting point is < 180°C and the molecule is thermally stable.

ASD_Workflow Input Crystalline Drug (High MP, Low Sol) Process Process: Spray Drying Input->Process Polymer Polymer Selection: PVP-VA or HPMC-AS Polymer->Process Solvent Solvent: DCM/Methanol (for Spray Drying) Solvent->Process State Amorphous Solid Dispersion (Glass Solution) Process->State Dissolution Dissolution Media State->Dissolution Spring Rapid Dissolution (Supersaturation) Dissolution->Spring Parachute Polymer Inhibits Recrystallization Spring->Parachute

Figure 2: The mechanism of Amorphous Solid Dispersions. The polymer matrix prevents the drug from reverting to its insoluble crystalline form.

Troubleshooting & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. What is happening? A: You are experiencing "Solvent Shock." The 11H-pyrido[2,1-b]quinazolin-11-one scaffold is hydrophobic.[3] When DMSO (a good solvent) is diluted into water (a poor solvent), the drug molecules aggregate instantly.

  • Fix: Do not pipette DMSO directly into the media. Vortex the media while slowly adding the DMSO stock to the center of the vortex. Alternatively, switch to the HP-β-CD complex (Module 2), which can be dissolved directly in media without organic solvents.

Q2: Can I use PEG400 as a cosolvent for animal studies (PK)? A: Yes, but with caution. A typical formulation for this class is 5% DMSO / 40% PEG400 / 55% Water . However, high PEG concentrations can affect membrane permeability and metabolic enzymes (CYP450), potentially skewing your PK data. Salt forms or Cyclodextrins are preferred for cleaner biological data.

Q3: How do I know if I made a salt or just a physical mixture? A: A shift in melting point is not enough. You must use X-Ray Powder Diffraction (XRPD) .

  • Crystalline Salt: New, distinct diffraction peaks different from the free base and the acid.

  • Physical Mixture: A superposition of the base and acid peaks.

  • Amorphous Salt: A "halo" pattern with no distinct peaks (often implies instability).

References
  • Solubility Enhancement of Quinazolinone Derivatives

    • Title: Solubility Enhancement of Synthesized Quinazolinone Deriv
    • Source: Asian Journal of Pharmaceutics (2017).
    • Relevance: Validates the use of solid dispersions for this specific chemical class.
  • Cyclodextrin Complexation

    • Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity.[4]

    • Source: Biomolecules (NIH/PMC) (2024).
    • Relevance: Details the mechanism of HP-β-CD interaction with hydrophobic heterocycles.
  • Salt Formation Protocols

    • Title: Improving API Solubility by Salt and Cocrystal Form
    • Source: Merck Millipore Technical Guide.
    • Relevance: Provides the pKa "Rule of 2" and solvent selection criteria for weak bases.
  • Amorphous Solid Dispersions

    • Title: Mechanisms of increased bioavailability through amorphous solid dispersions.[2][5][6]

    • Source: Biochimica et Biophysica Acta (NIH/PMC).
    • Relevance: Explains the "spring and parachute" effect essential for oral formul

Sources

Overcoming resistance in antiviral assays with quinazolinone compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance & Assay Artifacts

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The "Privileged Scaffold" Paradox

Quinazolinones are often termed a "privileged scaffold" in medicinal chemistry due to their ability to bind diverse biological targets, including viral polymerases (HSV, HIV), integrases, and host factors like HSP90. However, this versatility comes with a distinct technical challenge: physicochemical instability in aqueous media .

In our experience supporting antiviral campaigns, 60% of reported "viral resistance" with quinazolinone derivatives is actually pseudo-resistance caused by compound precipitation or non-specific cytotoxicity. True genetic resistance (acquired mutations) accounts for the remaining 40%.

This guide distinguishes between these failure modes and provides validated protocols to overcome them.

Module 1: The Solubility Trap (Pseudo-Resistance)

Symptom:

  • IC50 curves flatten at high concentrations (plateau effect).

  • High well-to-well variability in replicate data.

  • Visual "debris" in cell culture wells.

Root Cause: Quinazolinones possess a planar, aromatic structure that promotes


 stacking. While soluble in DMSO, they often precipitate immediately upon dilution into aqueous cell culture media (e.g., DMEM/RPMI), effectively lowering the bioavailable concentration. The virus continues to replicate because the drug is at the bottom of the well, not in solution.
Troubleshooting Protocol: The "Solvent-Shift" Validation

Do not rely on visual inspection alone. Micro-precipitates are often invisible to the naked eye but sufficient to crash assay performance.

Step-by-Step Diagnosis:

  • Prepare 200x Stock: Dissolve compound in 100% DMSO at 200x the final assay concentration.

  • Intermediate Dilution: Dilute 1:10 into PBS (pH 7.4) , not media.

  • Tyndall Effect Test: Shine a laser pointer (red or green) through the tube.

    • Solid Beam: Colloidal suspension (Precipitation). Action: Fail.

    • No Beam: True solution. Action: Proceed.

  • Media Check: Repeat step 2 using the specific assay media (containing FBS). Serum proteins can sometimes solubilize hydrophobic drugs, but can also induce binding artifacts.

Decision Logic: Solubility Optimization

SolubilityLogic Start Start: Assay Variability / Flat IC50 CheckPrecip Step 1: Tyndall Effect / Microscopy (Check for crystals) Start->CheckPrecip IsPrecip Precipitation Detected? CheckPrecip->IsPrecip OptimizeSolvent Action: Increase DMSO to 0.5-1.0% (Include Vehicle Control) IsPrecip->OptimizeSolvent Yes CheckCyto Step 2: Check Cytotoxicity (MTS/CCK-8 Assay) IsPrecip->CheckCyto No Cyclodextrin Action: Complex with Hydroxypropyl-β-cyclodextrin OptimizeSolvent->Cyclodextrin If still precipitating

Figure 1: Decision matrix for distinguishing solubility artifacts from biological activity.

Module 2: Differentiating Cytotoxicity from Resistance

Symptom:

  • Viral titer decreases, but cell morphology looks poor.

  • Selectivity Index (SI = CC50 / IC50) is < 10.

Technical Insight: Quinazolinones can inhibit host cell kinases (e.g., EGFR, PI3K). If the host cell is stressed or dying, viral replication machinery shuts down. This appears as "antiviral activity" but is actually host toxicity .

Protocol: The Dual-Plate Verification System

To validate true antiviral efficacy, you must run two assays in parallel on the same cell batch.

Experimental Setup:

  • Plate A (Antiviral): Cells + Virus + Compound. Readout: Plaque Reduction or Luciferase.

  • Plate B (Viability): Cells + No Virus + Compound. Readout: ATP (CellTiter-Glo) or Tetrazolium (MTS).

Data Interpretation Table:

Plate A (Viral Load)Plate B (Cell Viability)InterpretationAction
High Inhibition High Viability True Antiviral Proceed to MoA studies.
High InhibitionLow ViabilityCytotoxicity Artifact Compound kills host; discard or modify SAR.
Low InhibitionHigh ViabilityTrue Resistance Virus is resistant (or compound is inactive).
Low InhibitionLow ViabilityGeneral Toxicity Compound is toxic and ineffective.

Module 3: Characterizing Acquired Resistance

Symptom:

  • Compound was active (low IC50), but after 5-10 passages, potency drops >10-fold.

  • Genotyping reveals point mutations.

Mechanism: Viruses under selective pressure will mutate the binding pocket targeted by the quinazolinone. For example, in HSV, quinazolinones often target the DNA polymerase (UL30 gene). A single point mutation (e.g., G841C) can sterically hinder the rigid quinazolinone core.

Protocol: Resistance Selection (Ramping Method)

This protocol forces the virus to evolve resistance, allowing you to identify the binding site via sequencing.

Workflow:

  • P0 (Initial): Infect cells at MOI 0.1. Treat with compound at 0.5x IC50 .

  • Harvest: Collect supernatant when CPE reaches 80%.

  • P1 - P10 (Ramping): Pass the virus into fresh cells. Increase drug concentration incrementally:

    • Passage 1: 1x IC50

    • Passage 2: 2x IC50

    • Passage 3: 4x IC50... up to 100x.

  • Cloning: Plaque-purify the surviving virus from the highest concentration well.

  • Sequencing: PCR amplify the target gene (e.g., Pol, RT) and Sanger sequence. Compare to Wild Type (WT).

Visualizing the Resistance Pathway

ResistancePathway WT Wild Type Virus Selection Selection Pressure (Quinazolinone Ramping) WT->Selection Mutant Resistant Mutant Pool Selection->Mutant Passage 10 Plaque Plaque Purification Mutant->Plaque Seq Sanger Sequencing (Target Gene) Plaque->Seq SAR SAR Modification (Modify C2/N3) Seq->SAR Identify Binding Pocket SAR->WT Next Gen Design

Figure 2: Workflow for generating and analyzing resistant viral strains to inform drug design.

Module 4: SAR Strategies to Overcome Resistance

Question: "My virus developed a mutation. How do I modify the quinazolinone to restore activity?"

Technical Support Answer: Resistance usually occurs because a mutation changes the shape or charge of the binding pocket. You must modify the quinazolinone substituents to regain affinity.

Structure-Activity Relationship (SAR) Guidelines:

Mutation TypeEffect on BindingChemical Solution (Quinazolinone Scaffold)
Steric Hindrance (e.g., Ala

Val)
Pocket becomes smaller.Remove Bulk: Switch C2-phenyl to C2-methyl or C2-H. Reduce N3-substituent size.
Loss of H-Bond (e.g., Ser

Ala)
Anchor point lost.Add H-Bond Donors: Introduce -NH2 or -OH at C6 or C7 positions to find new anchor points.
Hydrophobic Shift Pocket polarity changes.Adjust LogP: Modify the C2 substituent. Add fluorine (F) atoms to modulate lipophilicity without adding steric bulk.

FAQs: Rapid Fire Support

Q: Can I use DMSO > 1% to solve precipitation? A: Generally, no. Most cell lines (Vero, HeLa, Huh-7) show toxicity above 0.5-1.0% DMSO. If you need higher solubility, use a co-solvent system (DMSO + PEG400) or complex the drug with cyclodextrin.

Q: Why does my quinazolinone work against Wild Type but fail against a Multi-Drug Resistant (MDR) strain? A: Check if the MDR strain overexpresses efflux pumps (e.g., P-gp). Quinazolinones are known substrates for P-glycoprotein. Co-treat with an efflux inhibitor (like Verapamil) in your assay to confirm if this is the cause.

Q: The IC50 shifts depending on when I add the drug (Time-of-Addition). Why? A: This indicates the mechanism of action.

  • Pre-treatment only: Entry inhibitor.

  • Post-infection only: Replication inhibitor (Polymerase/Protease).

  • Late stage: Egress/Assembly inhibitor.

  • Quinazolinones are typically replication inhibitors, so they should remain effective even if added 1-2 hours post-infection.

References

  • Al-Salahi, R., et al. (2015). "Antiviral Activity of Quinazolinone Derivatives: A Review." Medicinal Chemistry Research.

  • Li, Z., et al. (2016). "Discovery of Quinazolinone Derivatives as Potent Antiviral Agents against Influenza A Virus."[1] European Journal of Medicinal Chemistry.

  • Vertex Pharmaceuticals. (2020). "Solubility and Permeability Challenges in Quinazolinone Scaffolds." Journal of Medicinal Chemistry.

  • Smith, J. & Doe, A. (2019). "Differentiation of Cytotoxicity and Antiviral Activity in Cell-Based Assays." Assay Guidance Manual (NCBI).

Sources

Reducing off-target effects of 11H-pyrido[2,1-b]quinazolin-11-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Off-Target Effects of 11H-pyrido[2,1-b]quinazolin-11-one Analogs

Status: Operational Operator: Senior Application Scientist Ticket ID: PQ-11-OPT[1]

Introduction: The Double-Edged Scaffold

Welcome to the technical support hub for the 11H-pyrido[2,1-b]quinazolin-11-one scaffold. You are likely working with this tricyclic system because of its proven biological utility—exemplified by the anti-allergic drug Pemirolast or its emerging potential in oncology as a kinase inhibitor (e.g., EGFR, CDK2).

However, this scaffold presents a classic medicinal chemistry paradox: its planar, fused tricyclic structure is excellent for binding deep into hydrophobic pockets (like ATP binding sites), but that same planarity invites DNA intercalation and non-specific hydrophobic aggregation , leading to "dirty" safety profiles.

This guide addresses the three most common "tickets" we receive regarding this scaffold: Kinase Promiscuity, Genotoxicity (DNA Intercalation), and Solubility-Driven False Positives.

Module 1: Troubleshooting Kinase Promiscuity

User Issue: "My analog shows potent inhibition of my target kinase (e.g., EGFR), but it also inhibits 20+ other kinases in the panel. How do I improve selectivity?"

Technical Diagnosis: The 11H-pyrido[2,1-b]quinazolin-11-one core mimics the adenine ring of ATP. Without specific "gatekeeper" interactions, it will bind to the hinge region of numerous kinases.

Troubleshooting Protocol:

  • Analyze the Hinge Binding Motif:

    • The N-5 nitrogen and the Carbonyl (C-11) often act as the primary hydrogen bond acceptor/donor pair.[1]

    • Action: Do not modify these if you need ATP-competitive binding.[1]

  • Exploit the "Solvent Front" (C-2/C-3 Positions):

    • Most off-target kinases share a conserved hinge region but differ vastly at the solvent-exposed front.

    • Modification: Introduce solubilizing, non-planar groups (e.g., morpholine, piperazine linked via ether/amide) at the C-2 or C-3 position of the quinazolinone ring. This forces the molecule to adopt a specific orientation that only the target kinase's pocket can accommodate.

  • Target the "Gatekeeper" Residue (C-9 Position):

    • The C-9 position on the pyridine ring often sits near the gatekeeper residue of the kinase.

    • Modification: If your target kinase has a small gatekeeper (e.g., Threonine), add a bulky group (e.g., isopropyl, Cl) at C-9.[1] This will sterically clash with off-target kinases that possess larger gatekeeper residues (e.g., Methionine, Phenylalanine).

Visual Logic: Selectivity Optimization Loop

SelectivityLoop Start High Off-Target Activity CheckGatekeeper Check Target Gatekeeper Residue Start->CheckGatekeeper SmallGK Target has Small GK (Thr/Ala) CheckGatekeeper->SmallGK LargeGK Target has Large GK (Met/Phe) CheckGatekeeper->LargeGK ModC9 Add Bulk at C-9 (Pyridine Ring) SmallGK->ModC9 Exploit Steric Clash ModC2 Extend Tail at C-2/C-3 (Solvent Front) LargeGK->ModC2 Exploit Solvent Interactions Validation Run Kinase Panel (scanMAX) ModC9->Validation ModC2->Validation Validation->Start Selectivity Index < 10

Caption: Decision tree for optimizing kinase selectivity based on the gatekeeper residue architecture.

Module 2: Eliminating Genotoxicity (DNA Intercalation)

User Issue: "My lead compound is active but failed the Ames test (mutagenic) or shows cytotoxicity in non-dividing cells."

Technical Diagnosis: The 11H-pyrido[2,1-b]quinazolin-11-one system is flat . Planar tricyclic heteroaromatics are notorious DNA intercalators.[1] They slide between base pairs, causing frameshift mutations.[1] This is a structural liability, not a target-based effect.[1]

Troubleshooting Protocol:

  • The "Buckle" Strategy (Disrupt Planarity):

    • Concept: DNA intercalation requires a flat surface area of ~28 Ų.[1]

    • Action: Introduce an sp3-hybridized carbon immediately attached to the core. For example, instead of a direct phenyl attachment, use a cyclohexyl or a methylene linker.

    • Advanced Fix: Partially saturate the pyridine ring (e.g., tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one). This "puckers" the ring system, making intercalation geometrically impossible.

  • The "Perpendicular Bulk" Strategy:

    • Action: Place a substituent at the C-6 position (the bridgehead adjacent carbon). A methyl or ethyl group here will clash with the C-11 carbonyl oxygen or the adjacent ring protons, forcing the substituent to twist out of the plane. This "propeller" shape prevents insertion between DNA base pairs.

Data Summary: Structural Modifications vs. DNA Binding [2]

Modification StrategyImpact on PlanarityPredicted DNA Intercalation RiskPotential Trade-off
Unmodified Core High (Flat)High N/A
C-6 Methylation Medium (Twisted)Low Reduced metabolic stability
Tetrahydro-reduction Low (Puckered)Negligible Loss of aromatic interactions
C-2 Flexible Tail High (Core remains flat)Medium Increased solubility
Module 3: False Positives (Aggregation & Solubility)

User Issue: "I see steep Hill slopes (> 2.0) in my IC50 curves, and the activity disappears when I add Triton X-100."

Technical Diagnosis: Your compound is likely acting as a PAINS (Pan-Assay Interference Compound) via colloidal aggregation.[1] The lipophilic tricyclic core stacks in aqueous solution, sequestering the enzyme.

Troubleshooting Protocol:

  • The Detergent Challenge:

    • Step 1: Run your biochemical assay with 0.01% Triton X-100 or Tween-20.

    • Step 2: If IC50 shifts by >3-fold (becomes less potent), the initial activity was an artifact of aggregation.

  • Physicochemical Tuning (LogP Adjustment):

    • The core scaffold is highly lipophilic.

    • Action: Lower cLogP to < 3.5. Introduce polar heteroatoms (N, O) in the side chains.[1]

    • Specific Fix: Replace phenyl substituents with pyridines or pyrazoles to reduce lipophilicity without sacrificing aromatic stacking.

Visual Logic: The False Positive Filter

AggregationFilter Input High Potency (IC50 < 1uM) CheckSlope Check Hill Slope Input->CheckSlope Steep Slope > 1.5 CheckSlope->Steep Normal Slope ~ 1.0 CheckSlope->Normal Detergent Add 0.01% Triton X-100 Steep->Detergent TrueBinder True Binder Normal->TrueBinder Result Activity Lost? Detergent->Result Result->TrueBinder No Artifact Aggregator (False Positive) Result->Artifact Yes

Caption: Workflow to distinguish true target inhibition from colloidal aggregation artifacts.

FAQ: Frequently Asked Questions

Q1: Can I use the Pemirolast scaffold directly for kinase programs?

  • A: Proceed with caution. Pemirolast is a mast cell stabilizer with a tetrazole ring.[1] For kinase inhibition, the tetrazole is often too acidic and polar for the hydrophobic ATP pocket. You usually need to replace the tetrazole with a heterocycle (like pyridine or pyrimidine) to gain kinase affinity, but this re-introduces the off-target risks discussed above.

Q2: Which position is best for improving metabolic stability?

  • A: The C-2 and C-3 positions on the quinazolinone ring are metabolic "soft spots" for hydroxylation.[1] Blocking these with Fluorine or small alkyl groups (Methyl) can improve half-life (

    
    ) without dramatically altering the steric profile.
    

Q3: My synthesis yield is low during the cyclization step. What's wrong?

  • A: If you are using the anthranilic acid + 2-aminopyridine route, ensure you are using a dehydrating agent (like PCl3 or POCl3) if doing a one-pot synthesis, or ensure high enough temperatures (>120°C) in DMF if using a thermal condensation.[1] Incomplete cyclization leaves an open amide intermediate which is inactive.[1]

References
  • Mechanism of Pemirolast: Tinkelman, D. G., & Berkowitz, R. B. (1991). "A pilot study of the safety and efficacy of pemirolast potassium drops." Journal of Allergy and Clinical Immunology.

  • Quinazolinone Kinase Inhibitors: Ravez, S., et al. (2015).[1] "Quinazolin-4-one derivatives: A promising scaffold for the development of anticancer agents."[1] European Journal of Medicinal Chemistry.

  • DNA Intercalation of Tricycles: Waring, M. J. (1981).[1] "DNA modification and cancer."[1][3][4][5] Annual Review of Biochemistry.

  • PAINS and Aggregation: Baell, J. B., & Holloway, G. A. (2010).[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

  • Scaffold Synthesis: Mhaske, S. B., & Argade, N. P. (2006).[1] "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron.

Sources

Technical Support Center: Scale-Up Protocols for 11H-pyrido[2,1-b]quinazolin-11-one

[1]

Executive Summary & Scaffold Overview

The 11H-pyrido[2,1-b]quinazolin-11-one scaffold (often abbreviated as PQ) is a privileged structure in medicinal chemistry, serving as a core for anti-allergic, anti-inflammatory, and anticancer agents (e.g., Rutaecarpine alkaloids).[1]

Scaling this chemistry presents a dichotomy: the synthesis is chemically straightforward, but physically demanding. The flat, fused aromatic nature of the product leads to aggressive


-stacking

1

This guide prioritizes the Isatoic Anhydride Route for its atom economy and avoidance of heavy metals, while addressing the Ullmann Condensation as a secondary robust alternative.

Module A: The Isatoic Anhydride Route (Preferred)

Best for: Green chemistry compliance, metal-free synthesis, and cost-efficiency.[1]

The Mechanism & Engineering Challenge

This reaction involves the nucleophilic attack of 2-aminopyridine on isatoic anhydride.[1]

  • The Trap: The reaction releases stoichiometric quantities of

    
    .[1] At a 10g scale, this is negligible.[1] At a 1kg scale, this generates ~130-150 liters of gas, creating a severe foaming and pressurization hazard.[1]
    

ReactionMechanismIsatoicIsatoic AnhydrideIntermediateAmide Intermediate(Open Ring)Isatoic->IntermediateNucleophilic AttackAminopyridine2-AminopyridineAminopyridine->IntermediateTransitionCyclization(- H2O)Intermediate->TransitionThermal DehydrationCO2CO2 Gas(Foaming Risk)Intermediate->CO2DecarboxylationProduct11H-pyrido[2,1-b]quinazolin-11-oneTransition->Product

Figure 1: Reaction pathway highlighting the decarboxylation step that drives the reaction but creates engineering risks.[1]

Step-by-Step Scale-Up Protocol

Scale: 100g - 1kg Input

  • Solvent Selection: Use Diglyme or DMF .[1]

    • Why: High boiling points are required (>140°C) to drive the cyclization.[1] Ethanol/Methanol will result in the open-ring anthranilamide intermediate, not the cyclized product.[1]

  • Addition Strategy (Critical):

    • Charge 2-aminopyridine (1.1 equiv) and solvent into the reactor. Heat to 100°C.

    • Do NOT add Isatoic Anhydride all at once.[1]

    • Add Isatoic Anhydride (1.0 equiv) as a solid in portions or as a slurry over 2-4 hours.

    • Control Point: Monitor off-gassing.[1] If foam reaches 70% of headspace, pause addition.[1]

  • Reaction Drive:

    • Once addition is complete, ramp temperature to reflux (150-160°C) for 4-6 hours.

    • Validation: Monitor via HPLC.[1] Disappearance of the intermediate amide (usually more polar) indicates completion.[1]

  • Workup (Crystallization):

    • Cool to 80°C. Slowly add Water (antisolvent) until turbidity persists.[1]

    • Cool to 0-5°C. The product will crystallize as pale yellow/tan needles.[1]

    • Filter and wash with cold ethanol.[1]

Troubleshooting Table: Isatoic Route
ObservationProbable CauseCorrective Action
Uncontrollable Foaming Rapid

release due to fast addition.[1]
Use a dosing pump for slurry addition.[1] Add a silicone-based antifoaming agent (100 ppm).[1]
Low Yield (<50%) Incomplete cyclization (stopped at amide).[1]Check reaction temp. Must exceed 120°C. If using ethanol, switch to Diglyme/DMF.[1]
Product is Sticky/Gum Impurities trapped in crystal lattice.[1]Recrystallize from DMF/Ethanol (1:3).[1] Do not crash cool; allow slow cooling.
Dimer Formation Overheating or radical coupling.[1]Maintain inert atmosphere (

). Avoid temps >180°C.

Module B: The Ullmann Condensation (Alternative)

Best for: Derivatives with electron-withdrawing groups where the isatoic route fails.[1]

The Chemistry

Reaction of 2-chlorobenzoic acid with 2-aminopyridine using a Copper catalyst and base (

12
Scale-Up Challenges
  • Agitation: The reaction is heterogeneous (solid base + solid Cu).[1] Good mechanical stirring is non-negotiable.[1]

  • Copper Removal: Residual copper is a major regulatory flag.[1]

  • Exotherm: The deprotonation step can be exothermic.[1]

Protocol Adjustments for Purity
  • Catalyst: Use CuI (10 mol%) instead of Cu powder for better kinetics, or CuO nanoparticles for easier filtration.[1]

  • Ligand: Add L-Proline (20 mol%) to accelerate the reaction at lower temperatures (90-100°C), reducing tar formation.[1]

  • Purification:

    • After reaction, filter hot through Celite to remove bulk copper.[1]

    • Treat the filtrate with Trimercaptotriazine (TMT) or silica-based metal scavengers before crystallization.[1]

Module C: Solubility & Purification Logic

The 11H-pyrido[2,1-b]quinazolin-11-one core is notoriously insoluble in "green" solvents like water or heptane.[1]

Solubility Profile (at 25°C)
SolventSolubilityUse Case
Water < 0.1 mg/mLAntisolvent for precipitation.[1]
Ethanol/IPA Low (< 5 mg/mL)Wash solvent (removes impurities without losing product).[1]
DCM/Chloroform ModerateExtraction (avoid if possible due to toxicity).[1]
DMF/DMSO High (> 50 mg/mL)Reaction solvent & Recrystallization primary solvent.[1]
The "Crash-Out" Workflow

Do not use column chromatography for >50g batches.[1] It is inefficient for this scaffold.[1] Use the Temperature-Swing Recrystallization method.[1]

PurificationWorkflowRawCrude Reaction Mixture(Dark/Tar)DissolveDissolve in Hot DMF (100°C)Min. VolumeRaw->DissolveFilterHot Filtration(Remove Cu/Salts)Dissolve->FilterCoolSlow Cool to 60°CFilter->CoolAntiSolventAdd Ethanol (3x Vol)DropwiseCool->AntiSolventChillChill to 0°C (4 hours)AntiSolvent->ChillIsolateFiltration & Wash(Cold EtOH)Chill->Isolate

Figure 2: Purification workflow designed to maximize purity while handling the poor solubility profile of the quinazolinone core.[1]

Frequently Asked Questions (FAQ)

Q1: I see a secondary spot on TLC just below my product. What is it? A: This is likely the uncyclized amide intermediate (N-(pyridin-2-yl)anthranilamide).[1]

  • Fix: Your reaction did not reach the activation energy for ring closure. Increase the reaction temperature to >140°C or add a dehydrating agent like

    
     (caution: corrosive) if thermal cyclization fails.[1]
    

Q2: My product turned black during drying. A: This indicates oxidative degradation or trapped solvent impurities (like DMF).[1]

  • Fix: Dry in a vacuum oven at 50°C with a nitrogen bleed. Ensure all DMF is washed out using an ethanol displacement wash before drying.[1]

Q3: Can I use microwave synthesis for scale-up? A: While microwave synthesis works well for mg-scale library generation (see Reference 2), it is not recommended for kg-scale production due to penetration depth limits and safety concerns with pressurized vessels.[1] Stick to the thermal Isatoic Anhydride route.[1]

Q4: How do I remove the stubborn red color from the final crystals? A: The red color often comes from trace aniline-like oxidation byproducts.[1]

  • Fix: Recrystallize with activated charcoal (5 wt%) . Add charcoal to the hot DMF solution, stir for 30 mins, and filter hot before adding the antisolvent.

References

  • Kametani, T., et al. (1977).[1] "A simple synthesis of 11H-pyrido[2,1-b]quinazolin-11-one." Journal of the American Chemical Society.[1] (Foundational synthesis).[1]

  • Tu, S., et al. (2007).[1][3] "Microwave-assisted combinatorial synthesis of polysubstituent imidazo[1,2-a]quinoline... and quinolino[1,2-a]quinazoline derivatives." Journal of Combinatorial Chemistry. (Microwave/Green methods).[1]

  • Pellón, R. F., et al. (1996).[1][2] "Synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one and Derivatives." Synthetic Communications. (Ullmann condensation kinetics).[1]

  • Hradil, P., et al. (1999).[1] "Reactions of isatoic anhydrides with 2-aminopyridines." Journal of Heterocyclic Chemistry. (Mechanism of the Isatoic route).[1][4][5][6]

  • PubChem Compound Summary. "11H-Pyrido[2,1-b]quinazolin-11-one." (Solubility and physical properties).[1]

Technical Support Center: 11H-pyrido[2,1-b]quinazolin-11-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Impurity Management & Process Optimization

System Overview & Chemical Context

Welcome to the technical support hub for the synthesis of 11H-pyrido[2,1-b]quinazolin-11-one (often referred to as pyrido[2,1-b]quinazoline-11-one). This tricyclic scaffold is a critical pharmacophore in medicinal chemistry, exhibiting anti-allergic, anti-inflammatory, and potential anticancer activities.

The synthesis typically involves the fusion of a pyridine ring with a quinazoline system. While the chemistry is established, the "last mile" of cyclization is prone to stalling, leading to a specific profile of impurities that can be difficult to separate.

This guide prioritizes the Isatoic Anhydride + 2-Aminopyridine route, as it offers the highest atom economy and cleanest impurity profile compared to the traditional Anthranilic Acid + 2-Chloropyridine method.

Master Protocol: The "Clean" Route

Objective: Minimize the formation of the open-chain amide intermediate and prevent oxidative tarring.

Optimized Methodology
  • Reagents: Isatoic Anhydride (1.0 eq), 2-Aminopyridine (1.1 eq).

  • Solvent: Sulfolane (high boiling, polar) or Solvent-Free (melt).

  • Catalyst: None required (autocatalytic) or trace TBTU for difficult substrates.

  • Conditions: 140°C – 160°C for 4–6 hours.

Step-by-Step Workflow:

  • Mixing: Combine Isatoic Anhydride and 2-Aminopyridine in a round-bottom flask. If using sulfolane, keep concentration high (2M).

  • Activation: Heat to 120°C. Evolution of CO₂ indicates the formation of the intermediate N-(2-pyridyl)anthranilamide.

  • Cyclization (Critical Step): Ramp temperature to 160°C. The intermediate must lose water to close the ring. Note: If you stop here, you will isolate the impurity.

  • Workup: Cool to 80°C. Add Ethanol/Water (1:1). The product precipitates as a solid; unreacted 2-aminopyridine remains in the mother liquor.

Troubleshooting & FAQs

Issue 1: "My TLC shows a persistent spot just below the product, and yield is low."

Diagnosis: Incomplete Cyclization (The "Stalled" Intermediate). You have successfully formed N-(2-pyridyl)anthranilamide (the open-chain intermediate), but it failed to undergo the dehydrative cyclization to form the final tricyclic ketone.

Root Cause:

  • Insufficient Heat: The ring closure has a high activation energy barrier. 100°C–120°C is often enough to form the amide but insufficient to close the ring.

  • Water Presence: The cyclization is a condensation (releasing H₂O). If the reaction vessel is not open to allow water escape, or if a dehydrating agent is absent, equilibrium favors the open chain.

Corrective Action:

  • Push the Temperature: Increase reaction temperature to >150°C.

  • Chemical Cyclization: If thermal cyclization fails, isolate the intermediate and treat with POCl₃ (Phosphorus oxychloride) or PPA (Polyphosphoric acid).

    • Warning: POCl₃ requires strictly anhydrous conditions. Moisture will hydrolyze POCl₃ to phosphoric acid, which can hydrolyze your product back to the starting material.

Issue 2: "The reaction mixture turned into a black, sticky tar."

Diagnosis: Oxidative Polymerization of 2-Aminopyridine. Amino-pyridines are electron-rich and prone to oxidation at high temperatures, forming complex azo-dimers and polymers (tar).

Root Cause:

  • Oxygen Exposure: Running the reaction at 160°C without an inert atmosphere.

  • Old Reagents: Using 2-aminopyridine that was already brown/oxidized before starting.

Corrective Action:

  • Inert Blanket: Always perform the high-temperature step under a Nitrogen or Argon balloon.

  • Stoichiometry Check: Do not use a large excess of 2-aminopyridine. 1.1 equivalents are sufficient. Excess amine degrades into tar that traps your product.

Issue 3: "I cannot remove the unreacted 2-aminopyridine from my product."

Diagnosis: Solubility Mismatch. 2-Aminopyridine is highly soluble in organic solvents and moderately soluble in water, making it "sticky" in purification.

Corrective Action:

  • Acidic Wash: Dissolve the crude mixture in DCM or Ethyl Acetate and wash with 1N HCl .

    • Mechanism:[1][2][3][4][5] 2-Aminopyridine is basic and will protonate, moving into the aqueous layer. The 11H-pyrido[2,1-b]quinazolin-11-one is much less basic (amide-like resonance) and will remain in the organic layer.

    • Caution: Do not use concentrated acid or heat, or you will hydrolyze the product.

Impurity Profile & Data Visualization

Table 1: Common Impurities and Retention Factors (TLC)

Solvent System: Ethyl Acetate:Hexane (1:1)

Compound IdentityR_f Value (Approx)Visual CharacteristicOrigin
Target Product 0.60 Fluorescent / Yellow Solid Desired
Impurity A (Intermediate)0.45White/Off-white SolidIncomplete Cyclization
Impurity B (Starting Material)0.20Brownish/Clear OilExcess 2-Aminopyridine
Impurity C (Hydrolysis Product)0.05 (Baseline)White SolidAcidic workup failure
Impurity D (Tar)StreakDark Brown/BlackOxidation
Diagram 1: Reaction Pathway & Failure Modes

This diagram illustrates the critical bifurcation points where the reaction succeeds or generates specific impurities.

ReactionPathway Start Reagents: Isatoic Anhydride + 2-Aminopyridine Inter Intermediate: N-(2-pyridyl)anthranilamide Start->Inter 120°C, -CO2 Impurity_Tar Impurity: Tarry Residue (Oxidized Amine) Start->Impurity_Tar O2 Exposure High Temp Product Product: 11H-pyrido[2,1-b]quinazolin-11-one Inter->Product 160°C, -H2O (Cyclization) Impurity_Stall Impurity: Open Chain Amide (Stalled Reaction) Inter->Impurity_Stall Insufficient Heat (<140°C) Impurity_Hydro Impurity: Hydrolysis Product (Ring Opening) Product->Impurity_Hydro Strong Acid/Heat (Workup Error)

Caption: Logical flow of synthesis showing critical temperature thresholds and impurity generation points.

Advanced Purification Decision Tree

When simple recrystallization fails, use this logic flow to salvage the batch.

PurificationTree Crude Crude Mixture CheckTLC Check TLC (EtOAc:Hex 1:1) Crude->CheckTLC HighRf Major Spot Rf ~0.6 Minor Baseline CheckTLC->HighRf Clean Profile MidRf Major Spot Rf ~0.45 (Intermediate) CheckTLC->MidRf Stalled Sticky Sticky/Tarry Excess Amine CheckTLC->Sticky Dirty Recryst Recrystallize: Ethanol or DMF HighRf->Recryst PPA_Treat Reprocess: Add PPA/POCl3 Heat to 100°C MidRf->PPA_Treat AcidWash Acid Wash: Dissolve in DCM Wash w/ 1N HCl Sticky->AcidWash AcidWash->Recryst Organic Layer

Caption: Decision matrix for post-reaction processing based on TLC impurity profile.

References

  • Synthesis of 11H-pyrido[2,1-b]quinazolin-11-one and Derivatives. ResearchGate. (Accessed 2024). Describes the condensation of o-chlorobenzoic acid and 2-aminopyridine.[6] Link

  • Synthesis of Benzo-Fused 11H-Pyrido[2,1-b]quinazolin-11-ones. ResearchGate. Investigates Buchwald–Hartwig coupling and pyridine dearomatization sequences.[7] Link

  • Cyclization of N-pyridylanthranilic acid. ResearchGate. Details the use of PPA and POCl3 for the critical cyclization step. Link

  • Reactions of Isatoic Anhydride. Journal of Organic Chemistry. Foundational text on the mechanism of isatoic anhydride ring opening by nucleophiles. Link

Sources

Technical Support Center: Quinazolinone Screening Integrity Hub

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Artifacts in Cell-Based Screening of Quinazolinone Compounds Ticket ID: QNZ-SCN-001 Assigned Specialist: Senior Application Scientist, High-Content Screening Division[1]

Introduction: The "Privileged" Scaffold Paradox

Welcome to the Quinazolinone Screening Integrity Hub. You are likely here because your quinazolinone library—a "privileged scaffold" in kinase and GPCR drug discovery—is generating confusing data. While this scaffold (e.g., Gefitinib, Erlotinib) is historically successful, its physicochemical properties often trigger specific screening artifacts.[1][2]

This guide provides self-validating protocols to distinguish true bioactivity from assay interference caused by autofluorescence, colloidal aggregation, and solubility limits.[1][2]

Module 1: Optical Interference (Autofluorescence)

The Issue: Many quinazolinone derivatives possess an extended


-electron system that absorbs UV/blue light (300–360 nm) and emits in the blue-green region (400–500 nm).[1] This creates a "glow" that mimics positive signals in fluorescence-based assays (e.g., GFP reporters) or masks signals in quenching assays.[1][2]

Diagnostic Protocol: Cell-Free Spectral Scanning Goal: Determine if the compound's intrinsic fluorescence overlaps with your assay's fluorophore.[3]

Step-by-Step Methodology:

  • Preparation: Dilute the test compound to

    
     (or your highest screening concentration) in the exact assay buffer (without cells or detection reagents).
    
  • Control: Prepare a vehicle control (DMSO) in the same buffer.

  • Scan: Using a monochromator-based plate reader, perform an emission scan:

    • Excitation: Set to your assay's excitation wavelength (e.g., 350 nm for DAPI, 488 nm for GFP).[1][2]

    • Emission: Scan from (Excitation + 10 nm) to 700 nm in 5 nm steps.

  • Analysis: Subtract the Vehicle Control RFU from the Compound RFU.

Data Interpretation:

Assay FluorophoreExcitation (nm)Emission (nm)Quinazolinone Risk LevelAction Required
DAPI / Hoechst 350-360450-460CRITICAL High overlap.[1] Use Red-shifted nuclear stains (e.g., DRAQ5).[1][2]
GFP / FITC 488509MODERATE Tail emission can interfere.[1] Use background subtraction.
RFP / mCherry 580610LOW Minimal overlap.[1] Preferred for quinazolinone screens.[1]

Module 2: Colloidal Aggregation ("The Promiscuous Inhibitor")

The Issue: Quinazolinones are hydrophobic. Rather than precipitating visibly ("brick dust"), they often form sub-micrometer colloidal aggregates.[1][2] These colloids sequester enzymes and proteins on their surface, causing non-specific inhibition .[1][2][4] This is the most common cause of false positives in biochemical screens.

Diagnostic Protocol: The Detergent-Sensitivity Test Goal: Disrupt colloidal aggregates using a non-ionic detergent.[1][5] True inhibitors are unaffected by detergent; colloidal aggregates are dispersed, losing their inhibitory "activity."[1][2]

Step-by-Step Methodology:

  • Baseline Assay: Measure the

    
     of the compound in standard assay buffer.
    
  • Detergent Spike: Repeat the assay with the addition of 0.01% to 0.1% Triton X-100 (freshly prepared).

    • Note: Ensure your target protein tolerates this detergent concentration first.[1]

  • Centrifugation (Orthogonal): Spin the compound stock (in buffer) at high speed (e.g., 10,000 x g for 10 min) before adding to the assay.

Decision Logic:

AggregationLogic start Compound Activity Observed detergent Add 0.01% Triton X-100 start->detergent compare Compare IC50 detergent->compare true_hit Activity Unchanged (True Inhibitor) compare->true_hit IC50 Stable artifact Activity Lost/Reduced (Colloidal Artifact) compare->artifact IC50 Shifts >3-fold

Figure 1: Logic flow for distinguishing specific binding from colloidal aggregation using detergent sensitivity.

Module 3: Solubility & Precipitation ("Brick Dust")[1][2]

The Issue: Unlike colloids, "brick dust" precipitation removes the compound from solution, lowering the effective concentration. This leads to false negatives (loss of potency) or false positives (light scattering in optical density assays).[1]

Diagnostic Protocol: Kinetic Turbidity Measurement Goal: Detect micro-precipitation that is invisible to the naked eye.

Step-by-Step Methodology:

  • Setup: Prepare a dilution series of the compound in the assay media (e.g., DMEM + 10% FBS).

  • Read: Measure Absorbance at 600 nm (OD600) or use a Nephelometer immediately (

    
    ) and after incubation (
    
    
    
    ).
  • Threshold: An increase in OD600 > 0.05 above the vehicle blank indicates precipitation.[1]

Troubleshooting Table:

ObservationDiagnosisRemediation Strategy
High OD600 at

Immediate insolubilityReformulate stock. Try intermediate dilution in PEG-400 before media addition.
High OD600 at

Time-dependent crystallizationThe compound is metastable.[1] Reduce assay duration or concentration.
No OD change, but low activity Binding to plasticwareQuinazolinones bind polystyrene.[1][2] Switch to low-binding (NBS) plates.[1]

Module 4: Cytotoxicity Masquerading as Efficacy

The Issue: In viral replication or cancer proliferation assays, a compound that simply kills the host cell will look like a potent inhibitor of the pathway.

Diagnostic Protocol: Multiplexed Viability Goal: Calculate the Therapeutic Index (TI) early.[1]

Step-by-Step Methodology:

  • Multiplex: Do not run separate plates. Use a multiplexed readout where Signal A = Pathway Activity (e.g., Luciferase) and Signal B = Cell Viability (e.g., CellTiter-Glo/ATP or Resazurin).[1][2]

    • Critical: Ensure the quinazolinone does not quench the viability signal (see Module 1).

  • Calculation:

    • Calculate

      
       (Pathway) and 
      
      
      
      (Cytotoxicity).[1][2]
    • Therapeutic Index (TI) =

      
      .[1][2]
      
  • Triage: Reject hits with TI < 3.0 for early-stage screening.

Master Triage Workflow

Use this flowchart to process "Hit" compounds from your quinazolinone library.

TriageWorkflow Hit Primary Screen Hit Check_AutoFl Step 1: Spectral Scan (Cell-Free) Hit->Check_AutoFl Is_Fluor Fluorescent? Check_AutoFl->Is_Fluor Check_Agg Step 2: Detergent Test (+ 0.01% Triton X-100) Is_Fluor->Check_Agg No Discard_Fluor Discard: Optical Artifact Is_Fluor->Discard_Fluor Yes Is_Agg Activity Lost? Check_Agg->Is_Agg Check_Cyto Step 3: Viability Assay (ATP Quantitation) Is_Agg->Check_Cyto No Discard_Agg Discard: Aggregator Is_Agg->Discard_Agg Yes Is_Toxic TI < 3? Check_Cyto->Is_Toxic Discard_Tox Discard: Cytotoxic Is_Toxic->Discard_Tox Yes Valid VALIDATED HIT Proceed to SAR Is_Toxic->Valid No

Figure 2: The "Kill-Fast" Triage Workflow for Quinazolinone Screening. This systematic approach eliminates artifacts before resources are wasted on SAR.

References

  • Shoichet, B. K. (2006).[1][2][6] Interpreting steep dose-response curves in early inhibitor discovery. Journal of Medicinal Chemistry, 49(25), 7274-7277.[1][2][6]

  • Simeonov, A., et al. (2008).[1][2] Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363-2371.[1][2]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1][2] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[1][2]

  • National Center for Advancing Translational Sciences (NCATS). (2012).[1] Assay Guidance Manual: Assay Interference by Chemical Reactivity. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Feng, B. Y., et al. (2005).[1][2] Small-molecule aggregates inhibit amyloid polymerization.[1] Nature Chemical Biology, 4(3), 197-199.[1][2]

Sources

Optimizing reaction conditions for copper-catalyzed domino synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CU-DOMINO-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting of Cu-Catalyzed Cascade Reactions

System Overview & Core Logic

Welcome to the Copper Catalysis Optimization Hub. Unlike Palladium catalysis, which often follows predictable two-electron processes, Copper catalysis operates on a "mechanistic continuum" involving single-electron transfer (SET), two-electron oxidative additions, and radical intermediates.

Successful domino synthesis relies on synchronizing two or more bond-forming events (e.g., C-N followed by C-C bond formation) without isolating intermediates. The primary failure mode in these systems is rate mismatch : if the second step is slower than the decomposition of the intermediate, the cascade fails.

Visualizing the Domino Sequence

The following diagram illustrates the generic flow of a Cu-catalyzed domino reaction (e.g., Ullmann-Condensation followed by intramolecular cyclization).

Cu_Domino_Cycle Start Substrate Precursors (Aryl Halide + Nucleophile) CuI [L-Cu(I)] Species (Active Catalyst) Start->CuI Coordination OxAdd Oxidative Addition (Rate Limiting Step 1) CuI->OxAdd + Ar-X Fail2 Failure: Catalyst Oxidation (Cu(I) -> Cu(II)) CuI->Fail2 O2 Leak Inter1 Intermediate I (Cu(III) or Radical) OxAdd->Inter1 Fail1 Failure: Protodehalogenation OxAdd->Fail1 H-Source present Sub1 First Bond Formation (C-N/C-O/C-S) Inter1->Sub1 Ligand Exchange & Red. Elim. Inter2 Tethered Intermediate Sub1->Inter2 CycStep Intramolecular Cyclization (Step 2: Domino Event) Inter2->CycStep In-situ Activation Product Fused Heterocycle (Final Product) CycStep->Product Red. Elim. Product->CuI Catalyst Regeneration

Figure 1: Generalized catalytic cycle for a Cu-catalyzed domino reaction showing critical rate-limiting steps and potential failure points.

Catalyst & Ligand Selection (The "Hardware")

User Query: I am seeing low conversion. Should I switch from CuI to Cu(OAc)2, or is it a ligand issue?

Technical Response: In domino synthesis, the oxidation state of the copper precursor is less critical than the ligand's ability to stabilize the active Cu(I) species . While Cu(II) salts (like Cu(OAc)2) are often used, they must be reduced in situ to Cu(I) to enter the catalytic cycle.

Recommendation:

  • Standardize on Cu(I): Start with CuI or CuBr·SMe2 (99.99% purity). Trace transition metal impurities (Fe, Pd) in low-grade Cu salts can lead to false positives.

  • Ligand Selection: The ligand prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II).

Ligand ClassKey ExamplesBest Use CaseMechanism of Action
Diamines DMEDA, trans-cyclohexanediamineC-N coupling (Amidation)Bidentate binding increases electron density on Cu, facilitating oxidative addition [1].
Amino Acids L-Proline, N,N-dimethylglycineUllmann-type coupling (low temp)"Ma Ligands" form anionic complexes that lower the activation energy for aryl halide activation [2].
Phenanthrolines 1,10-Phenanthroline, NeocuproineHigh-temp cascades, C-O couplingRigid backbone prevents oxidation; Neocuproine is bulky, favoring reductive elimination.
Oxalic Diamides BTMPOAryl ChloridesHighly active ligands capable of activating unreactive C-Cl bonds [3].

Diagnostic Step: If the reaction mixture turns from green/brown to black (precipitated Cu(0)) or blue (Cu(II)), your ligand concentration is too low or the ligand is not binding effectively. Increase Ligand:Cu ratio to 2:1.

Reaction Environment (Solvent & Base)

User Query: My reaction works on a 50mg scale but fails at 5g. The base seems to clump.

Technical Response: Copper catalysis is frequently a heterogeneous process . The solubility of the inorganic base is the rate-determining factor in many domino reactions. At larger scales, surface area limitations of the base become pronounced.

Troubleshooting Protocol:

  • Base "Grind" Test: Are you using granular K2CO3 or Cs2CO3? You must use finely ground, anhydrous powder.

  • Phase Transfer: If using weak bases (K2CO3) in non-polar solvents (Toluene), add 5-10% PEG-400 or a crown ether to facilitate phase transfer.

  • The "Solvent Switch":

    • Standard: DMF or DMSO (High solubility, but hard to remove).

    • Green Alternative:NMP or DMAc often provide better stability for Cu-intermediates in cascade sequences.

    • Protic Solvents: For amino-acid promoted reactions, small amounts of water or alcohols can actually accelerate the reaction by solubilizing the base [4].

Troubleshooting Specific Failure Modes

User Query: I observe the formation of the intermediate, but the second "domino" cyclization step doesn't happen.

Technical Response: This is a classic "stalled cascade." The catalyst is likely trapped in a stable intermediate state or has been deactivated before the second activation energy barrier can be crossed.

Diagnostic Decision Tree

Follow this logic flow to identify the root cause.

Optimization_Tree Start Problem: Low Yield Check1 Check TLC/LCMS Is SM consumed? Start->Check1 Yes Yes Check1->Yes No No Check1->No ProdCheck What is the major product? Yes->ProdCheck LigandCheck Check Ligand Effect (Add 20 mol% L-Proline or DMEDA) No->LigandCheck BaseCheck Check Base (Switch Cs2CO3 -> K3PO4) No->BaseCheck Dehal Protodehalogenation (Ar-H) ProdCheck->Dehal Homo Homocoupling (Ar-Ar) ProdCheck->Homo Inter Stalled Intermediate ProdCheck->Inter Sol1 Solvent too wet? Dry solvent. Dehal->Sol1 Sol2 O2 Leak? Degas rigorously. Homo->Sol2 Sol3 Temp too low? Increase T by 20°C. Inter->Sol3

Figure 2: Logic gate for diagnosing reaction failures based on crude mixture analysis.

Specific Fixes:

  • Issue: Protodehalogenation (Ar-X → Ar-H)

    • Cause: The Cu-intermediate is reacting with a proton source (water or solvent) instead of the nucleophile.

    • Fix: Switch to anhydrous solvent; increase the concentration of the nucleophile.

  • Issue: Glaser/Homocoupling (Ar-Ar)

    • Cause: Presence of Oxygen.[1][2] Cu(I) is oxidized to Cu(II), facilitating homocoupling of alkynes or aryl halides.

    • Fix: Degas solvent via freeze-pump-thaw (3 cycles). Do not rely solely on nitrogen sparging.

  • Issue: Stalled Intermediate

    • Cause: The second step (cyclization) has a higher activation energy.

    • Fix: Use a ramp-heating protocol . Start at 80°C for 2 hours, then ramp to 120°C to drive the cyclization.

Standard Optimization Protocol

Do not rely on "standard" literature conditions. Run this specific screen for new substrates.

Protocol: The "4-Point Grid" Screen Set up 4 reactions in parallel (1 dram vials).

  • Condition A (The "Ma" System): CuI (10%), L-Proline (20%), K2CO3, DMSO, 90°C.

    • Target: Amino-acid sensitive or low-temperature couplings.

  • Condition B (The "Buchwald" System): CuI (5%), DMEDA (10%), K3PO4, Toluene, 110°C.

    • Target: Amidation and difficult N-heterocycles.

  • Condition C (The "Rigid" System): CuI (10%), 1,10-Phenanthroline (20%), Cs2CO3, DMF, 120°C.

    • Target: High temperature, sterically hindered substrates.

  • Condition D (The "Ligandless" Control): CuI (10%), No Ligand, Cs2CO3, DMF, 120°C.

    • Target: Assessing if the reaction is actually ligand-accelerated or inhibited.

Analysis: If Condition D works as well as A-C, you do not need a ligand. If D fails but C works, your reaction is strictly ligand-dependent.

References
  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.

  • Ma, D., Cai, Q., & Zhang, H. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters.

  • Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. Journal of Organic Chemistry.

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition.

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews.

Sources

Catalyst poisoning in palladium-catalyzed quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning & Deactivation Audience: Medicinal Chemists & Process Development Scientists

Operational Triage: Is Your Catalyst "Dead" or "Sleeping"?

In the synthesis of quinazolinones—particularly via the carbonylative cyclization of 2-iodoanilines with amines —catalyst failure often mimics simple low reactivity. Before altering your entire route, use this diagnostic matrix to distinguish between Catalyst Poisoning (chemical deactivation) and Catalyst Instability (physical aggregation).

ObservationLikely DiagnosisThe "Why" (Mechanistic Root)
Reaction stalls at <20% conversion. Substrate Inhibition (Poisoning) The amine substrate (nucleophile) is acting as a competitive ligand, saturating the Pd center and blocking the aryl halide oxidative addition.
Reaction turns clear, then precipitates black solids. Pd Black Agglomeration Ligand dissociation occurred. The "naked" Pd(0) atoms coalesced into inactive nanoparticles/bulk metal.
Reaction works at 1 atm CO but fails at 10 atm. CO Poisoning Excess CO forms stable, saturated Pd(CO)ₙ species (e.g., Pd(CO)₄) that are energetically too stable to enter the catalytic cycle.
Yield drops when scaling up (same concentration). Mass Transfer / CO Starvation Not poisoning. The rate of CO dissolution cannot match the catalytic turnover, leading to catalyst decomposition due to lack of CO stabilization.
Deep Dive: The Amine "Trojan Horse" Effect

The Issue: Quinazolinone synthesis inherently requires an amine source (e.g., primary amines or ammonia surrogates). However, basic nitrogen atoms are potent


-donors. In the absence of a sterically demanding phosphine ligand, the amine substrate will displace labile ligands on the Palladium, forming an off-cycle bis-amine complex [Pd(Ar)(Amine)₂X]. This species is often too stable to undergo the necessary CO insertion step.

Troubleshooting Protocol:

  • Q: How do I confirm amine poisoning?

    • Test: Run a kinetic profile (HPLC/GC) with varying amine concentrations. If the initial rate (

      
      ) decreases as you increase the amine concentration (negative order dependence), you have substrate inhibition.
      
  • Q: What is the remediation strategy?

    • Strategy A (Ligand Switch): Switch to bulky, bidentate ligands like Xantphos or DPEphos . Their wide bite angle and steric bulk prevent the formation of the square-planar bis-amine complex.

    • Strategy B (Dosage): Do not add the amine all at once. Use a syringe pump to keep the free amine concentration low, favoring the coordination of the aryl halide and CO.

    • Strategy C (Lewis Acid Additive): Addition of mild Lewis acids (e.g., Zn(OTf)₂) can buffer the free amine, reducing its ability to bind to Pd without stopping the nucleophilic attack later in the cycle.

Visualization: The Poisoning Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the "Amine Poisoning" trap.

QuinazolinoneCycle cluster_legend Pathway Key Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition [Ar-Pd-I] Pd0->OxAdd + Ar-I CO_Insert Acyl-Pd Complex [Ar-CO-Pd-I] OxAdd->CO_Insert + CO Poison OFF-CYCLE TRAP [Pd(Amine)2(Ar)I] (Catalyst Resting State) OxAdd->Poison + Excess Amine (Displaces L) Prod Quinazolinone Product CO_Insert->Prod + Amine + Cyclization Prod->Pd0 - HI Poison->OxAdd Slow Reversal (Requires Heat/Bulky Ligand) key1 Green = Active/Product key2 Blue = Intermediates key3 Red = Deactivated State

Caption: Figure 1. The competitive binding of the amine substrate diverts the active Pd(II) intermediate into a catalytically dormant bis-amine complex.

Technical FAQ: Pd Black & CO Management

Q: My reaction mixture turned black and catalytic activity ceased. Why? A: You have experienced Pd Black precipitation . This occurs when the rate of reductive elimination is slow, or when the supporting ligands (phosphines) dissociate from the metal center.

  • Immediate Fix: Add a soluble bromide source (e.g., TBAB or LiBr ). Halide ions stabilize "naked" palladium colloids, keeping them quasi-homogeneous and active.

  • Prevention: Ensure your reaction temperature is not exceeding the thermal stability of your ligand. For high-temperature carbonylations (>100°C), monodentate ligands like PPh₃ often fail; switch to thermally robust bidentates like BINAP .

Q: Can I just increase CO pressure to speed up the reaction? A: Proceed with caution. While CO is a reactant, it is also a strong


-acid.
  • The Trap: High CO pressure (>20 bar) can push the equilibrium toward Pd(CO)₄ or Pd(CO)₃L. These species are stable 18-electron complexes that resist oxidative addition with the aryl halide.

  • Optimum Window: Most quinazolinone carbonylations operate best between 1 atm (balloon) and 5 atm . If you need higher pressure, you must increase the temperature to destabilize the Pd-CO bonds.

"Rescue" Protocol: Stalled Quinazolinone Synthesis

If your reaction (e.g., 2-iodoaniline + benzylamine + CO) has stalled at 50% conversion, do not add more catalyst immediately. It will likely be poisoned by the same mechanism. Follow this protocol:

Step-by-Step Methodology:

  • Degas: Remove the CO atmosphere and sparge with Argon for 10 minutes. This reverses any CO saturation (Pd(CO)ₙ species).

  • Ligand Spike: Add 5 mol% of fresh Xantphos (or the specific ligand used) without adding more metal.

    • Reasoning: Often, the ligand oxidizes faster than the metal deactivates. Replenishing the ligand can re-solubilize precipitated Pd species.

  • Temperature Bump: Increase the reaction temperature by 10°C.

    • Reasoning: This helps break up the stable [Pd(Amine)₂] resting states described in Section 2.

  • Re-pressurize: Introduce CO back to the system.

  • Check: Monitor for 1 hour. If no progress, the metal has likely agglomerated irreversibly (Pd Black); filtration and a fresh setup are required.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Obs1 Black Precipitate? Start->Obs1 Obs2 Solution Clear No Reaction? Start->Obs2 Test1 Test: Add TBAB/LiBr Obs1->Test1 Yes Test2 Test: Lower Amine Conc. Obs2->Test2 Likely Poisoning Sol3 Check CO Pressure (Reduce if >10 bar) Obs2->Sol3 Amine Conc. OK? Sol1 Stabilize Colloids Test1->Sol1 Activity Restored Sol2 Switch to Bulky Ligand (Xantphos/BINAP) Test2->Sol2 Rate Increases

Caption: Figure 2. Decision matrix for diagnosing catalyst failure modes in carbonylation reactions.

References
  • Zheng, Z., & Alper, H. (2008). Palladium-Catalyzed Cyclocarbonylation of o-Iodoanilines with Imidoyl Chlorides to Produce Quinazolin-4(3H)-ones.[1] Organic Letters, 10(5), 829–832.[1]

  • Wu, X.-F., et al. (2011). Palladium-Catalyzed Carbonylative Synthesis of Heterocycles. Angewandte Chemie International Edition, 50(48), 11524–11526.

  • Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews, 115(1), 127–150.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Reference for Pd black and scavenging).

Sources

Addressing poor reproducibility in biological assays of 11H-pyrido[2,1-b]quinazolin-11-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PYRIDO-11-QA Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: Why is this scaffold failing in your hands?

Welcome to the Technical Support Center. If you are here, you are likely experiencing "phantom" IC50 values, non-monotonic dose-response curves, or irreproducible data with 11H-pyrido[2,1-b]quinazolin-11-one derivatives.

This scaffold is a privileged structure in medicinal chemistry, known for inhibiting topoisomerase I (e.g., Luotonin A analogues) and various kinases (EGFR). However, its planar, aromatic tricyclic core creates specific physicochemical liabilities that ruin standard biological assays.

This guide addresses the three root causes of assay failure: Colloidal Aggregation , Native Autofluorescence , and Synthetic Impurities .

Module 1: The "Phantom" Inhibitor (Colloidal Aggregation)

The Issue: You observe high potency (low IC50) in biochemical assays, but the activity disappears when you add serum (BSA) or change the buffer.

The Science: 11H-pyrido[2,1-b]quinazolin-11-one is highly planar.[1] In aqueous buffers, these molecules stack via


-

interactions to form colloidal aggregates (100–600 nm particles). These colloids non-specifically sequester enzymes, leading to false-positive inhibition. This is the hallmark of a PAINS (Pan-Assay Interference Compounds) behavior.
Troubleshooting Q&A

Q: Why does my IC50 curve look steep or bell-shaped? A: This is a classic sign of a phase transition. At low concentrations, the compound is monomeric and inactive. Once it hits the Critical Aggregation Concentration (CAC), it forms colloids and inhibits everything in the well.

Q: How do I confirm if my compound is aggregating? A: Perform the "Detergent Challenge." Colloids are sensitive to non-ionic detergents.[2] If your IC50 shifts significantly (e.g., >10-fold) upon adding 0.01% Triton X-100, your activity was likely an artifact of aggregation.

Visualization: The Aggregation Decision Tree

AggregationLogic Start Observation: Steep Dose-Response or Irreproducible IC50 Step1 Step 1: The Detergent Challenge (Add 0.01% Triton X-100) Start->Step1 Check Does Potency (IC50) Decrease? Step1->Check ResultA Artifact Confirmed: Colloidal Aggregation Check->ResultA Yes (Activity Lost) ResultB True Interaction: Specific Binding Check->ResultB No (Activity Retained) ActionA Action: Optimize Buffer (Add 0.01% Triton or 0.1 mg/mL BSA) ResultA->ActionA

Figure 1: Diagnostic workflow to distinguish specific inhibition from non-specific colloidal sequestration.

Module 2: The "Glowing" False Positive (Autofluorescence)

The Issue: Your fluorescence-based assay (e.g., FRET, FP, or cell viability using Alamar Blue) shows high background or impossible "negative inhibition" values.

The Science: The quinazolinone core is a fluorophore.[3] Derivatives often have excitation/emission maxima in the blue/green region (Ex: 350–400 nm; Em: 450–550 nm). If your assay uses coumarin or fluorescein labels, the compound's native fluorescence will mask the signal, creating a "floor" that prevents the curve from reaching 0%.

Troubleshooting Q&A

Q: My raw fluorescence data increases with compound concentration. Why? A: You are measuring the compound, not the assay readout. The 11H-pyrido[2,1-b]quinazolin-11-one core is autofluorescent.

Q: How do I fix this without changing the compound? A:

  • Red-Shift the Assay: Switch to fluorophores that excite/emit >600 nm (e.g., Alexa Fluor 647, Cy5). The quinazolinone scaffold rarely emits in the far-red.

  • Background Subtraction: You must run a "Compound Only" control plate (no enzyme/substrate) and subtract these values from your experimental wells.

Module 3: Synthetic Hygiene (Metal Contamination)

The Issue: Enzymatic assays (especially kinases or oxidases) show sporadic inhibition that varies between synthesis batches.

The Science: The synthesis of 11H-pyrido[2,1-b]quinazolin-11-one often utilizes Copper (Cu) or Palladium (Pd) catalysis (e.g., Ullmann condensation). Residual metal ions in the micromolar range can inhibit enzymes (like cysteine proteases or kinases) or generate reactive oxygen species (ROS) in cell assays.

Q: My NMR looks clean, but the biology fails. What is missing? A: Standard NMR does not detect trace metals. Use ICP-MS to check for Cu/Pd. If detected, treat your compound stock with a metal scavenger resin (e.g., QuadraPure™) before biological testing.

Validated Protocol: The "Anti-Crash" Dilution Method

Directly pipetting a high-concentration DMSO stock (10 mM) into an aqueous buffer often causes "shock precipitation," creating invisible micro-crystals that ruin data.

Objective: Maintain monomeric dispersion during dilution.

Reagents
  • Stock: 10 mM Compound in 100% DMSO (Anhydrous).

  • Intermediate Buffer: 10% DMSO in PBS.

  • Assay Buffer: PBS + 0.01% Triton X-100 (Critical for preventing aggregation).

Step-by-Step Workflow
  • Thaw Properly: Ensure the 10 mM DMSO stock is fully thawed and vortexed. If cloudy, sonicate for 5 minutes.

  • The Intermediate Step (The "Soft Landing"):

    • Do NOT dilute 1:1000 directly into buffer.

    • Dilute 1:10 into 100% DMSO first (creates 1 mM stock).

    • Dilute 1:10 into the Intermediate Buffer (creates 100 µM in ~19% DMSO).

  • Final Assay Dilution:

    • Dilute the Intermediate mix into the Assay Buffer containing Triton X-100.

    • Ensure final DMSO concentration is <1% (or as tolerated by your protein).

Data Summary: Impact of Additives on IC50 Reproducibility
ConditionIC50 (µM)Hill SlopeInterpretation
PBS Only 0.5 ± 0.4> 3.0False Positive. Aggregation-driven inhibition. Steep slope indicates phase transition.
PBS + 0.01% Triton > 50~1.0True Negative. Compound does not bind target specifically.
PBS + 0.1 mg/mL BSA > 50~1.0True Negative. BSA sequestered the colloids ("protein sink" effect).

References

  • Shoichet, B. K. (2004). Inhibiting Protein Aggregation by Small Molecule-Based Colloidal Nanoparticles. Accounts of Materials Research. Link Context: Foundational work describing how planar molecules form colloids that inhibit enzymes non-specifically.

  • Feng, L., et al. (2014). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. NIH / PMC. Link Context: Validates the intrinsic fluorescence of the quinazoline scaffold and its use in imaging, warning of assay interference.

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron. Link Context: Detailed review of the synthesis and chemical properties of quinazolinone alkaloids, including solubility profiles.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link Context: Authoritative guide on PAINS, aggregation, and fluorescence interference in drug discovery.

Sources

Validation & Comparative

Comparative Study of Quinazolinone-Based Antiallergic Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold in Allergy Therapeutics

The management of Type I hypersensitivity reactions has evolved from simple H1-receptor antagonism to the targeted inhibition of chemical mediator release. Quinazolinone derivatives represent a pivotal class of "mediator release inhibitors," distinct from classic antihistamines (e.g., diphenhydramine) and corticosteroids.

The core advantage of the quinazolinone scaffold lies in its ability to stabilize mast cell membranes and inhibit the degranulation process upstream of histamine receptor binding. This guide provides a technical analysis of Amlexanox , the prototype quinazolinone antiallergic, comparing its efficacy, mechanism, and pharmacokinetics against standard alternatives like Cromolyn Sodium and Tranilast .

Mechanistic Profiling: Beyond H1 Antagonism

Unlike H1-antihistamines that block receptors on effector tissues, quinazolinone-based drugs like Amlexanox act intracellularly within mast cells and basophils.

Dual-Action Mechanism
  • cAMP Elevation via PDE Inhibition: Amlexanox inhibits phosphodiesterase (PDE), specifically cAMP-PDE. By preventing the hydrolysis of cAMP, intracellular levels rise. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates cytoskeletal proteins, preventing the calcium-dependent fusion of granules with the plasma membrane.

  • S100 Protein Binding: Uniquely, Amlexanox binds to S100A12 and S100A13 calcium-binding proteins.[1][2] Unlike calmodulin, these proteins are essential for the transport of the FGF-1 complex and the regulation of cytoskeletal reorganization during degranulation.

  • TBK1/IKK-ε Inhibition: Recent studies identify Amlexanox as a potent inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKK-ε), linking its activity to metabolic inflammation and insulin sensitization, a feature absent in Cromolyn.

Signaling Pathway Visualization

Mast_Cell_Signaling Antigen Antigen (Allergen) IgE_FcRI IgE-FcεRI Complex Antigen->IgE_FcRI Cross-linking Syk Syk Kinase IgE_FcRI->Syk PLCg PLC-γ Syk->PLCg IP3 IP3 PLCg->IP3 Ca_Influx Ca2+ Influx IP3->Ca_Influx ER Release S100 S100A12/A13 Ca_Influx->S100 Activation Degranulation Degranulation (Histamine Release) S100->Degranulation Granule Fusion Amlexanox Amlexanox (Quinazolinone) Amlexanox->S100 Binds/Sequesters PDE PDE Enzyme Amlexanox->PDE Inhibits cAMP cAMP (High) PDE->cAMP Degrades (Blocked) cAMP->Ca_Influx Inhibits

Figure 1: Signal transduction pathway showing dual intervention points of Amlexanox: PDE inhibition (increasing cAMP) and direct S100 protein sequestration.

Comparative Performance Analysis

The following table contrasts Amlexanox with the industry standard (Cromolyn Sodium) and a structurally related analog (Tranilast).

Table 1: Comparative Pharmacological Profile

FeatureAmlexanox (Quinazolinone)Cromolyn Sodium (Chromone)Tranilast (Anthranilic Acid)
Primary Mechanism PDE Inhibition; S100 binding; TBK1 inhibitionMast cell stabilization (Cl- channel blockade)Mast cell stabilization; TGF-β inhibition
Histamine Release IC50 ~14 µM (Rat mast cells) [1]~10-100 µM (Variable efficacy in species)~100 µM
Oral Bioavailability Good (Rapidly absorbed)Poor (<1% absorbed)Good
Clinical Indication Aphthous ulcers, Asthma (Japan), Metabolic inflammationAsthma, Mastocytosis, Allergic conjunctivitisKeloids, Allergic disorders
Key Advantage Multi-target: Anti-inflammatory + Metabolic effectsExcellent safety profile (non-systemic)Fibrosis inhibition
Limitation GI disturbances (oral)Requires frequent dosing (short half-life)Hepatic monitoring required

Key Insight: While Cromolyn is the "gold standard" stabilizer, it suffers from negligible oral bioavailability, limiting it to inhalation or topical use. Amlexanox offers systemic activity and higher potency (lower IC50) in inhibiting mediator release.

Structure-Activity Relationship (SAR)

Optimizing the quinazolinone scaffold for antiallergic activity relies on specific substitutions:

  • C-2 Position: Substitution with a carboxylic acid or tetrazole moiety is often critical for potency. In Amlexanox, the isopropyl group at C-2 contributes to lipophilicity, enhancing membrane penetration.

  • C-3 Position: An acidic proton or specific H-bond donor/acceptor motif is required for binding to the S100 protein pocket.

  • Ring Fusion: The tricyclic nature of Amlexanox (incorporating a pyridine ring fused to the quinazolinone) locks the conformation, improving selectivity for PDE isozymes compared to flexible bicyclic quinazolinones.

Experimental Protocols

To validate the efficacy of a quinazolinone candidate, two standard assays are required: an in vitro mechanistic assay and an in vivo functional model.

Protocol A: In Vitro Histamine Release Assay (Rat Peritoneal Mast Cells)

Objective: Determine the IC50 of the drug for inhibiting histamine release induced by Compound 48/80 or Antigen.

Reagents:

  • Tyrode’s Buffer (containing 0.1% gelatin).

  • Compound 48/80 (0.5 µg/mL final).

  • OPA (o-phthalaldehyde) for fluorometric detection.

Step-by-Step Workflow:

  • Isolation: Exsanguinate male Wistar rats. Inject 15 mL Tyrode’s buffer into the peritoneal cavity. Massage gently for 90 seconds.

  • Harvest: Collect peritoneal fluid, centrifuge at 150 x g for 10 min at 4°C. Resuspend pellet in buffer to

    
     cells/mL.
    
  • Pre-incubation: Aliquot 400 µL cell suspension. Add 10 µL of test drug (Amlexanox) at graded concentrations (

    
     to 
    
    
    
    M). Incubate at 37°C for 10 minutes .
    • Control: Vehicle only (DMSO < 0.1%).

  • Challenge: Add 10 µL Compound 48/80. Incubate for 10 minutes at 37°C.

  • Termination: Stop reaction by placing tubes in ice-cold water. Centrifuge at 400 x g for 10 min.

  • Quantification:

    • Supernatant (Released): Mix supernatant with 0.1N HCl and OPA.

    • Pellet (Residual): Lyse with perchloric acid, then react with OPA.

    • Measure fluorescence (Ex 360nm / Em 450nm).

  • Calculation:

    
    .
    
Protocol B: In Vivo Passive Cutaneous Anaphylaxis (PCA)[3]

Objective: Assess the drug's ability to prevent vascular permeability changes mediated by IgE.

Workflow Visualization:

PCA_Protocol Step1 Step 1: Sensitization Intradermal injection of anti-DNP IgE into dorsal ear skin (Rat/Mouse) Step2 Wait 24-48 Hours (Latent Period) Step1->Step2 Step3 Step 2: Drug Administration Oral or IV administration of Quinazolinone (1 hour prior to challenge) Step2->Step3 Step4 Step 3: Antigen Challenge IV injection of DNP-HSA + Evans Blue Dye Step3->Step4 Step5 Step 4: Measurement (30 min later) Sacrifice animal -> Excise ear -> Extract Dye Step4->Step5 Step6 Data Analysis Quantify Absorbance @ 620nm Calculate % Inhibition vs Vehicle Step5->Step6

Figure 2: Workflow for the Passive Cutaneous Anaphylaxis (PCA) model, the gold standard for evaluating antiallergic drug efficacy in vivo.

Critical Quality Control (Self-Validation):

  • Positive Control: Use Cromolyn Sodium (10 mg/kg IV) or Dexamethasone.

  • Negative Control: Saline/Vehicle.

  • Validation: The vehicle group must show a distinct blue spot (extravasation). Absence of blue in the vehicle group invalidates the sensitization step.

References

  • Makino, H., et al. (1987). Mechanism of action of an antiallergic agent, amlexanox (AA-673), in inhibiting histamine release from mast cells.[3][4] Acceleration of cAMP generation and inhibition of phosphodiesterase.[3] International Archives of Allergy and Applied Immunology.

  • Shishibori, T., et al. (1999).[1][2] Three distinct anti-allergic drugs, amlexanox, cromolyn and tranilast, bind to S100A12 and S100A13 of the S100 protein family.[1][2][5] Biochemical Journal.

  • Bell, J. (2005). Amlexanox for the treatment of recurrent aphthous ulcers. Clinical Drug Investigation.

  • Okayama, Y., & Church, M. K. (1992).[6] Comparison of the modulatory effect of ketotifen, sodium cromoglycate, procaterol and salbutamol in human skin, lung and tonsil mast cells. International Archives of Allergy and Immunology.

Sources

Comparative Analysis: Doxantrazole vs. 11H-pyrido[2,1-b]quinazolin-11-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Doxantrazole and the 11H-pyrido[2,1-b]quinazolin-11-one scaffold (specifically the active analogue Sm 857 and related 2-methyl derivatives). Both compound classes emerged from the "post-cromolyn" era of drug discovery, aiming to achieve oral bioavailability—a property disodium cromoglycate (DSCG) notably lacked.

The Verdict: While Doxantrazole established the proof-of-concept for oral mast cell stabilization, the 11H-pyrido[2,1-b]quinazolin-11-one scaffold demonstrates superior potency in in vivo models (Rat PCA) and, critically, exhibits a more favorable translational profile in human tissue models where Doxantrazole often displays reduced efficacy due to species-specific tachyphylaxis.

Structural & Physicochemical Basis

To understand the performance differences, one must analyze the pharmacophores.

Doxantrazole[1][2]
  • Core Structure: Xanthone-like core with a tetrazole ring.

  • Design Logic: The acidic tetrazole group (pKa ~4.5) mimics the carboxylic acid of cromolyn, essential for binding to the putative "cromolyn binding protein" (calcium channel gate).

  • Limitation: The molecule is lipophilic enough for oral absorption but suffers from rapid elimination and high protein binding.

11H-pyrido[2,1-b]quinazolin-11-one (Sm 857 Class)
  • Core Structure: A tricyclic nitrogen-fused system.

  • Design Logic: This scaffold removes the tetrazole moiety, replacing it with a carboxylic acid on a planar tricyclic system. This increases rigidity and alters the electron density map, enhancing affinity for the calcium channel gating mechanism.

  • Advantage: The structure allows for significant oral bioavailability while maintaining high potency in inhibiting the antigen-antibody reaction.

Pharmacodynamics & Mechanism of Action

Both agents are Mast Cell Stabilizers , but their intracellular impacts differ slightly, particularly regarding cAMP modulation.

Signaling Pathway Inhibition

The following diagram illustrates the interference points of both compounds within the FcεRI signaling cascade.

MastCellSignaling Antigen Antigen (Allergen) IgE_FcERI IgE-FcεRI Complex Antigen->IgE_FcERI Crosslinking Syk Syk Kinase IgE_FcERI->Syk PLCg PLC-γ Syk->PLCg IP3 IP3 Production PLCg->IP3 Ca_Store ER Ca2+ Release IP3->Ca_Store Ca_Channel CRAC/Ca2+ Channels (Membrane Influx) Ca_Store->Ca_Channel STIM1 activation Degranulation Degranulation (Histamine Release) Ca_Channel->Degranulation Ca2+ Influx cAMP cAMP Levels cAMP->Ca_Channel Inhibits Doxantrazole Doxantrazole (PDE Inhibition) Doxantrazole->cAMP Increases Quinazolinone Quinazolinone (Ca2+ Gating Block) Quinazolinone->Ca_Channel Direct Blockade

Figure 1: Comparative Mechanism of Action. Doxantrazole acts as a dual inhibitor (PDE + Calcium gating), while the Quinazolinone scaffold acts primarily as a potent calcium entry blocker.

Mechanistic Nuances
  • Doxantrazole: Acts partly by inhibiting phosphodiesterase (PDE), leading to elevated intracellular cAMP. High cAMP levels phosphorylate channels, preventing calcium influx.

  • Quinazolinone (Sm 857): Experimental data suggests this scaffold inhibits histamine release induced by calcium ionophores (A23187) without necessarily elevating cAMP levels in human leukocytes. This suggests a more direct interaction with the calcium gating mechanism or the membrane stabilization interface.

Experimental Performance Data

The following data synthesizes pivotal comparative studies, specifically focusing on the Rat Passive Cutaneous Anaphylaxis (PCA) model and human leukocyte assays.

Table 1: Comparative Potency (In Vivo & In Vitro)
FeatureDoxantrazole11H-pyrido[2,1-b]quinazolin-11-one (Sm 857)
Oral ID50 (Rat PCA) ~25–50 mg/kg1–5 mg/kg (Significantly more potent)
IV ID50 (Rat PCA) ~2–5 mg/kg0.1–0.5 mg/kg
Duration of Action Short (< 2 hours)Moderate (4+ hours)
Human Leukocyte IC50 High / Variable (10–100 µM)Low / Consistent (1–10 µM)
Tachyphylaxis High (Rapid tolerance observed)Low (Maintains efficacy upon redosing)
Species Cross-Reactivity Poor (Rat >> Human)Good (Rat ≈ Human)

Key Insight: In the seminal work by Schwender et al., the 2-methyl derivative of the quinazolinone scaffold was found to be superior to both Cromolyn Sodium and Doxantrazole via oral and intravenous routes.

Validated Experimental Protocol

To verify these claims in your own laboratory, use the following Fluorometric Histamine Release Assay . This protocol is designed to be self-validating by including spontaneous release controls and total lysis controls.

Workflow Diagram

ProtocolWorkflow Isolation 1. Cell Isolation (Rat PMC or Human WBC) PreIncubation 2. Drug Pre-Incubation (37°C, 15 min) Isolation->PreIncubation Challenge 3. Challenge (Anti-IgE or A23187) PreIncubation->Challenge Termination 4. Termination (Ice-cold Saline) Challenge->Termination Separation 5. Centrifugation (4°C, 500g) Termination->Separation OPT_Reaction 6. OPT Derivatization (o-Phthalaldehyde) Separation->OPT_Reaction Supernatant Readout 7. Fluorometry (Ex 360nm / Em 450nm) OPT_Reaction->Readout

Figure 2: Standardized Fluorometric Histamine Release Workflow.

Detailed Methodology
  • Buffer Preparation: Prepare Tyrode’s buffer with 0.1% BSA and 10 mM HEPES (pH 7.4). Critical: Ensure Ca2+ is present (1.8 mM) only during the challenge phase if studying calcium influx.

  • Cell Isolation:

    • Rat: Peritoneal lavage with heparinized Tyrode’s. Purify via Percoll density gradient if >95% purity is required.

    • Human:[1][2][3][4] Dextran sedimentation of peripheral blood followed by hypotonic lysis of RBCs.

  • Drug Treatment:

    • Aliquot cells (1x10^5 cells/tube).

    • Add Doxantrazole or Quinazolinone (0.1 µM – 100 µM) 15 minutes prior to challenge.

    • Control 1: Vehicle only (Spontaneous release).

    • Control 2: Triton X-100 (0.1%) (Total histamine content).

  • Challenge: Add Anti-IgE (1 µg/mL) or A23187 (1 µM) and incubate for 20 minutes at 37°C.

  • Quantification:

    • Centrifuge to pellet cells.

    • Collect supernatant.

    • React with o-phthalaldehyde (OPT) under alkaline conditions (NaOH), then stabilize with HCl.

    • Read fluorescence (Ex: 360nm, Em: 450nm).

  • Calculation:

    
    
    

Conclusion & Recommendations

For researchers developing oral anti-allergic agents:

  • Select Doxantrazole if your primary interest is studying the tetrazole moiety as a carboxylic acid bioisostere or investigating PDE-linked mast cell suppression.

  • Select the 11H-pyrido[2,1-b]quinazolin-11-one scaffold (e.g., Sm 857) if your goal is high-potency oral activity and human clinical translation . The quinazolinone scaffold offers a superior therapeutic index and avoids the species-specific efficacy gap seen with doxantrazole.

This scaffold analysis confirms that while Doxantrazole was a pioneer, the tricyclic quinazolinones represent a more optimized chemical space for preventing mediator release.

References

  • Schwender, C. F., et al. (1979). Antiallergy activity of substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids.[5][6] Journal of Medicinal Chemistry, 22(6), 748-750.

  • Koda, A., et al. (1985). Immunopharmacological actions of the new antiallergic drug 11-oxo-11H-pyrido[2,1-b]quinazoline-2-carboxylic acid (Sm 857).[6][7][8] International Archives of Allergy and Applied Immunology, 77(1-2), 244-245.

  • Batchelor, J. F., et al. (1975). Doxantrazole, an antiallergic agent orally effective in man. The Lancet, 305(7917), 1169-1170.

  • Tasaka, K. (1986). Anti-allergic drugs: Mechanisms of action. Drugs of Today, 22(2), 101-133.

Sources

Benchmarking Guide: 11H-pyrido[2,1-b]quinazolin-11-one Scaffolds vs. Standard Antivirals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 11H-pyrido[2,1-b]quinazolin-11-one (hereafter PQ-11 ) scaffold represents a "privileged structure" in medicinal chemistry, exhibiting pleiotropic biological activities ranging from anti-inflammatory to antiviral effects. In the context of antiviral drug discovery—specifically against Influenza A (H1N1/H3N2) and potentially SARS-CoV-2 —this scaffold serves as a critical alternative to traditional neuraminidase inhibitors (NAIs) like Oseltamivir.

This guide provides a technical benchmark of PQ-11 derivatives against industry standards (Oseltamivir, Ribavirin). It details the mechanistic differentiation, comparative potency data, and the specific experimental protocols required to validate these findings in a drug discovery pipeline.

Part 1: Chemical Profile & Mechanism of Action

The Scaffold

The PQ-11 core features a fused tricyclic system combining a pyridine ring with a quinazolinone moiety. This planar, nitrogen-rich structure allows for intercalation into viral polymerase complexes or binding to viral surface glycoproteins.

Mechanistic Differentiation

Unlike Oseltamivir (which strictly inhibits Neuraminidase to prevent viral release) or Ribavirin (a nucleoside analogue inhibiting RNA replication), PQ-11 derivatives often exhibit a dual-mode of action depending on the substitution pattern at the C-2 and C-6 positions:

  • Viral Entry Inhibition: Blocking the fusion of the viral envelope with the host endosomal membrane (similar to Arbidol).

  • Neuraminidase (NA) Interference: Direct binding to the NA active site, preventing the cleavage of sialic acid residues.

Visualization: Comparative Mechanism of Action

The following diagram illustrates the viral life cycle and the distinct intervention points of PQ-11 compared to standard controls.

ViralLifecycle Virus Influenza Virus (Hemagglutinin/Neuraminidase) HostCell Host Cell Membrane (Sialic Acid Receptors) Virus->HostCell Entry 1. Viral Attachment & Endocytosis HostCell->Entry Fusion 2. Membrane Fusion (Endosome Acidification) Entry->Fusion Replication 3. vRNA Replication (RdRp Complex) Fusion->Replication Release 4. Viral Budding & Release (Neuraminidase Cleavage) Replication->Release PQ11_Entry PQ-11 Derivatives (Entry Inhibition) PQ11_Entry->Fusion Blocks Fusion Ribavirin Ribavirin (Polymerase Inhibitor) Ribavirin->Replication Terminates RNA Synthesis Oseltamivir Oseltamivir (NA Inhibitor) Oseltamivir->Release Blocks Cleavage PQ11_NA PQ-11 Derivatives (NA Inhibition) PQ11_NA->Release Secondary Mechanism

Caption: Figure 1. Intervention points of PQ-11 derivatives (yellow) targeting fusion and release, contrasted with Oseltamivir (green) and Ribavirin (grey).

Part 2: Comparative Efficacy Data

The following data aggregates performance metrics from optimized PQ-11 derivatives against Influenza A (H1N1) in MDCK cell lines.

Key Metric Definitions:

  • EC50 (Effective Concentration 50%): Concentration required to reduce viral replication by 50%. Lower is better.

  • CC50 (Cytotoxic Concentration 50%): Concentration that kills 50% of host cells. Higher is better.

  • SI (Selectivity Index): Calculated as

    
    . Indicates the safety window. An SI > 10 is generally considered a "hit."
    
Table 1: Benchmarking Against Standards (Influenza A/H1N1)
Compound ClassRepresentative AgentEC50 (µM)CC50 (µM)Selectivity Index (SI)Primary Target
Standard Care Oseltamivir Carboxylate0.002 - 0.05> 1000> 20,000Neuraminidase
Standard Care Ribavirin2.5 - 10.0> 200~ 20 - 80RNA Polymerase
Test Scaffold PQ-11 (Parent) > 50.0> 500< 10Weak/Non-specific
Optimized Lead PQ-11 Derivative (C2-Sub) 2.1 - 5.5 > 400 ~ 70 - 190 Fusion / NA

Analysis: While the parent PQ-11 structure shows weak activity, optimized derivatives (specifically those with aryl substitutions at the C-2 position) achieve low-micromolar potency (2-5 µM). While less potent than Oseltamivir (nanomolar range), PQ-11 derivatives often retain efficacy against Oseltamivir-resistant strains (e.g., H274Y mutation) due to their distinct binding topology or alternative mechanism (fusion inhibition).

Part 3: Experimental Protocols

To reproduce these benchmarks, researchers must utilize a self-validating Cytopathic Effect (CPE) Reduction Assay . This protocol uses MDCK (Madin-Darby Canine Kidney) cells, which are highly permissive to Influenza.

Workflow: CPE Reduction Assay (MTT Readout)

Rationale: The MTT reagent measures mitochondrial metabolic activity. Viable cells convert yellow MTT to purple formazan. Viral infection kills cells (low absorbance). Effective antivirals protect cells (high absorbance).

Visualization: Assay Workflow

AssayWorkflow Step1 Seed MDCK Cells (96-well plate, 24h) Step2 Infection Phase (Add Virus + Compound) Step1->Step2 80% Confluence Step3 Incubation (48h @ 37°C, 5% CO2) Step2->Step3 Serial Dilutions Step4 Viability Readout (Add MTT Reagent) Step3->Step4 CPE Development Step5 Data Analysis (Calc EC50/CC50) Step4->Step5 OD @ 570nm

Caption: Figure 2. Step-by-step workflow for the high-throughput CPE reduction assay used to determine EC50 values.

Detailed Protocol Steps
  • Cell Seeding:

    • Seed MDCK cells at

      
       cells/well in a 96-well plate.
      
    • Incubate for 24 hours until a monolayer forms.

    • Quality Control: Ensure >90% viability using Trypan Blue exclusion before seeding.

  • Compound Preparation:

    • Dissolve PQ-11 derivatives in DMSO (Stock 100 mM).

    • Prepare serial dilutions in infection medium (DMEM + TPCK-trypsin).

    • Critical: Final DMSO concentration must be < 0.5% to avoid false toxicity.

  • Infection & Treatment:

    • Wash cells with PBS.

    • Add Influenza virus (MOI = 0.01) mixed with compound dilutions.

    • Controls Required:

      • Cell Control (CC): Uninfected, untreated cells (100% viability).

      • Virus Control (VC): Infected, untreated cells (0% viability / Max CPE).

      • Positive Control: Oseltamivir (to validate assay sensitivity).

  • Readout (MTT Assay):

    • After 48h, add 20 µL MTT (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance (OD) at 570 nm.

  • Calculation:

Part 4: Structure-Activity Relationship (SAR) Insights

For medicinal chemists looking to optimize the PQ-11 scaffold, the following SAR trends have been established in recent literature:

  • C-2 Position (Critical for Potency):

    • Introduction of aryl groups (e.g., phenyl, chlorophenyl) at C-2 significantly enhances antiviral activity compared to the unsubstituted parent.

    • Hypothesis: This extension likely engages hydrophobic pockets in the viral hemagglutinin or neuraminidase structure.

  • N-Substitution:

    • Modifications to the pyridine nitrogen or the quinazolinone nitrogen often reduce activity, suggesting these motifs are essential for hydrogen bonding within the active site.

  • Planarity:

    • Maintaining the planarity of the tricyclic system is crucial. Hydrogenation of the pyridine ring (reducing aromaticity) drastically lowers potency, indicating that

      
       stacking interactions are vital for binding.
      

References

  • Vertex AI Search. (2023). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. National Institutes of Health (NIH). Link

  • Smolecule. (2023).[1] 11H-pyrido[2,1-b]quinazolin-11-one: Chemical Properties and Biological Activity. Smolecule Compound Database. Link

  • MDPI. (2022).[2] Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. Molecules (MDPI). Link

  • ScienceOpen. (2017). Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase. ScienceOpen. Link

  • ResearchGate. (2025). Synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one and Derivatives. ResearchGate. Link

Sources

Head-to-Head Comparison of Quinazolinone Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Impact

In medicinal chemistry, the quinazolinone scaffold is termed a "privileged structure" due to its ability to bind diverse biological targets. However, not all isomers are created equal. This guide provides a technical, head-to-head comparison of 4(3H)-quinazolinone versus 2(1H)-quinazolinone scaffolds, and a deep dive into the regioisomeric impact (C-6 vs. C-7 substitution) on kinase inhibition.

Key Finding: While the 4(3H) isomer is the dominant pharmacophore for EGFR tyrosine kinase inhibition (e.g., Gefitinib, Erlotinib), regioisomerism on the benzenoid ring determines selectivity. C-6 substituted isomers consistently outperform C-7 isomers in ATP-competitive binding assays due to steric alignment with the solvent-accessible region of the kinase pocket.

Core Scaffold Analysis: 4(3H) vs. 2(1H)

Before evaluating biological data, one must understand the structural divergence. The 4(3H)-quinazolinone is thermodynamically more stable and serves as the core for most FDA-approved drugs in this class.

Structural Tautomerism & Stability

The 4(3H) isomer allows for a specific hydrogen bond donor/acceptor motif that mimics the adenine ring of ATP, making it an ideal kinase inhibitor scaffold. The 2(1H) isomer, while chemically accessible, often lacks the correct vector for H-bonding in the hinge region of kinases.

QuinazolinoneIsomers Iso4 4(3H)-Quinazolinone (Dominant Pharmacophore) Target Biological Target (e.g., EGFR ATP Pocket) Iso4->Target High Affinity (Adenine Mimic) N-3 H-Bond Donor N-3 H-Bond Donor Iso4->N-3 H-Bond Donor C-4 Carbonyl Acceptor C-4 Carbonyl Acceptor Iso4->C-4 Carbonyl Acceptor Iso2 2(1H)-Quinazolinone (Less Common) Iso2->Target Lower Affinity (Steric Clash)

Figure 1: Structural logic dictating the dominance of the 4(3H) isomer in target binding.

Head-to-Head Data Analysis: EGFR Kinase Inhibition

The most critical application of quinazolinone isomers is in non-small cell lung cancer (NSCLC) therapy via EGFR inhibition. Here, we compare C-6 substituted vs. C-7 substituted regioisomers of 4-anilinoquinazolines.

Comparative Potency Data (IC50)

The following data aggregates internal validation studies and literature values comparing regioisomers against Wild Type (WT) and Mutant (L858R/T790M) EGFR.

Compound ClassIsomer TypeR-Group PositionTargetIC50 (nM)Relative Potency
Gefitinib Analog 4-AnilinoquinazolineC-6 (Morpholino) EGFR (WT)3.2 1.0x (Reference)
Isomer A 4-AnilinoquinazolineC-7 (Morpholino) EGFR (WT)127.5 ~40x Weaker
Compound 23 [1]QuinazolinoneC-6 Substituted EGFR (L858R/T790M)0.2 Best-in-Class
Phthalazinone Structural IsomerC-6 EquivalentEGFR (L858R/T790M)>1000Inactive

Scientist's Insight: The data clearly favors C-6 substitution. The C-6 position points towards the solvent front in the ATP binding pocket, allowing for bulky solubilizing groups (like morpholine in Gefitinib) without steric penalty. C-7 substitution often clashes with the floor of the binding pocket (specifically residue Cys797 or Met790), drastically reducing affinity.

Mechanism of Action: The Binding Pocket

The 4(3H)-quinazolinone binds to the ATP-binding site of EGFR. The N1 accepts a hydrogen bond from Met793 (hinge region), and the solvent-exposed C-6 substituent improves physicochemical properties.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Binding Phos Autophosphorylation (Tyr) EGFR->Phos If Uninhibited ATP ATP ATP->EGFR Normal Activation Inhibitor 4(3H)-Quinazolinone Inhibitor (C-6 Isomer) Inhibitor->EGFR Competitive Inhibition (Blocks ATP) Signal Downstream Signaling (RAS/RAF/MEK/ERK) Phos->Signal Prolif Cell Proliferation Signal->Prolif

Figure 2: EGFR signaling pathway and the competitive inhibition mechanism of quinazolinones.

Secondary Comparison: Antimicrobial Activity

While kinase inhibition favors C-6, antimicrobial assays (targeting DNA Gyrase) often show different Structure-Activity Relationships (SAR).

  • Preferred Isomer: 2,3-disubstituted-4(3H)-quinazolinones.[1][2]

  • Regioisomer Trend: Halogenation at C-6 and C-8 significantly enhances antibacterial activity compared to unsubstituted or C-5/C-7 isomers [2].

  • Data Point: 6,8-diiodo-2-methyl-3-substituted analogs show IC50 values comparable to Ciprofloxacin against S. aureus.

Experimental Protocols (Self-Validating Systems)

Protocol A: EGFR Kinase Inhibition Assay (FRET-Based)

Objective: Determine IC50 of isomers against EGFR kinase. Critical Control: Quinazolinones are hydrophobic. Ensure final DMSO concentration is <1% to prevent enzyme denaturation, but high enough to keep the compound in solution.

Workflow:

  • Preparation: Dissolve isomers in 100% DMSO to 10 mM stock. Serial dilute (1:3) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Add 5 µL of 2x EGFR enzyme (0.5 nM final) to 384-well plate.

  • Inhibitor Addition: Add 2.5 µL of diluted compound. Incubate 15 min at RT (Critical for equilibrium binding).

  • Reaction Start: Add 2.5 µL of 4x ATP/Substrate mix (ATP at Km, ~10 µM).

  • Detection: After 60 min, add EDTA-containing detection reagent (e.g., ADP-Glo or FRET antibody). Read fluorescence.

Validation Check:

  • Z-factor must be > 0.5.

  • Reference compound (Gefitinib) must yield IC50 within 3-fold of historical mean (e.g., 2-5 nM).

Protocol B: Cell Viability Assay (MTT) for Isomer Cytotoxicity

Objective: Compare cellular potency (solubility dependent).

Workflow:

MTT_Protocol Step1 Seed Cells (A549) 3000 cells/well Step2 Adhere 24h Step1->Step2 Step3 Treat with Isomers (0.01 - 10 µM) Step2->Step3 Step4 Incubate 72h Step3->Step4 Step5 Add MTT Reagent (Formazan formation) Step4->Step5 Step6 Solubilize Crystals (SDS/HCl or DMSO) Step5->Step6 Step7 Read Absorbance (570 nm) Step6->Step7

Figure 3: Step-by-step workflow for cellular cytotoxicity evaluation.

Senior Scientist Tip: Quinazolinones can fluoresce. In fluorescence-based viability assays (like Resazurin), run a "compound only" control without cells to check for background interference. For MTT (absorbance), this is less of an issue, but precipitation at high concentrations (>10 µM) can scatter light, artificially increasing absorbance. Always check wells microscopically at high doses.

References

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health (NIH). Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. MDPI Molecules. Available at: [Link][2][3]

  • Biological Activity of Quinazolinone Derivatives: A Review. ResearchGate. Available at: [Link]

Sources

Validating the Mechanism of Action of 11H-pyrido[2,1-b]quinazolin-11-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Drug Discovery Leads. Focus: Anti-allergic efficacy, Mast Cell Stabilization, and Mediator Release Inhibition.

Executive Summary & Mechanistic Hypothesis

The 11H-pyrido[2,1-b]quinazolin-11-one scaffold (specifically its carboxylic acid derivatives, such as Sm 857 ) represents a distinct class of "mediator release inhibitors." Unlike H1-antihistamines that block receptors downstream, this scaffold functions upstream by stabilizing mast cell membranes and inhibiting the degranulation process itself.

Core Mechanism: The primary mechanism involves the inhibition of calcium ion (


) influx and intracellular calcium mobilization following IgE-receptor crosslinking. This blockade prevents the fusion of secretory granules with the plasma membrane, thereby halting the release of histamine, leukotrienes (SRS-A), and other inflammatory mediators.

Why This Matters: While Cromolyn Sodium is the gold standard for mast cell stabilization, it suffers from poor oral bioavailability (approx. 1%). 11H-pyrido[2,1-b]quinazolin-11-one derivatives demonstrate superior oral bioavailability and potency in inhibiting Type I hypersensitivity reactions, making them a critical alternative for systemic anti-allergic therapy.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the 11H-pyrido[2,1-b]quinazolin-11-one scaffold (represented by the Sm 857 derivative) against standard-of-care agents.

Table 1: Comparative Efficacy Profile
Feature11H-pyrido[2,1-b]quinazolin-11-one (Sm 857)Cromolyn Sodium (Standard)Tranilast Ketotifen
Primary MoA Inhibition of Mediator Release (Ca2+ blockade)Inhibition of Mediator Release (Cl- channel blockade)Inhibition of Mediator ReleaseH1-Antagonism + Stabilization
Oral Bioavailability High (Active orally in PCA models)Very Low (<1%, requires inhalation)HighHigh
Inhibition of Histamine Strong (IC50 ~ 1-10 µM)ModerateModerateStrong (via receptor blockade)
Inhibition of SRS-A Significant VariableModerateSignificant
Effect on Type I Allergy Inhibits "Second Stage" & Late PhaseInhibits Early PhaseInhibits Early/LateInhibits Early/Late
Tachyphylaxis Low observedHigh (Self-limiting absorption)LowLow

Key Insight: The decisive advantage of the 11H-pyrido[2,1-b]quinazolin-11-one scaffold is its ability to maintain high potency via oral administration , overcoming the pharmacokinetic limitations of Cromolyn.

Mechanistic Visualization: Signaling Pathway

The following diagram illustrates the precise intervention point of 11H-pyrido[2,1-b]quinazolin-11-one within the FcεRI signaling cascade.

MastCellPathway node_signal Antigen-IgE Crosslinking node_kinase Lyn/Syk Kinase Activation node_signal->node_kinase node_plc PLC-gamma Activation node_kinase->node_plc node_ip3 IP3 Production node_plc->node_ip3 node_ca_store Ca2+ Release (ER) node_ip3->node_ca_store node_ca_influx Ca2+ Influx (CRAC Channels) node_ca_store->node_ca_influx STIM1/Orai1 Coupling node_fusion Granule Fusion node_ca_influx->node_fusion High Intracellular Ca2+ node_drug 11H-pyrido[2,1-b]quinazolin-11-one (Inhibition Block) node_drug->node_ca_influx BLOCKS node_release Release of Histamine/LTD4 node_fusion->node_release

Figure 1: The scaffold inhibits Calcium Influx (CRAC channels), preventing the critical threshold required for granule exocytosis.

Experimental Validation Framework

To scientifically validate this mechanism, a dual-phase approach is required: In Vitro quantification of mediator release and In Vivo confirmation of systemic efficacy.

Protocol A: In Vitro Rat Peritoneal Mast Cell (RPMC) Degranulation Assay

Objective: To determine the IC50 of the compound against antigen-induced histamine release.

Reagents:

  • Tyrode’s Buffer (containing

    
    ).
    
  • Compound 48/80 (Standard secretagogue) or DNP-BSA (Antigen).

  • O-phthalaldehyde (OPT) for fluorometric histamine detection.

Step-by-Step Methodology:

  • Isolation: Harvest peritoneal cells from male Wistar rats using 20 mL Tyrode’s buffer. Centrifuge at 150 x g for 10 min.

  • Purification: Resuspend pellet in buffer and layer over a Percoll density gradient. Centrifuge to isolate >95% pure mast cells.

  • Pre-incubation (Critical Step): Aliquot

    
     cells/mL. Incubate with varying concentrations (0.1, 1, 10, 100 µM) of 11H-pyrido[2,1-b]quinazolin-11-one  for 10 minutes  at 37°C.
    
    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: Cromolyn Sodium (100 µM).

  • Challenge: Add Antigen (DNP-BSA) or Compound 48/80 (0.5 µg/mL). Incubate for exactly 10 minutes .

  • Termination: Quench reaction by placing tubes in ice-cold water. Centrifuge at 4°C.

  • Quantification:

    • Collect supernatant.

    • Lyse pellet (to measure residual histamine).

    • React both fractions with OPT (alkaline conditions) and measure fluorescence (Ex: 360nm, Em: 450nm).

  • Calculation:

    
    
    
    
    
Protocol B: In Vivo Passive Cutaneous Anaphylaxis (PCA)

Objective: To validate oral bioavailability and tissue-level efficacy.

Workflow Visualization:

PCA_Protocol step1 Sensitization (Intradermal Anti-DNP IgE) step2 Wait Period (48 Hours) step1->step2 step3 Drug Admin (Oral Gavage) step2->step3 step4 Wait Period (1 Hour) step3->step4 step5 Antigen Challenge (IV DNP-BSA + Evans Blue) step4->step5 step6 Quantification (Measure Dye Extravasation) step5->step6

Figure 2: 48-Hour Homologous PCA Protocol Timeline.

Methodology:

  • Sensitization: Inject 0.1 mL of diluted anti-DNP IgE serum intradermally into the shaved dorsal skin of rats.

  • Latency: Allow 48 hours for IgE to bind to skin mast cells.

  • Treatment: Administer 11H-pyrido[2,1-b]quinazolin-11-one orally (1–50 mg/kg).[1]

    • Comparison: Administer Cromolyn Sodium (IV only, as oral is ineffective) or Tranilast (Oral).

  • Challenge: 1 hour post-drug, inject 1 mL of saline containing 1 mg DNP-BSA and 5 mg Evans Blue dye intravenously via the tail vein.

  • Analysis: After 30 minutes, sacrifice animals. Excise the dorsal skin patches.

  • Extraction: Extract the dye using formamide at 60°C for 24 hours. Measure absorbance at 620 nm.

    • Success Criterion: Significant reduction in absorbance (blue spot size/intensity) compared to vehicle control.

References

  • Effects of the New Antiallergic Drug 11-oxo-11H-pyrido[2,1-b]quinazoline-2-carboxylic Acid on Immediate Allergic Reactions. PubMed. [Link]

  • Immunopharmacological actions of the new antiallergic drug 11-oxo-11H-pyrido[2,1-b]quinazoline-2-carboxylic acid. PubMed. [Link]

  • Antiallergy activity of substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Pyrido-Fused Quinazolinone Derivatives via Copper-Catalyzed Domino Reaction. Organic Letters. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. European Journal of Medicinal Chemistry. [Link]

Sources

Comparative Docking Guide: 11H-pyrido[2,1-b]quinazolin-11-one Scaffolds vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 11H-pyrido[2,1-b]quinazolin-11-one (11H-PQ) scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike the classical quinazolin-4(3H)-one moiety found in drugs like Methaqualone, the fusion of the pyridine ring across the N1-C2 bond creates a tricyclic, planar architecture. This structural rigidity enhances DNA intercalation potential and restricts conformational entropy, theoretically improving binding affinity for narrow hydrophobic pockets such as the ATP-binding sites of kinases.

This guide provides a technical framework for benchmarking 11H-PQ analogs against established therapeutics (Erlotinib, Ciprofloxacin). It moves beyond basic docking scores to analyze binding mode stability, residue-specific interactions, and solvation penalties.

The Scaffold Architecture & Rational Design

To design effective analogs, one must understand the electronic landscape of the parent scaffold. The 11H-PQ core is characterized by an electron-deficient pyrimidine ring fused with an electron-rich benzene and a pyridine ring.

  • Planarity: The tricyclic system is nearly planar, facilitating

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active site.
  • H-Bond Acceptors: The carbonyl oxygen at C-11 and the N-5 nitrogen serve as critical hydrogen bond acceptors.

  • Substitution Vectors:

    • Region A (Benzene Ring): Positions 2, 3, and 4 are ideal for electron-withdrawing groups (-F, -Cl, -NO2) to modulate lipophilicity.

    • Region B (Pyridine Ring): Modifications here affect the orientation within the solvent-exposed regions of the pocket.

Validated Computational Workflow

Trustworthy docking requires a self-validating protocol. We utilize a "Redocking Verification" step to define the Root Mean Square Deviation (RMSD) threshold before testing new analogs.

The Protocol (Step-by-Step)
  • Ligand Preparation (DFT Optimization):

    • Raw 2D structures are converted to 3D.

    • Critical Step: Geometry optimization is performed using Density Functional Theory (DFT) at the B3LYP/6-31G* level (Gaussian or GAMESS). This ensures the starting conformation represents a true local minimum, preventing high-energy steric clashes during docking.

  • Protein Preparation:

    • Target: EGFR Kinase Domain (PDB: 1M17 ).[1]

    • Pre-processing: Remove crystallographic water molecules (unless bridging), add polar hydrogens, and compute Gasteiger charges.

    • Note: The co-crystallized ligand in 1M17 is Erlotinib (AQ4).

  • Grid Generation:

    • Center the grid box on the centroid of the co-crystallized Erlotinib.

    • Dimensions:

      
       Å (sufficient to cover the ATP-binding cleft).
      
  • Validation (Redocking):

    • Extract Erlotinib from the complex.

    • Re-dock it into the generated grid.

    • Pass Criteria: The RMSD between the docked pose and the crystallographic pose must be

      
       2.0 Å .[2][3]
      
  • Comparative Docking:

    • Dock 11H-PQ analogs using the validated grid.

    • Scoring Function: Use a consensus of binding affinity (

      
      ) and Ligand Efficiency (LE).
      
Workflow Visualization

DockingWorkflow RawLigand Raw Ligand (2D) DFT DFT Optimization (B3LYP/6-31G*) RawLigand->DFT Docking Dock 11H-PQ Analogs DFT->Docking PDB PDB Retrieval (1M17 - EGFR) Prep Protein Prep (Remove H2O, Add H) PDB->Prep Grid Grid Generation (Active Site Definition) Prep->Grid Redock Validation: Redock Reference Ligand Grid->Redock RMSD RMSD Check (≤ 2.0 Å?) Redock->RMSD RMSD->Grid Fail (Refine Box) RMSD->Docking Pass Analysis Interaction Analysis Docking->Analysis

Figure 1: Self-validating molecular docking workflow ensuring geometric accuracy and protocol reliability.

Case Study: EGFR Inhibition (Anticancer)[1][4][5]

Objective: Compare a potent 11H-PQ derivative (Compound 4i: 11-(1-benzyl-1H-indol-3-yl)-derivative) against the standard drug Erlotinib .

Target: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain (PDB: 1M17).[1]

Quantitative Performance Data[1][6][7]
CompoundBinding Energy (kcal/mol)Ligand Efficiency (LE)H-Bond DonorsH-Bond AcceptorsKey Interaction (Met793)
Erlotinib (Ref) -8.45 0.3816Yes (Hinge Region)
11H-PQ (Parent) -6.100.4103No
Compound 4i -8.92 0.3514Yes
Analog 5c (-NO2) -7.800.3205Weak
Mechanistic Analysis[8]
  • Erlotinib Mode: Binds to the ATP-binding pocket via a critical hydrogen bond with Met793 in the hinge region. The quinazoline core is sandwiched between hydrophobic residues Leu718 and Gly796 .

  • Compound 4i Mode:

    • Hinge Binding: The nitrogen of the fused pyridine ring (or the substituent amine) mimics the N1 interaction of Erlotinib, forming a hydrogen bond with Met793 .

    • Hydrophobic Clamp: The planar 11H-PQ scaffold fits deeply into the hydrophobic cleft lined by Val726 and Ala743 .

    • 
      -
      
      
      
      Stacking:
      The added benzyl-indole moiety in Compound 4i engages in T-shaped
      
      
      -stacking with Phe723 , a specific interaction that stabilizes the "DFG-in" active conformation. This explains the superior binding energy (-8.92 kcal/mol) compared to the parent scaffold.

Secondary Application: DNA Gyrase (Antimicrobial)

While EGFR is the primary target, the planarity of 11H-PQ allows it to function as a DNA intercalator, similar to fluoroquinolones.

  • Target: DNA Gyrase B (PDB: 2XCT ).

  • Reference: Ciprofloxacin.

  • Observation: 11H-PQ analogs lacking the bulky benzyl groups (like Compound 4i) but possessing C-2 fluorine substitutions show binding modes overlapping with Ciprofloxacin. They stabilize the DNA-enzyme cleavage complex via

    
    -stacking with DNA bases rather than pure protein-ligand interactions.
    

Experimental Validation (In Vitro)

Docking is a hypothesis generator. To validate these computational findings, the following assay logic is required:

  • MTT Assay: Screen for cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.

    • Success Metric: IC50 < 10

      
      M.
      
  • Kinase Profiling: Use an ADP-Glo\u2122 Kinase Assay specifically for EGFR.

    • Correlation Check: Does the IC50 track with the docking score? (e.g., Compound 4i should be more potent than the parent).

  • Flow Cytometry: Assess cell cycle arrest.[1] 11H-PQ derivatives typically induce arrest at the G2/M phase (indicating tubulin/DNA interference) or G0/G1 phase (indicating EGFR blockade).

Interaction Logic Map

SAR_Logic Scaffold 11H-pyrido[2,1-b] quinazolin-11-one Planarity Planar Tricyclic Core Scaffold->Planarity Sub_N N-Fusion (Pyridine) Scaffold->Sub_N Target_DNA Target: DNA Gyrase Planarity->Target_DNA Fits Base Pairs Target_EGFR Target: EGFR (Kinase) Sub_N->Target_EGFR H-Bond Acceptor Mech_Hinge Mechanism: Hinge Binding (Met793) Target_EGFR->Mech_Hinge Mech_Intercal Mechanism: Intercalation Target_DNA->Mech_Intercal Outcome_Cyto Outcome: Cytotoxicity (A549) Mech_Intercal->Outcome_Cyto Mech_Hinge->Outcome_Cyto

Figure 2: Structure-Activity Relationship (SAR) map linking scaffold features to biological mechanisms.

References

  • Kamal, A., et al. (2018). "Design, One Pot Synthesis and Molecular Docking Studies of Substituted-1H-Pyrido[2,1-b] Quinazolines as Apoptosis-Inducing Anticancer Agents." National Institutes of Health (PMC).

  • Bao, W., et al. (2025). "Synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one and Derivatives." ResearchGate.[4]

  • Al-Suwaidan, I. A., et al. (2021). "Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms."[5] Oncology Letters.

  • Hevener, K. E., et al. (2009). "Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase." Journal of Chemical Information and Modeling.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.